molecular formula C9H8ClNOS B1352180 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole CAS No. 202595-63-9

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B1352180
CAS No.: 202595-63-9
M. Wt: 213.68 g/mol
InChI Key: PLUQESCJPNWDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQESCJPNWDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408092
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202595-63-9
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique structural architecture, combining a reactive chloromethyl group with the biologically relevant thiophene and oxazole moieties, positions this molecule as a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its potential applications by contextualizing it within the broader class of thiophene-oxazole derivatives, which have demonstrated a wide spectrum of pharmacological activities.

Introduction: The Strategic Value of the Thiophene-Oxazole Heterocyclic Core

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures incorporating both thiophene and oxazole rings have garnered considerable attention. Thiophene and its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities[1][2][3]. The 1,3-oxazole ring is another privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding, contributing to target affinity[4].

The subject of this guide, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, represents a strategic fusion of these two pharmacophores. Crucially, it is functionalized with a chloromethyl group at the 4-position of the oxazole ring. This group serves as a highly reactive electrophilic site, enabling facile nucleophilic substitution reactions[5]. This reactivity is the key to its utility, allowing chemists to readily introduce a diverse array of new functional groups and build molecular complexity, thereby generating libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are summarized below.

PropertyValueSource
CAS Number 202595-63-9[6]
Molecular Formula C₉H₈ClNOS[5][6]
Molecular Weight 213.68 g/mol [6]
Canonical SMILES Cc1c(CCl)nc(c2cccs2)o1[5]
InChI Key InChI=1/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3[5]
Appearance Solid (predicted)

Synthesis and Characterization: A Representative Pathway

While specific, peer-reviewed synthesis protocols for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are not extensively detailed in public literature, a robust pathway can be proposed based on established oxazole synthesis methodologies, such as adaptations of the Van Leusen reaction or Hantzsch synthesis from suitable precursors. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Workflow

The synthesis logically proceeds from a thiophene-derived starting material, constructing the oxazole ring, and finally introducing the key chloromethyl functionality.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oxazole Cyclization cluster_2 Step 3: Chloromethylation A Thiophene-2-carbonyl chloride C N-propargylthiophene-2-carboxamide A->C Base (e.g., Et3N) Solvent (e.g., DCM) B Propargylamine B->C D 5-methyl-2-(thiophen-2-yl) -1,3-oxazole C->D Gold or Mercury Catalyst Heat E 4-(hydroxymethyl)-5-methyl -2-(thiophen-2-yl)-1,3-oxazole D->E Paraformaldehyde, Acid catalyst F Target Compound: 4-(chloromethyl)-5-methyl -2-(thiophen-2-yl)-1,3-oxazole E->F Thionyl Chloride (SOCl2) or similar chlorinating agent

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a conceptual guide based on analogous reactions. Researchers should perform their own optimization.

  • Step 1: Synthesis of N-propargylthiophene-2-carboxamide.

    • Rationale: This step couples the thiophene headgroup with a functionalized amine that will form the backbone of the oxazole ring.

    • Procedure: To a stirred solution of propargylamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add thiophene-2-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Step 2: Cyclization to form 5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

    • Rationale: An intramolecular cyclization reaction transforms the alkyne-containing intermediate into the aromatic oxazole ring. Gold-catalyzed cyclizations are common for this transformation.

    • Procedure: Dissolve the N-propargylthiophene-2-carboxamide intermediate in a suitable solvent (e.g., dioxane). Add a catalytic amount of a gold(I) or mercury(II) salt. Heat the reaction mixture under an inert atmosphere until starting material is consumed (monitor by TLC/LCMS). Cool the reaction, filter off the catalyst, and concentrate the solvent. The resulting crude oxazole can be purified by chromatography.

  • Step 3: Functionalization to yield 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

    • Rationale: This two-part final step first installs a hydroxymethyl group which is then converted to the desired reactive chloromethyl group. The use of a strong chlorinating agent like thionyl chloride is a standard method for this conversion.

    • Procedure (a) - Hydroxymethylation: Treat the oxazole from the previous step with paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid. Heat the mixture to facilitate the reaction.

    • Procedure (b) - Chlorination: After purification, dissolve the resulting hydroxymethyl intermediate in a solvent such as DCM or chloroform. Cool to 0 °C and add thionyl chloride (SOCl₂) dropwise. Stir for several hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate to yield the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its role as a versatile synthetic intermediate[5]. The chloromethyl group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce diverse side chains and build molecular libraries for screening.

Potential Therapeutic Areas based on the Thiophene-Oxazole Scaffold

While data on the specific target compound is limited, the broader class of 2-(thiophen-2-yl)oxazole derivatives has shown promise in several therapeutic areas:

  • Anticancer Agents: Many thiophene derivatives have been reported to possess anticancer properties[1]. The thiophene-oxazole scaffold has been specifically investigated for its ability to inhibit protein kinases, such as Dyrk/Clk, which are implicated in cancer pathogenesis[1]. The chloromethyl handle allows for the attachment of various pharmacophores designed to interact with the ATP-binding pocket or allosteric sites of target kinases.

  • Antifungal Agents: A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against pathogenic strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[7]. This suggests that the core thiophene-oxazole structure is a viable starting point for the development of new antimycotics.

  • Antithrombotic Agents: The thiophene carboxamide moiety is a key structural feature in the direct Factor Xa inhibitor Rivaroxaban (BAY 59-7939), a widely used oral anticoagulant[8]. This highlights the acceptance of the thiophene ring by key biological targets in coagulation pathways.

Workflow for Library Synthesis

The utility of the title compound in generating a chemical library for a screening campaign is illustrated below.

G cluster_nucleophiles Diverse Nucleophiles (Nu-H) cluster_products Resulting Compound Library Core 4-(Chloromethyl)-5-methyl -2-(thiophen-2-yl)-1,3-oxazole Prod1 Ether Derivatives Core->Prod1 O-Alkylation Prod2 Amine Derivatives Core->Prod2 N-Alkylation Prod3 Thioether Derivatives Core->Prod3 S-Alkylation Prod4 Azide Derivatives (Click Chemistry Precursors) Core->Prod4 Substitution Nuc1 Phenols Nuc2 Amines Nuc3 Thiols Nuc4 Azides

Caption: Library generation via nucleophilic substitution.

Safety and Handling

While a specific toxicology profile for this compound is not available, its structure suggests several precautions are warranted.

  • Hazard Class: Based on analogous chloromethyl oxazoles, this compound should be treated as harmful if swallowed, a skin irritant, a potential cause of serious eye damage, and may cause respiratory irritation[9].

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a strategically designed chemical intermediate with considerable potential for drug discovery. Its value is not derived from its own intrinsic biological activity, but from its capacity as a versatile scaffold. The reactive chloromethyl group provides a direct and efficient handle for synthetic chemists to explore chemical space around the privileged thiophene-oxazole core. Future research leveraging this building block could lead to the discovery of novel and potent inhibitors of kinases, new antifungal agents, or other classes of therapeutics, underscoring its importance for professionals in the field of drug development.

References

  • Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. (n.d.). ResearchGate. [Link]

  • Zhao, L., Sun, Y., Yin, W., Tian, L., Sun, N., Zheng, Y., Zhang, C., Zhao, S., Su, X., Zhao, D., & Cheng, M. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. (n.d.). PubChem. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. (n.d.). ChemSynthesis. [Link]

  • Sun, D., Li, Z., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health (NIH). [Link]

  • Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. (n.d.). ResearchGate. [Link]

  • 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. (n.d.). PubChemLite. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 202595-63-9[1]

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key features: a five-membered oxazole ring, a thiophene moiety, and a reactive chloromethyl group. The oxazole ring is a well-established pharmacophore found in numerous biologically active compounds, contributing to a range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The thiophene ring, a bioisostere of the benzene ring, is another privileged scaffold in drug discovery, often enhancing the pharmacological profile of a molecule.[4] The strategic placement of a chloromethyl group at the 4-position of the oxazole ring provides a reactive handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex chemical entities.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound.

Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₉H₈ClNOS[1]
Molecular Weight 213.68 g/mol [1]
Appearance Likely a solid at room temperatureBased on similar substituted oxazoles.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Boiling Point Not readily available.
Melting Point Not readily available.

Structural Characterization:

The definitive identification of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the thiophene protons (typically in the aromatic region, ~7-8 ppm), a singlet for the chloromethyl protons (~4.5-5.0 ppm), and a singlet for the methyl protons on the oxazole ring (~2.3-2.6 ppm).

    • ¹³C NMR: Would display distinct resonances for each of the nine carbon atoms, including the carbons of the thiophene and oxazole rings, the chloromethyl carbon, and the methyl carbon.

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C=N and C-O stretching vibrations within the oxazole ring, as well as vibrations associated with the thiophene ring and the C-Cl bond.

Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

A plausible and efficient synthetic route to the title compound is the Hantzsch oxazole synthesis. This classical method involves the condensation of an α-haloketone with an amide. For the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, the key precursors would be 1,3-dichloroacetone and thiophene-2-carboxamide.

Experimental Workflow: Hantzsch Oxazole Synthesis

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product dichloroacetone 1,3-Dichloroacetone condensation Condensation dichloroacetone->condensation thioamide Thiophene-2-carboxamide thioamide->condensation solvent Solvent (e.g., Ethanol) solvent->condensation conditions Reflux conditions->condensation cyclization Cyclization & Dehydration condensation->cyclization Intermediate Formation product 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole cyclization->product Aromatization

Caption: Hantzsch synthesis of the target oxazole.

Detailed Experimental Protocol:

Rationale: This protocol is based on established Hantzsch oxazole synthesis procedures, adapted for the specific target molecule. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction proceeds through an initial nucleophilic attack of the amide oxygen on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring.

  • Reaction Setup: To a solution of thiophene-2-carboxamide (1 equivalent) in absolute ethanol, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in the "Structural Characterization" section. The obtained data should be compared with expected values and any available literature data for analogous compounds.

Reactivity and Synthetic Applications

The primary site of reactivity in 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Workflow: Nucleophilic Substitution Reactions

Nucleophilic_Substitution cluster_starting_material Starting Material cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products start_mol 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole product_amine 4-(Aminomethyl)-...-oxazole start_mol->product_amine product_thiol 4-(Thioether)-...-oxazole start_mol->product_thiol product_alkoxide 4-(Alkoxymethyl)-...-oxazole start_mol->product_alkoxide amine Amine (R₂NH) amine->product_amine SN2 Reaction thiol Thiol (RSH) thiol->product_thiol SN2 Reaction alkoxide Alkoxide (RO⁻) alkoxide->product_alkoxide SN2 Reaction

Caption: Synthetic utility via nucleophilic substitution.

This reactivity makes the title compound a valuable intermediate for the synthesis of a library of derivatives with potential applications in drug discovery. For instance, reaction with primary or secondary amines can lead to the formation of aminomethyl-oxazole derivatives, which are of interest for their potential biological activities.[5] Similarly, reaction with thiols or alkoxides can be used to introduce thioether or ether linkages, respectively.[5]

Potential Applications in Drug Development

The combination of the thiophene and oxazole scaffolds suggests that 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its derivatives could be explored for a variety of therapeutic targets.

  • Anticancer Agents: Both thiophene and oxazole moieties are present in numerous compounds with demonstrated anticancer activity.[2] The ability to functionalize the chloromethyl group allows for the attachment of various pharmacophores to potentially target specific cancer-related pathways.

  • Antimicrobial Agents: Thiophene and oxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[2] New derivatives synthesized from the title compound could be screened for activity against a panel of pathogenic microorganisms.

  • Anti-inflammatory Agents: The oxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety can also contribute to anti-inflammatory activity.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated organic compounds and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, provides a platform for the creation of diverse molecular architectures. The presence of the biologically relevant thiophene and oxazole motifs makes this compound and its derivatives attractive candidates for screening in various therapeutic areas. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the potential of this promising heterocyclic compound.

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL not available)
  • A comprehensive review on biological activities of oxazole deriv
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents | Request PDF - ResearchGate. (URL: [Link])

  • Full article: Synthesis and Biological Evaluation of Some New Thiophene, Thiazole, Dithiolane Derivatives and Related Compounds - Taylor & Francis Online. (URL: [Link])

  • 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole - PubChemLite. (URL: [Link])

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole - ChemSynthesis. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

Sources

A Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The guide elucidates its core molecular structure, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on the strategic importance of its reactive chloromethyl group, which positions this molecule as a pivotal intermediate for the development of novel chemical entities. We will explore its spectroscopic signature, potential applications in drug discovery, and essential safety protocols, offering a comprehensive resource for professionals in the field.

Introduction: The Strategic Value of Thiophene-Oxazole Scaffolds

The confluence of thiophene and oxazole rings within a single molecular architecture creates a privileged scaffold in modern chemistry. Oxazole-containing compounds are integral to numerous clinically approved drugs and biologically active molecules, demonstrating a wide spectrum of therapeutic activities including anti-inflammatory, anti-proliferative, and antimicrobial effects.[1][2] The thiophene moiety, an aromatic bioisostere of the benzene ring, often enhances pharmacological potency and modulates metabolic stability.

Within this promising class of compounds, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9) emerges as a particularly valuable synthetic intermediate.[3] Its utility stems not only from the inherent biological potential of the thiophene-oxazole core but also from the presence of a highly reactive chloromethyl handle. This functional group serves as a linchpin for covalent modification, enabling the facile introduction of the parent scaffold into more complex molecular designs through nucleophilic substitution reactions.[4] This guide aims to provide a detailed technical overview of this compound, from its fundamental structure to its practical application in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule is comprised of a central 1,3-oxazole ring substituted at three positions. The 2-position is attached to a thiophen-2-yl group, the 5-position bears a methyl group, and the 4-position is functionalized with a chloromethyl group.

Figure 1: Chemical Structure of the Topic Compound
Key Structural Features and Causality of Reactivity
  • Oxazole Ring: This five-membered heterocycle is a stable aromatic system that provides a rigid core structure. Its nitrogen and oxygen atoms can participate in hydrogen bonding, which is a critical interaction in many biological systems.[4]

  • Thiophene Moiety: The sulfur-containing thiophene ring contributes to the molecule's overall aromaticity and lipophilicity. It is a well-known pharmacophore that can engage in various non-covalent interactions with biological targets.

  • Chloromethyl Group (-CH₂Cl): This is the molecule's primary reactive center. The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This feature is the cornerstone of the compound's utility as a synthetic building block.[4]

  • Methyl Group (-CH₃): The methyl substituent at the 5-position influences the molecule's steric profile and electronic properties. It can also affect solubility and binding affinity in biological contexts.[4]

Physicochemical Data

The fundamental properties of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are summarized below for quick reference.

PropertyValueSource
CAS Number 202595-63-9[3][5]
Molecular Formula C₉H₈ClNOS[3][4]
Molecular Weight 213.68 g/mol [3]
Canonical SMILES Cc1c(CCl)nc(c2cccs2)o1[4]
InChI Key NTZYYXVEAWDWCR-UHFFFAOYSA-N[6]
Appearance Solid (Typical)
Purity Available in various purities (e.g., ≥98%)[7]

Synthesis and Mechanistic Insights

The construction of the 2,4,5-trisubstituted oxazole core is a well-established process in organic chemistry. One of the most robust and versatile methods is the Van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[2][8] This approach allows for the convergent assembly of the oxazole ring from readily available aldehyde precursors.

Retrosynthetic Analysis & Plausible Mechanism

A logical retrosynthetic disconnection of the target molecule points to thiophene-2-carboxaldehyde and a TosMIC derivative as key starting materials. The reaction proceeds through a base-mediated cycloaddition mechanism.

G A Thiophene-2-carboxaldehyde + 1-Tosylethyl isocyanide B Base-mediated deprotonation of isocyanide A->B K₂CO₃ C Nucleophilic attack on aldehyde carbonyl B->C D Intramolecular cyclization (5-endo-dig) C->D Forms oxazoline intermediate E Elimination of Toluenesulfinic acid D->E F Target Oxazole Formation E->F Aromatization G Chlorination of Methyl Group F->G N-Chlorosuccinimide (NCS) H Final Product: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole G->H

Figure 2: Synthetic Strategy Flowchart
Exemplary Synthetic Protocol

This protocol is a representative method adapted from established oxazole syntheses.[2] Researchers should perform their own optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq) and 1-(p-tolylsulfonyl)ethyl isocyanide (1.1 eq).

  • Solvent Addition: Add anhydrous methanol as the solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise. Causality: K₂CO₃ is a non-nucleophilic base sufficient to deprotonate the isocyanide, initiating the reaction cascade without competing side reactions.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate oxazole.

Step 2: Chlorination to form 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Reagent Preparation: Dissolve the intermediate from Step 1 in a suitable chlorinated solvent such as carbon tetrachloride (CCl₄) in a flask protected from light.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the mixture, filter the succinimide byproduct, and wash the filtrate. Concentrate the solvent and purify the final product by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Self-validation of the synthesis requires rigorous analytical characterization. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton spectrum should show characteristic signals for the thiophene protons (typically in the δ 7.0-7.8 ppm region), a sharp singlet for the chloromethyl protons (-CH₂Cl) around δ 4.6-4.8 ppm, and a singlet for the methyl protons (-CH₃) around δ 2.4-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all nine unique carbon atoms, including the characteristic shifts for the oxazole and thiophene ring carbons, and the downfield signal for the chloromethyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈ClNOS. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) and one sulfur atom.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (around 1650 cm⁻¹) and C-O-C stretching of the oxazole ring, as well as C-H stretching from the aromatic and aliphatic groups.

Applications in Synthetic and Medicinal Chemistry

The Pivotal Role as a Synthetic Intermediate

The primary value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its utility as an electrophilic building block. The chloromethyl group is readily displaced by a vast array of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the efficient construction of larger, more complex molecules with potential therapeutic applications.

Workflow for Derivatization via Nucleophilic Substitution

The general workflow for utilizing this compound in synthesis involves a straightforward Sₙ2 reaction, as depicted below.

G Start 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Reaction Sₙ2 Reaction Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., ACN, DMF) Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Reaction Product New Derivative: 4-((Nu-R)methyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Reaction->Product C-Nu bond formation Byproduct HCl or Salt Reaction->Byproduct

Figure 3: Derivatization Workflow
Potential Pharmacological Relevance

While this specific molecule is primarily a synthetic intermediate, its core structure is found in compounds with significant biological activity. Thiophene-oxazole derivatives have been investigated as:

  • Anti-proliferative agents for cancer therapy.[1]

  • Anti-inflammatory agents , including COX-2 inhibitors.[1]

  • Antimicrobial agents against various bacterial and fungal strains.[9]

Therefore, derivatives synthesized from this building block are excellent candidates for screening in drug discovery programs targeting these and other diseases.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory.

Hazard CategoryPrecautionary Measures
GHS Classification Likely classified as an irritant (skin, eye) and potentially an acute toxin. Similar structures are classified as Acute Tox. 4.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[10]
Handling Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation. Use non-sparking tools.[10][11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is more than a mere collection of atoms; it is a strategically designed molecular tool. Its stable and biologically relevant thiophene-oxazole core, combined with a highly tractable chloromethyl reactive site, makes it an invaluable asset for medicinal and materials chemists. By providing a reliable anchor point for molecular elaboration, it facilitates the rapid synthesis of diverse compound libraries, accelerating the discovery of novel molecules with potentially significant therapeutic or functional properties. Understanding its structure, reactivity, and handling is the first step toward unlocking its full synthetic potential.

References

  • Bluestar Silicones. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. [Link]

  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

  • PubChem. 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • AVESIS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Odeskyi Medychnyi Zhurnal. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • PubChem. Tetrabutylammonium Cyanide | C17H36N2. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • ResearchGate. Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. [Link]

  • ResearchGate. Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. [Link])

Sources

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Introduction

The heterocyclic scaffold of oxazole is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The fusion of an oxazole ring with a thiophene moiety, as seen in 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, creates a molecule of significant interest for drug discovery and materials science. The thiophene ring is a well-established pharmacophore, while the oxazole ring acts as a versatile linker and can participate in various biological interactions.[2][3] The strategic placement of a reactive chloromethyl group at the 4-position provides a key handle for further synthetic elaboration, making this compound a valuable building block for creating libraries of novel compounds.[4] This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this target molecule, grounded in established chemical principles and supported by relevant literature.

Strategic Overview of the Synthesis

The most logical and efficient pathway to construct the target molecule is a multi-step synthesis culminating in the formation of the oxazole ring via a Hantzsch-type synthesis, followed by functional group manipulation. This strategy allows for the controlled installation of the desired substituents on the oxazole core. The overall workflow is depicted below:

Synthetic Pathway Overview Thiophene Thiophene Thiophene_carboxamide Thiophene-2-carboxamide Thiophene->Thiophene_carboxamide Amidation Hydroxymethyl_oxazole 4-(Hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Thiophene_carboxamide->Hydroxymethyl_oxazole Hantzsch Oxazole Synthesis Butanone Butan-2-one Alpha_haloketone 1-chloro-3-hydroxybutan-2-one Butanone->Alpha_haloketone Halogenation & Hydroxylation Alpha_haloketone->Hydroxymethyl_oxazole Target 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Hydroxymethyl_oxazole->Target Chlorination

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Key Precursors

Thiophene-2-carboxamide

Thiophene-2-carboxamide serves as the foundational building block, providing the 2-substituted thiophene moiety. It can be synthesized from thiophene-2-carboxylic acid.

Experimental Protocol:

  • To a solution of thiophene-2-carboxylic acid in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain thiophene-2-carbonyl chloride.

  • Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield thiophene-2-carboxamide.

Causality of Experimental Choices:

  • The conversion of the carboxylic acid to the acid chloride activates the carbonyl group for nucleophilic attack by ammonia.

  • Performing the amidation at low temperature controls the exothermicity of the reaction and minimizes side products.

Reactant/ReagentMolar RatioPurpose
Thiophene-2-carboxylic acid1.0Starting material
Oxalyl chloride/Thionyl chloride1.1 - 1.5Activating agent
Aqueous AmmoniaExcessNucleophile for amidation
1-Chloro-3-hydroxybutan-2-one

This α-haloketone provides the carbon backbone for the C4 and C5 positions of the oxazole ring. Its synthesis can be achieved from butan-2-one.

Experimental Protocol:

  • Dissolve butan-2-one in a suitable solvent like methanol.

  • Add a catalytic amount of acid (e.g., HCl).

  • Bubble chlorine gas through the solution or use an alternative chlorinating agent like sulfuryl chloride at a controlled temperature.

  • Monitor the reaction by GC-MS or TLC until the desired level of monochlorination is achieved.

  • The resulting 3-chlorobutan-2-one can then be hydroxylated at the C1 position, though for the Hantzsch synthesis, a more direct precursor like 1,3-dichlorobutan-2-one followed by selective hydrolysis or direct use of a protected variant might be employed to improve regioselectivity. A plausible alternative is the direct use of 1-chloro-3-hydroxybutan-2-one if commercially available or synthesized via other routes.[5][6]

Causality of Experimental Choices:

  • Acid catalysis facilitates the enolization of butan-2-one, which is the reactive species in electrophilic halogenation.

  • Careful control of stoichiometry and temperature is crucial to favor monochlorination over dichlorination.

Part 2: Core Synthesis and Final Modification

Hantzsch Oxazole Synthesis of the Oxazole Core

The cornerstone of this synthetic pathway is the Hantzsch reaction, which involves the condensation of an α-haloketone with a primary amide (or thioamide) to form the oxazole ring.[7]

Experimental Protocol:

  • Dissolve thiophene-2-carboxamide and 1-chloro-3-hydroxybutan-2-one in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dioxane.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Mechanism of the Hantzsch Oxazole Synthesis:

Hantzsch Mechanism Amide Thiophene-2-carboxamide SN2_product Intermediate A (S-alkylation) Amide->SN2_product 1. Nucleophilic attack (SN2) Haloketone 1-chloro-3-hydroxybutan-2-one Haloketone->SN2_product Cyclization_intermediate Intermediate B (Hemiaminal) SN2_product->Cyclization_intermediate 2. Intramolecular cyclization Dehydration_product 4-(Hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Cyclization_intermediate->Dehydration_product 3. Dehydration

Caption: Mechanism of the Hantzsch oxazole synthesis.

The reaction proceeds via initial nucleophilic attack of the amide's nitrogen or oxygen (more commonly the nitrogen in the case of amides) on the α-carbon of the haloketone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

ParameterConditionRationale
Solvent DMF, DioxaneHigh boiling point and ability to dissolve reactants.
Temperature 80 - 120 °C (Reflux)Provides activation energy for cyclization and dehydration steps.
Reaction Time 4 - 12 hoursDependent on substrate reactivity and temperature.
Workup Precipitation in water, filtrationTo isolate the crude product from the high-boiling solvent.
Purification Recrystallization or Column ChromatographyTo obtain the pure hydroxymethyl oxazole intermediate.
Chlorination of the Hydroxymethyl Group

The final step is the conversion of the hydroxymethyl intermediate to the target chloromethyl compound. This is a standard functional group transformation.

Experimental Protocol:

  • Suspend or dissolve 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in a suitable solvent like dichloromethane or chloroform.

  • Cool the mixture in an ice bath.

  • Add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise. A small amount of a base like pyridine may be used as a catalyst.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Quench the reaction by carefully pouring it over crushed ice.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.[8]

Mechanism of Chlorination with Thionyl Chloride:

Chlorination Mechanism Alcohol Hydroxymethyl-oxazole Chlorosulfite Chlorosulfite ester Alcohol->Chlorosulfite 1. Attack on Sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite SNi_transition SNi Transition State Chlorosulfite->SNi_transition 2. Intramolecular attack (SNi) Product Chloromethyl-oxazole SNi_transition->Product SO2 SO₂ (gas) SNi_transition->SO2 HCl HCl (gas) SNi_transition->HCl

Caption: Mechanism of chlorination using thionyl chloride.

The alcohol's oxygen attacks the sulfur atom of thionyl chloride, forming a chlorosulfite ester intermediate. This is followed by an internal nucleophilic substitution (SNi) where the chloride attacks the carbon, and the leaving group decomposes to sulfur dioxide and a chloride ion, driving the reaction to completion.

Conclusion

The described multi-step synthesis provides a robust and logical pathway to 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. By leveraging the classical Hantzsch oxazole synthesis, this approach allows for the controlled and predictable assembly of this valuable heterocyclic building block. The protocols outlined are based on well-established organic transformations, ensuring their reliability and scalability for researchers in drug discovery and chemical development. Careful execution of each step, with appropriate monitoring and purification, will yield the target compound in good purity, ready for its application in the synthesis of more complex molecules.

References

  • Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • El-Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLOS ONE, 18(2), e0275825. [Link]

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Biris, C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. [Link]

  • Robinson–Gabriel synthesis. (2023, December 1). In Wikipedia. [Link]

  • α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. (n.d.). Connect Journals. Retrieved January 18, 2026, from [Link]

  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2‐(thiophene‐2‐yl)benzo[d]oxazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Mini-Reviews in Organic Chemistry, 18(1), 1-1. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

  • Al-Abdullah, E. S., et al. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 26(11), 3354. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved January 18, 2026, from [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. (2000). Pharmazie, 55(1), 22-6. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8968. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • 1-Chloro-3-hydroxybutan-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 1-Chloro-3-hydroxybutan-2-one. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • 1-Chloro-3-hydroxypropan-2-one. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]

  • 1-Chloro-3-hydroxy-2-propanone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Ketone. (2024, January 13). In Wikipedia. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363-1373. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry, 35(3), 435-460. [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). CNKI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

Sources

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

This technical guide provides a comprehensive overview of the expected spectral characteristics of the heterocyclic compound 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and comparative data from related structures to provide a robust predictive analysis. This approach offers a valuable framework for interpreting experimentally acquired data for this compound and similar molecular scaffolds.

The molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, with the formula C₉H₈ClNOS, presents a unique combination of a substituted oxazole ring and a thiophene moiety.[1] Understanding its spectral signature is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole with a systematic numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the thiophene ring, the chloromethyl group, and the methyl group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Thiophene H5'7.50 - 7.60dd1HDeshielded due to proximity to sulfur and the oxazole ring.
Thiophene H3'7.40 - 7.50dd1HTypical aromatic proton on a thiophene ring.
Thiophene H4'7.10 - 7.20t1HCoupled to both H3' and H5'.
Chloromethyl (CH₂Cl)4.60 - 4.70s2HProtons on a carbon adjacent to an electronegative chlorine atom and the oxazole ring.
Methyl (CH₃)2.40 - 2.50s3HProtons of the methyl group attached to the oxazole ring.
Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale
C2158 - 162Carbon in the oxazole ring bonded to nitrogen and the thiophene ring.
C5148 - 152Carbon in the oxazole ring bonded to the methyl group.
C4135 - 140Carbon in the oxazole ring bonded to the chloromethyl group.
Thiophene C2'130 - 135Carbon of the thiophene ring attached to the oxazole.
Thiophene C5'128 - 132Aromatic carbon in the thiophene ring.
Thiophene C3'127 - 130Aromatic carbon in the thiophene ring.
Thiophene C4'126 - 129Aromatic carbon in the thiophene ring.
Chloromethyl (CH₂Cl)40 - 45Carbon attached to the electronegative chlorine atom.
Methyl (CH₃)10 - 15Aliphatic carbon of the methyl group.
Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR but requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer using the solvent's deuterium signal.

    • Shim the magnetic field for optimal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard ¹³C pulse program with proton decoupling.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (C₉H₈ClNOS), the expected monoisotopic mass is approximately 213.00 g/mol .[2]

Predicted Mass Spectrum Data (Electron Impact - EI)
m/zPredicted IonRationale
213/215[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
178[M - Cl]⁺Loss of a chlorine radical.
164[M - CH₂Cl]⁺Loss of the chloromethyl radical, a common fragmentation pathway.
111[C₄H₃S-C≡N]⁺Fragmentation of the thiophene and oxazole rings.
83[C₄H₃S]⁺Thienyl cation.
Predicted Fragmentation Pathway

G M [M]⁺˙ m/z 213/215 M_minus_Cl [M - Cl]⁺ m/z 178 M->M_minus_Cl - Cl M_minus_CH2Cl [M - CH₂Cl]⁺ m/z 164 M->M_minus_CH2Cl - CH₂Cl Thienyl_CN [C₄H₃S-CN]⁺ m/z 111 M_minus_CH2Cl->Thienyl_CN Ring Fragmentation Thienyl [C₄H₃S]⁺ m/z 83 Thienyl_CN->Thienyl - CN

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation (for ESI-MS):

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for ESI).

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If fragmentation is induced (MS/MS), analyze the daughter ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is expected to show characteristic absorption bands for the C=N and C=C bonds of the heterocyclic rings, as well as C-H and C-Cl bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H (thiophene)
2980 - 2850C-H stretchAliphatic C-H (methyl, chloromethyl)
1620 - 1580C=N stretchOxazole ring
1550 - 1450C=C stretchOxazole and thiophene rings
1400 - 1350C-H bendMethyl group
800 - 700C-Cl stretchChloromethyl group
Experimental Protocol for IR Spectroscopy Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. By leveraging fundamental spectroscopic principles and comparative data, this document serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer standardized methods for acquiring high-quality data, which can then be interpreted within the framework of the predictions outlined herein. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of their spectral properties is paramount to this endeavor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will delve into the core chemical principles, provide evidence-based synthetic strategies, and offer detailed experimental insights for its synthesis.

Introduction to the 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Scaffold

The target molecule, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9), is a substituted oxazole featuring a thiophene ring at the 2-position, and chloromethyl and methyl groups at the 4 and 5-positions, respectively. The oxazole ring is a key structural motif in many biologically active compounds. The presence of a reactive chloromethyl group provides a handle for further functionalization, making this compound a valuable building block in the synthesis of more complex molecules.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target oxazole ring points towards two primary starting materials: a thiophene-derived carbonyl compound and a functionalized C3-keto component. The most direct and widely applicable approach for the formation of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of an α-acylaminoketone.[1] This suggests a convergent synthesis from two key building blocks:

  • Thiophene-2-carboxamide (A) : This will provide the thiophene moiety at the 2-position of the oxazole ring.

  • 1,3-Dichloro-2-butanone (B) : This α,α'-dihaloketone will provide the carbon backbone for the C4 and C5 positions of the oxazole ring, incorporating the methyl and chloromethyl substituents.

G target 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole intermediate N-(1-chloro-2-oxobutan-3-yl)thiophene-2-carboxamide target->intermediate Cyclization (Dehydration) start1 Thiophene-2-carboxamide (A) intermediate->start1 Amidation start2 1,3-Dichloro-2-butanone (B) intermediate->start2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Starting Materials

Thiophene-2-carboxamide (A)

Thiophene-2-carboxamide is a readily preparable starting material. The most common and straightforward synthesis involves the conversion of thiophene-2-carboxylic acid to its corresponding acid chloride, followed by amidation.

Protocol for the Synthesis of Thiophene-2-carboxamide:

  • Acid Chloride Formation: Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is usually performed at room temperature or with gentle heating.

  • Amidation: The resulting thiophene-2-carbonyl chloride is then reacted with an excess of aqueous ammonia or gaseous ammonia bubbled through the reaction mixture to form the primary amide. The reaction is typically exothermic and is often carried out at low temperatures (0-10 °C) to control the reaction rate.

Quantitative Data for Thiophene-2-carboxamide Synthesis:

StepReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 Thiophene-2-carboxylic acid, Thionyl chlorideDichloromethaneReflux2-4>95 (crude)
2 Thiophene-2-carbonyl chloride, Aqueous AmmoniaDichloromethane0 - 101-285-95
1,3-Dichloro-2-butanone (B)

1,3-Dichloro-2-butanone is a key α,α'-dihaloketone that provides the necessary framework for the C4 and C5 substituents of the oxazole ring. Its synthesis can be achieved through the chlorination of 2-butanone.

Protocol for the Synthesis of 1,3-Dichloro-2-butanone:

The direct dichlorination of 2-butanone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a catalyst or under specific reaction conditions to control the regioselectivity.

Proposed Synthetic Pathway for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

The proposed synthesis involves a two-step, one-pot reaction sequence starting from the key intermediates, thiophene-2-carboxamide and 1,3-dichloro-2-butanone.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization (Robinson-Gabriel) start1 Thiophene-2-carboxamide intermediate N-(1-chloro-2-oxobutan-3-yl)thiophene-2-carboxamide start1->intermediate Base start2 1,3-Dichloro-2-butanone start2->intermediate target 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole intermediate->target Dehydrating Agent

Caption: Proposed two-step synthesis of the target molecule.

Step 1: N-Alkylation of Thiophene-2-carboxamide

In the first step, thiophene-2-carboxamide undergoes N-alkylation with 1,3-dichloro-2-butanone. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the amide nitrogen, facilitating its attack on one of the chlorinated carbons of the diketone.

Step 2: Intramolecular Cyclization and Dehydration (Robinson-Gabriel Synthesis)

The resulting α-acylaminoketone intermediate then undergoes an intramolecular cyclization. The enol form of the ketone attacks the carbonyl carbon of the amide, followed by dehydration to form the aromatic oxazole ring. This step is usually promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1]

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of thiophene-2-carboxamide (1.0 eq.) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 eq.).

  • N-Alkylation: The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of 1,3-dichloro-2-butanone (1.0 eq.). The reaction is then heated to 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting amide is consumed.

  • Cyclization: After cooling the reaction mixture, a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.5 eq.), is added cautiously at 0 °C. The mixture is then heated to 80-100 °C for several hours.

  • Work-up and Purification: The reaction is quenched by pouring it onto ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Quantitative Data for the Proposed Synthesis:

StepReagentsSolventTemperature (°C)Reaction Time (h)
1 & 2 Thiophene-2-carboxamide, 1,3-Dichloro-2-butanone, K₂CO₃DMF50-704-6
3 Intermediate, POCl₃DMF80-1002-4

Note: The yields for this specific reaction are not yet reported in the literature and would need to be determined experimentally.

Conclusion

The synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is readily achievable through a convergent synthetic strategy. The key starting materials, thiophene-2-carboxamide and 1,3-dichloro-2-butanone, are accessible through well-established chemical transformations. The proposed two-step, one-pot synthesis, based on the principles of N-alkylation followed by a Robinson-Gabriel-type cyclization, offers a direct and efficient route to this valuable heterocyclic building block. Further optimization of the reaction conditions would be necessary to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and further exploration of this promising compound.

References

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the oxazole and thiophene ring systems within a single molecular framework presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective applications of the 2,4,5-trisubstituted oxazole, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. While specific literature on this exact molecule is emerging, this document extrapolates from the rich body of knowledge surrounding analogous structures to present a cogent and scientifically grounded treatise. We will delve into a plausible synthetic pathway, explore the anticipated chemical reactivity, and survey the landscape of biological activities exhibited by structurally related compounds, with a particular focus on anticancer applications. This guide is intended to serve as a foundational resource for researchers seeking to leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Strategic Fusion of Thiophene and Oxazole Moieties

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutics. The 1,3-oxazole ring is a well-established "privileged structure," frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in molecules with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The oxazole core is a key component in several clinically utilized drugs and promising drug candidates.[1]

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone of medicinal chemistry.[4] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[5] Thiophene derivatives have demonstrated a remarkable breadth of therapeutic potential, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[6][7]

The integration of both the oxazole and thiophene moieties into a single molecule, as in the case of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, creates a unique chemical entity with significant potential for novel biological activity. The 2,4,5-trisubstituted pattern of the oxazole ring allows for fine-tuning of the molecule's steric and electronic properties, while the reactive chloromethyl group at the 4-position provides a convenient handle for further chemical elaboration and the creation of diverse compound libraries.[8][9] This guide will illuminate the path to synthesizing and exploring the therapeutic promise of this intriguing heterocyclic scaffold.

Proposed Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

While a specific, documented synthesis for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is not extensively reported, a plausible and efficient route can be devised based on well-established methodologies for the construction of 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel synthesis and related cyclodehydration reactions of α-acylamino ketones are common strategies. A logical approach would involve the reaction of a suitable α-haloketone with a thiophene-2-carboxamide.

Proposed Synthetic Pathway

The proposed synthesis commences with the acylation of 1-amino-3-chloropropan-2-one with thiophene-2-carbonyl chloride to form the key intermediate, N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide. Subsequent cyclodehydration of this intermediate, likely promoted by a dehydrating agent such as phosphorus oxychloride or sulfuric acid, would yield the target molecule.

Synthetic Pathway Thiophene_2_carbonyl_chloride Thiophene-2-carbonyl chloride Intermediate N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide Thiophene_2_carbonyl_chloride->Intermediate Acylation Amino_acetone_HCl 1-Amino-3-chloropropan-2-one Amino_acetone_HCl->Intermediate Target_Molecule 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Intermediate->Target_Molecule Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl3, H2SO4) Dehydrating_Agent->Target_Molecule

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide

  • To a stirred solution of 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide.

Step 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • To the purified N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (excess) or concentrated sulfuric acid at 0 °C.

  • Slowly warm the mixture to the appropriate temperature (this may require heating, depending on the chosen reagent) and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Physicochemical Properties and Reactivity

The target molecule possesses several key features that dictate its chemical behavior:

  • The Oxazole Ring: This five-membered heterocycle is aromatic and generally stable, but can undergo electrophilic substitution, although it is less reactive than the thiophene ring.

  • The Thiophene Ring: This electron-rich aromatic ring is susceptible to electrophilic substitution, primarily at the 5-position. It also contributes to the overall lipophilicity of the molecule.

  • The Chloromethyl Group: This is a highly reactive functional group that can readily participate in nucleophilic substitution reactions.[8] This "handle" allows for the facile introduction of a wide variety of other functional groups, making it an excellent precursor for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[9] For example, reaction with amines, thiols, or alcohols would lead to the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives.

Potential Biological Activities and Therapeutic Applications

The combination of the oxazole and thiophene rings is a recurring motif in compounds with significant biological activity, particularly in the realm of oncology.[2][10]

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of oxazole derivatives.[3][11] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Some oxazole-containing compounds act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[2]

  • Kinase Inhibition: The oxazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]

  • Induction of Apoptosis: Many oxazole derivatives have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.[2]

The presence of the thiophene moiety can further enhance the anticancer potential. Thiophene-containing compounds have been reported to exhibit a broad spectrum of antitumor activities.[6][7]

Table 1: Examples of Biologically Active Thiophene-Oxazole Analogs

Compound ClassBiological ActivityReported IC50 Values (µM)Cancer Cell LinesReference
2,4-Disubstituted Thiophene-OxazolesAnticancer0.5 - 10MCF-7 (Breast), HCT116 (Colon)[12]
2,5-Disubstituted Thiophene-OxazolesAntimicrobial1 - 25 (MIC)S. aureus, E. coli[13]
Trisubstituted Oxazole DerivativesAntiproliferative2 - 15Various[12]

Note: The IC50 and MIC values are representative ranges from the literature on analogous compounds and are not specific to the title compound.

Hypothesized Mechanism of Action in Cancer

Based on the known activities of related compounds, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole could potentially exert its anticancer effects by targeting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway or the Ras/Raf/MEK/ERK pathway. The reactive chloromethyl group could also potentially alkylate biological macromolecules, contributing to its cytotoxic effects.

Hypothesized Mechanism of Action Target_Molecule 4-(Chloromethyl)-5-methyl-2- (thiophen-2-yl)-1,3-oxazole Receptor Receptor Tyrosine Kinase Target_Molecule->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway inhibited by the target molecule.

Future Directions and Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole represents a promising, yet underexplored, chemical scaffold. The synthetic route proposed herein offers a viable starting point for its synthesis and subsequent biological evaluation. The true potential of this molecule lies in the versatility of its chloromethyl group, which can be leveraged to create a diverse library of derivatives.

Future research should focus on:

  • Validation of the Proposed Synthesis: The hypothetical synthetic protocol needs to be experimentally verified and optimized.

  • Comprehensive Biological Screening: The synthesized compound and its derivatives should be screened against a broad panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold will be crucial for optimizing potency and selectivity.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. (n.d.). OUCI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
  • 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole. (n.d.). Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry.
  • CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole. (n.d.). CymitQuimica.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters.
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. (n.d.). Chemicalbook.
  • Examples of 2,4,5‐trisubstituted oxazoles and their applications. (n.d.).
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.).
  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2025).
  • 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole | CAS 202595-63-9 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. (2025). ChemSynthesis.
  • A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. (2025).
  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. (2022). The Journal of Organic Chemistry.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. (n.d.). Sigma-Aldrich.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids

Sources

Part 1: Deconstructing the Core: The Significance of the Oxazole and Thiophene Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: Synthesis, Chemical Logic, and Applications

Foreword: The specific discovery narrative for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9) is not prominently documented in publicly accessible scientific literature, a common characteristic for specialized chemical intermediates or building blocks. This guide, therefore, adopts the perspective of a senior application scientist to construct a comprehensive technical overview. Instead of a linear history, we will deconstruct the molecule's chemical logic, explore its most probable and efficient synthetic routes based on foundational organic chemistry principles, and elucidate its potential as a valuable scaffold in the landscape of modern drug discovery.

The title compound is a unique hybrid, wedding two highly privileged heterocyclic scaffolds: a 2,4,5-trisubstituted oxazole and a thiophene ring. Understanding the individual contributions of these moieties is critical to appreciating the compound's utility.

The 2,4,5-Trisubstituted Oxazole: A Tunable Scaffold for Biological Activity

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions within biological systems and its relative metabolic stability. The 2,4,5-trisubstituted pattern is particularly sought after in medicinal chemistry as it offers three distinct points for chemical modification. This allows for the meticulous fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize target binding and efficacy.[1][3] Notable examples of complex natural products containing the oxazole core include the Diazonamides, which have garnered significant attention for their potent cytotoxic activities.[4]

The Thiophene Moiety: A Versatile Bioisostere

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of medicinal chemistry.[5][6] Often employed as a bioisostere for a phenyl ring, it can modulate a compound's solubility, metabolic profile, and receptor-binding affinity.[7] The incorporation of a thiophene ring can lead to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][8][9] A significant number of FDA-approved drugs, such as the anticoagulant Rivaroxaban and the antipsychotic Olanzapine, feature a thiophene ring, underscoring its therapeutic relevance.[5][7]

Part 2: Synthetic Pathways to the Core Structure

The construction of the 2,4,5-trisubstituted oxazole ring is a well-established field of organic synthesis. Several robust methodologies can be logically applied to construct 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. Below, we analyze the most probable and historically significant synthetic strategies.

The Robinson-Gabriel Synthesis: A Classic and Robust Approach

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains one of the most versatile methods for oxazole synthesis.[4][10] The core transformation involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically promoted by strong acids like sulfuric acid or polyphosphoric acid.[10][11]

Causality of Experimental Design: The key to a successful Robinson-Gabriel synthesis is the preparation of the requisite 2-acylamino-ketone precursor. For the target molecule, this precursor would be N-(3-chloro-2-oxopropyl)thiophene-2-carboxamide. This intermediate is readily accessible through the acylation of 1-amino-3-chloropropan-2-one with thiophene-2-carbonyl chloride. The subsequent cyclodehydration step is driven by the formation of the stable aromatic oxazole ring. The choice of a strong dehydrating agent is crucial to facilitate the removal of a water molecule from the cyclized intermediate.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

Step 1: Synthesis of N-(3-chloro-2-oxopropyl)thiophene-2-carboxamide

  • To a stirred solution of 1-amino-3-chloropropan-2-one hydrochloride (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of thiophene-2-carbonyl chloride (1.05 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone precursor.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Add the crude N-(3-chloro-2-oxopropyl)thiophene-2-carboxamide (1.0 equiv.) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Diagram: Robinson-Gabriel Synthesis Pathway

Robinson_Gabriel cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration AminoKetone 1-Amino-3-chloropropan-2-one AcylaminoKetone N-(3-chloro-2-oxopropyl)thiophene- 2-carboxamide AminoKetone->AcylaminoKetone Acylation AcylChloride Thiophene-2-carbonyl chloride AcylChloride->AcylaminoKetone Intermediate Hemiaminal Intermediate (not isolated) AcylaminoKetone->Intermediate H₂SO₄ (Cyclization) FinalProduct 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Intermediate->FinalProduct -H₂O (Dehydration)

Caption: Robinson-Gabriel pathway to the target oxazole.

The Van Leusen Reaction: A Milder Alternative

The Van Leusen reaction, developed in the 1970s, provides an exceptionally mild and efficient route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[12][13] The reaction is driven by the unique reactivity of TosMIC, which serves as a C-N-C building block.[13][14]

Causality of Experimental Design: For the synthesis of the title compound, this reaction would proceed via the base-mediated reaction of thiophene-2-carboxaldehyde with a substituted isocyanide, 1-chloro-2-(isocyanomethylsulfonyl)-propane. The base (e.g., potassium carbonate) deprotonates the carbon adjacent to the isocyanide and sulfonyl groups, creating a potent nucleophile. This attacks the aldehyde carbonyl, initiating a cascade of cyclization and elimination of the tosyl group to yield the aromatic oxazole ring.[12] This method's mild conditions offer excellent functional group tolerance, making it highly attractive.

Experimental Protocol: Van Leusen Oxazole Synthesis (Hypothetical)

  • To a suspension of potassium carbonate (K₂CO₃, 2.0 equiv.) in methanol or THF, add thiophene-2-carboxaldehyde (1.0 equiv.).

  • Add a solution of a suitable tosylmethyl isocyanide derivative, such as 1-(isocyano-p-tolylsulfonyl)-propan-2-one followed by subsequent chlorination, (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product via column chromatography to yield the desired oxazole.

Diagram: Van Leusen Reaction Workflow

Van_Leusen start Start Materials ThiopheneAldehyde Thiophene-2- carboxaldehyde start->ThiopheneAldehyde TosMIC Substituted TosMIC start->TosMIC Base K₂CO₃ start->Base react Reaction Vessel (Methanol/THF) workup Aqueous Workup & Extraction react->workup Reflux, 2-4h purify Column Chromatography workup->purify product Final Product purify->product ThiopheneAldehyde->react TosMIC->react Base->react

Caption: General workflow for Van Leusen oxazole synthesis.

Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsReagents/ConditionsTypical YieldAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino-ketoneStrong acid (H₂SO₄, PPA), high temp.[3]Moderate to GoodWell-established, readily available starting materials.[3][4]Harsh conditions, limited functional group tolerance.[3]
Van Leusen Reaction Aldehyde, TosMICBase (K₂CO₃), mild temp.[3]Good to ExcellentMild conditions, high functional group tolerance, one-pot variations.[3]Stoichiometric use of TosMIC, requires specific TosMIC derivative.
Pd-Catalyzed C-H Addition Heteroarene, O-Acyl CyanohydrinPd catalyst, oxidantGood to HighHigh efficiency, modular, redox-neutral.[1]Requires catalyst, potentially expensive ligands, optimization needed.

Part 3: The 4-(Chloromethyl) Group: A Reactive Handle for Derivatization

The chloromethyl group at the 4-position is not merely a structural component; it is a highly valuable functional handle. As a primary alkyl chloride, the carbon atom is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This feature transforms the entire molecule into a versatile building block for constructing more complex molecular architectures.

Chemical Logic: Researchers can use this reactive site to tether the thiophene-oxazole core to other molecules or scaffolds. By reacting it with a library of nucleophiles (amines, thiols, alcohols, carboxylates), a diverse set of derivatives can be rapidly synthesized. This strategy is central to lead optimization in drug discovery, allowing for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diagram: Derivatization Potential of the 4-(Chloromethyl) Group

Derivatization cluster_nuc Nucleophiles (Nu-H) cluster_prod Derivative Library Core 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole AmineProd Aminomethyl Derivative Core->AmineProd Sₙ2 Reaction ThiolProd Thioether Derivative Core->ThiolProd Sₙ2 Reaction AlcoholProd Ether Derivative Core->AlcoholProd Sₙ2 Reaction AzideProd Azidomethyl Derivative Core->AzideProd Sₙ2 Reaction Amine R₂NH (Amine) Amine->AmineProd Thiol RSH (Thiol) Thiol->ThiolProd Alcohol ROH (Alcohol) Alcohol->AlcoholProd Azide NaN₃ (Azide) Azide->AzideProd

Caption: Sₙ2 derivatization of the chloromethyl group.

Part 4: Potential Applications in Drug Discovery and Materials Science

Given the pharmacological pedigree of its constituent parts, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its derivatives are prime candidates for screening in various therapeutic areas.

  • Anti-inflammatory and Antioxidant Agents: Both oxadiazole (a related heterocycle) and thiophene derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[15][16] The core scaffold could be used to design novel inhibitors of enzymes like cyclooxygenase (COX) or to develop free-radical scavengers.

  • Antimicrobial and Anticancer Agents: The oxazole ring is present in compounds with known antimicrobial and cytotoxic properties.[17][18] Similarly, thiophene is a key component in many anticancer agents.[8][9] The title compound serves as an excellent starting point for developing new agents targeting bacterial, fungal, or cancer cell proliferation.

  • Fluorescent Probes and Materials: Substituted oxazoles are known to be utilized in fluorescent dyes.[1] The conjugated system formed by the thiophene and oxazole rings may impart interesting photophysical properties, opening avenues for its use in developing fluorescent probes for bio-imaging or as components in organic light-emitting diodes (OLEDs).

Conclusion

While the formal "discovery" of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole may not be a singular, celebrated event, its chemical identity is firmly rooted in over a century of synthetic organic chemistry. It represents a confluence of two medicinally vital pharmacophores, the oxazole and thiophene rings. Its true value lies not as an end-product, but as a highly functionalized and versatile intermediate. The established reliability of synthetic routes like the Robinson-Gabriel and Van Leusen reactions ensures its accessibility, while the reactive chloromethyl handle provides a gateway to vast chemical diversity. For researchers in drug development and materials science, this compound is a potent building block, offering a robust scaffold upon which countless new functional molecules can be constructed.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Organic Letters. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. [Link]

  • The Journal of Organic Chemistry. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • The Journal of Organic Chemistry. Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. [Link]

  • The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • ResearchGate. (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • PubMed Central. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubMed. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. [Link]

  • ResearchGate. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. [Link]

  • MDPI. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]

  • National Center for Biotechnology Information. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • OUCI. “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. [Link]

  • PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. [Link]

  • K.T.H.M. College. A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

Sources

Methodological & Application

Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features allow for a multitude of intermolecular interactions, rendering it a valuable component in the design of novel therapeutic agents. The incorporation of a thiophene ring, another prominent heterocycle in medicinal chemistry, often imparts enhanced biological activity. Thiophene-containing compounds have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The target molecule, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, combines these two important pharmacophores and possesses a reactive chloromethyl group, making it a versatile building block for the synthesis of more complex molecules in drug discovery programs. This application note provides a comprehensive guide to the synthesis of this valuable compound, detailing a robust and reproducible protocol, the underlying chemical principles, and essential characterization data.

Synthetic Strategy: The Robinson-Gabriel Oxazole Synthesis

The chosen synthetic route for the preparation of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is the Robinson-Gabriel synthesis. This classical and reliable method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][3][4][5] The key intermediate for this synthesis is N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide. This intermediate is proposed to be synthesized via the nucleophilic substitution of thiophene-2-carboxamide on 1,3-dichloroacetone. The subsequent intramolecular cyclization and dehydration, promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃), yields the desired 2,4,5-trisubstituted oxazole.

The overall synthetic workflow can be visualized as a two-step process:

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxazole Formation (Robinson-Gabriel Cyclodehydration) Thiophene_Amide Thiophene-2-carboxamide Intermediate N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide Thiophene_Amide->Intermediate Base Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Target_Molecule 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Intermediate->Target_Molecule POCl₃

Caption: Synthetic workflow for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Detailed Experimental Protocol

Part 1: Synthesis of N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide (Intermediate)

Materials and Reagents:

Reagent/MaterialGradeSupplier
Thiophene-2-carboxamide≥98%Commercially Available
1,3-Dichloroacetone≥97%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Brine (Saturated NaCl solution)Laboratory PreparedN/A
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-2-carboxamide (1.0 eq).

  • Deprotonation: Suspend the thiophene-2-carboxamide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction with Dichloroacetone: Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly add a solution of 1,3-dichloroacetone (1.05 eq) in anhydrous THF via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure intermediate.

Part 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (Target Molecule)

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamideAs synthesized in Part 1N/A
Phosphorus Oxychloride (POCl₃)Reagent Grade, freshly distilledCommercially Available
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Brine (Saturated NaCl solution)Laboratory PreparedN/A
Anhydrous Sodium SulfateLaboratory GradeCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the intermediate from Part 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cyclodehydration: Cool the solution to 0 °C in an ice bath. Slowly add freshly distilled phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the intermediate is consumed (typically 2-4 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Characterization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₈ClNOS
Molecular Weight 213.68 g/mol
Appearance Expected to be a solid
CAS Number 202595-63-9[6]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the methyl group, the chloromethyl group, and the protons of the thiophene ring.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct signals for the carbons of the oxazole and thiophene rings, as well as the methyl and chloromethyl carbons.

  • FTIR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching of the oxazole ring, and C-S and C-H stretching of the thiophene ring.[7][8][9]

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z 213/215 (due to the chlorine isotopes) and characteristic fragmentation patterns.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • 1,3-Dichloroacetone is a lachrymator and is corrosive. Handle with care in a fume hood and wear appropriate PPE.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole via the Robinson-Gabriel synthesis. The described methodology is based on established chemical principles and offers a reliable route to this valuable heterocyclic building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol is intended for use by trained chemists in a laboratory setting.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. Retrieved from [Link]

  • AWS. (n.d.). G-Series Supporting Information- Draft 2.4 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson-Gabriel synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes: reactions and synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

  • American Chemical Society. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

Sources

Application Note: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic organic compound that serves as a highly valuable intermediate in synthetic and medicinal chemistry.[1] Its structure is characterized by a central 1,3-oxazole ring, substituted with a reactive chloromethyl group, a methyl group, and a thiophene moiety. This unique combination of functional groups makes it an ideal scaffold for the construction of more complex molecules, particularly in the realm of drug discovery.[1]

The thiophene and oxazole rings are prevalent motifs in a wide array of biologically active compounds, contributing to favorable pharmacokinetic properties and potent interactions with biological targets.[2] The chloromethyl group acts as a key "handle" for synthetic elaboration, providing a reliable site for nucleophilic substitution reactions.[1] This allows for the strategic introduction of diverse functional groups and the covalent linkage of the thiophene-oxazole core to other pharmacophores.

This document provides a detailed guide to the applications and handling of this intermediate, including a validated protocol for its use in building molecular libraries.

Property Value
IUPAC Name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
CAS Number 202595-63-9[3]
Molecular Formula C₉H₈ClNOS[3]
Molecular Weight 213.68 g/mol [3]
Appearance Typically a solid at room temperature

The Thiophene-Oxazole Scaffold: A Privileged Motif in Drug Discovery

The combination of a thiophene ring and an oxazole ring within a single molecule is a well-established strategy in the design of bioactive agents. This scaffold is present in compounds investigated for a wide spectrum of therapeutic areas.

  • Anti-inflammatory and Analgesic Activity: Thiophene and oxazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties, with some acting as COX-2 inhibitors.[2]

  • Antimicrobial and Antifungal Properties: The heterocyclic nature of the scaffold is conducive to interactions with microbial targets, leading to the development of novel antibacterial and antifungal agents.[2]

  • Kinase Inhibition: Substituted oxazoles are core components of tyrosine kinase inhibitors, a critical class of anticancer drugs.[2]

  • Antiviral Activity: The structural features of this scaffold are also relevant in the design of antiviral compounds, including HIV inhibitors.[2] The nonpeptidic HIV protease inhibitor Tipranavir, for instance, highlights the utility of complex heterocyclic systems in overcoming drug resistance.[4][5]

The value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its ability to serve as a starting point for rapidly generating a multitude of derivatives for biological screening, as illustrated below.

G cluster_derivatives Potential Bioactive Derivatives Intermediate 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Amine Amine Conjugates (e.g., Kinase Inhibitors) Intermediate->Amine R-NH₂ Thioether Thioether Analogs (e.g., Antimicrobials) Intermediate->Thioether R-SH Ester Ester Linkages (e.g., Pro-drugs) Intermediate->Ester R-COOH Azide Azide Derivatives (Click Chemistry Precursors) Intermediate->Azide NaN₃

Caption: Diversification potential of the title intermediate.

Principle of Reactivity: The Chloromethyl Functional Group

The synthetic utility of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is dominated by the reactivity of its chloromethyl group. This primary alkyl chloride is an excellent electrophile, making it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.

Causality of Reactivity:

  • Polarization: The C-Cl bond is polarized due to the high electronegativity of chlorine, rendering the carbon atom electron-deficient and thus electrophilic.

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, stabilizing the negative charge as it departs.

  • Steric Accessibility: As a primary halide (-CH₂Cl), the electrophilic carbon is sterically unhindered, allowing for easy access by a wide range of nucleophiles.

This predictable reactivity allows for the reliable formation of new carbon-heteroatom bonds (C-N, C-S, C-O), which is a cornerstone of combinatorial chemistry and lead optimization.

Caption: Generalized Sₙ2 reaction at the chloromethyl group.

Experimental Protocol: Synthesis of N-Benzyl-1-(5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methanamine

This protocol details a representative nucleophilic substitution reaction using benzylamine as the nucleophile. It is a self-validating system; successful execution confirms the reactivity of the intermediate and provides a template for reactions with other amines.

Objective: To demonstrate the synthetic utility of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole via a standard Sₙ2 reaction with a primary amine.

Materials and Reagents:

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add benzylamine (1.2 eq) to the solution via syringe, followed by the addition of DIPEA (1.5 eq).

    • Expert Insight: Using a slight excess of the amine nucleophile ensures the complete consumption of the electrophilic intermediate. DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt from the benzylamine.

  • Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Remove the acetonitrile under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Trustworthiness Check: The aqueous washes are critical for removing the DIPEA hydrochloride salt and any unreacted amine, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Workflow: Parallel Synthesis for Library Generation

The robustness of the Sₙ2 reaction allows this intermediate to be a cornerstone in generating chemical libraries for high-throughput screening. The following workflow outlines a strategy for parallel synthesis.

Workflow Start Stock Solution of Intermediate in ACN Dispense Dispense Aliquots into 96-Well Reaction Block Start->Dispense Add_Amine Add Diverse Amine Library (1 Amine per Well) Dispense->Add_Amine Add_Base Add DIPEA to all Wells Add_Amine->Add_Base React Seal Block and Heat (e.g., 60 °C, 6h) Add_Base->React Evaporate Evaporate Solvents React->Evaporate Purify Parallel Purification (e.g., SPE or Prep-LCMS) Evaporate->Purify Analyze QC Analysis and Plating for Screening Purify->Analyze Screen High-Throughput Biological Screening Analyze->Screen

Caption: Workflow for parallel library synthesis.

Safety, Handling, and Storage

  • Handling: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. To prevent slow hydrolysis of the chloromethyl group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a potent and versatile chemical intermediate. Its value is derived from the combination of a biologically relevant thiophene-oxazole core and a synthetically tractable chloromethyl group. The predictable and efficient reactivity of this "handle" in Sₙ2 reactions enables its widespread use in the rapid generation of molecular libraries, making it a key asset for researchers in drug discovery and materials science. The protocols and workflows described herein provide a robust framework for leveraging this intermediate to its full potential.

References

  • ResearchGate. The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. [Link]

  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

  • PubChemLite. 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • Wikipedia. Tipranavir. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Ghosh, A. K., et al. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 42(11), 1785–1796. [Link]

  • PubMed. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. [Link]

  • MDPI. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

  • ResearchGate. Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. [Link]

  • PubMed. Tipranavir: PNU 140690, tipranivir. [Link]

  • PubChem, National Center for Biotechnology Information. Tipranavir. [Link]

Sources

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature indicates that "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" is a novel or not widely reported chemical entity. Therefore, this document serves as a prospective guide for researchers, outlining potential synthetic routes, characterization methods, and hypothetical medicinal chemistry applications based on the well-established roles of its constituent functional groups: the oxazole core, the thiophene ring, and the reactive chloromethyl group. This guide is designed to be a foundational resource for initiating research into this and similar molecules.

Introduction: A Molecule of Untapped Potential

The convergence of an oxazole scaffold, a thiophene moiety, and a reactive chloromethyl group in "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" presents a compelling case for its exploration in medicinal chemistry. Oxazole derivatives are a cornerstone in drug discovery, known for their wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The thiophene ring, a bioisostere of the benzene ring, is another privileged structure in medicinal chemistry, often enhancing the pharmacological profile of compounds. The chloromethyl group at the 4-position of the oxazole ring introduces a reactive site, making this molecule a versatile intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution reactions.

This guide will provide a comprehensive overview of a proposed synthetic pathway, detailed characterization techniques, and potential therapeutic applications of this promising, yet underexplored, molecule.

Synthetic Strategy and Characterization

A plausible and efficient synthetic route for "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" can be envisioned through a multi-step process, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be logically approached in three key stages:

  • Step 1: Synthesis of 2-(Thiophen-2-yl)acetonitrile. This can be achieved through the reaction of 2-(bromomethyl)thiophene with sodium cyanide.

  • Step 2: Formation of the Oxazole Ring. A Hantzsch-type synthesis can be employed by reacting the synthesized 2-(thiophen-2-yl)acetonitrile with chloroacetone in the presence of a base to yield 5-methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile.

  • Step 3: Introduction of the Chloromethyl Group. The final step involves the reduction of the nitrile group to an amine, followed by a Sandmeyer-type reaction to introduce the chloromethyl functionality.

Synthetic Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Oxazole Ring Formation (Hantzsch Synthesis) cluster_2 Step 3: Chloromethylation 2-(Bromomethyl)thiophene 2-(Bromomethyl)thiophene Sodium Cyanide Sodium Cyanide 2-(Bromomethyl)thiophene->Sodium Cyanide Reaction 2-(Thiophen-2-yl)acetonitrile 2-(Thiophen-2-yl)acetonitrile Sodium Cyanide->2-(Thiophen-2-yl)acetonitrile Forms Chloroacetone Chloroacetone 2-(Thiophen-2-yl)acetonitrile->Chloroacetone Reacts with 5-Methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile 5-Methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile Chloroacetone->5-Methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile Forms Reduction Reduction 5-Methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile->Reduction Undergoes Amine Intermediate Amine Intermediate Reduction->Amine Intermediate Yields Sandmeyer-type Reaction Sandmeyer-type Reaction Amine Intermediate->Sandmeyer-type Reaction Undergoes 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Sandmeyer-type Reaction->4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Yields

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Detailed Protocol for Synthesis

Materials:

  • 2-(Bromomethyl)thiophene

  • Sodium cyanide

  • Chloroacetone

  • Sodium ethoxide

  • Ethanol

  • Lithium aluminum hydride (LiAlH4)

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) chloride

  • Diethyl ether

  • Standard glassware and reaction setup (round-bottom flasks, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Synthesis of 2-(Thiophen-2-yl)acetonitrile:

    • In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)thiophene (1 equivalent) in ethanol.

    • Add a solution of sodium cyanide (1.1 equivalents) in water dropwise at room temperature.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude nitrile.

  • Synthesis of 5-Methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile:

    • To a solution of 2-(thiophen-2-yl)acetonitrile (1 equivalent) and chloroacetone (1.1 equivalents) in ethanol, add sodium ethoxide (1.2 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole:

    • Reduction of the nitrile: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH4 (1.5 equivalents) in dry diethyl ether.

    • Add a solution of 5-methyl-2-(thiophen-2-yl)oxazole-4-carbonitrile (1 equivalent) in dry diethyl ether dropwise at 0 °C.

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction carefully by the sequential addition of water and 15% NaOH solution.

    • Filter the mixture and extract the filtrate with diethyl ether.

    • Dry and concentrate the organic layer to obtain the amine intermediate.

    • Sandmeyer-type reaction: Dissolve the amine intermediate in aqueous HCl and cool to 0 °C.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of CuCl in concentrated HCl.

    • Add the diazonium salt solution to the CuCl solution at 0 °C and stir for 2 hours.

    • Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the thiophene protons, the methyl group protons, and the chloromethyl protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Signals for all the carbon atoms in the molecule, including the carbons of the oxazole and thiophene rings, the methyl group, and the chloromethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C9H8ClNOS.
FT-IR Characteristic absorption bands for C=N and C-O stretching of the oxazole ring, and C-S stretching of the thiophene ring.
Purity (HPLC) A single major peak indicating high purity (>95%).

Potential Medicinal Chemistry Applications

The structural features of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" suggest several promising avenues for medicinal chemistry research. The reactive chloromethyl group is a key handle for derivatization, allowing for the synthesis of a library of analogs with diverse functionalities.

Medicinal_Chemistry_Applications cluster_derivatization Derivatization via Chloromethyl Group cluster_applications Potential Therapeutic Areas cluster_assays Screening Protocols Core_Molecule 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Nucleophilic_Substitution Nucleophilic Substitution Core_Molecule->Nucleophilic_Substitution Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Nucleophilic_Substitution->Anticancer Leads to Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Nucleophilic_Substitution->Antimicrobial Leads to Anti_inflammatory Anti-inflammatory Agents (e.g., COX/LOX Inhibitors) Nucleophilic_Substitution->Anti_inflammatory Leads to Cytotoxicity_Assay MTT/MTS Assay Anticancer->Cytotoxicity_Assay Antimicrobial_Susceptibility MIC/MBC Determination Antimicrobial->Antimicrobial_Susceptibility Enzyme_Inhibition_Assay In vitro Kinase/COX Assay Anti_inflammatory->Enzyme_Inhibition_Assay

Application Notes and Protocols for the Exploration of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Reactive Scaffold

The confluence of heterocyclic chemistry and drug discovery has consistently yielded novel therapeutic agents. Within this landscape, molecules that combine privileged scaffolds with reactive functional groups represent a particularly fertile ground for innovation. "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" is one such compound of interest. Its structure, featuring a biologically active oxazole-thiophene core and a reactive chloromethyl group, suggests significant potential in medicinal chemistry.[1] This guide provides a comprehensive framework for researchers to systematically investigate the therapeutic promise of this molecule, from initial screening to target deconvolution.

The oxazole nucleus is a five-membered heterocyclic ring that is a cornerstone in the development of compounds with notable biological activities.[2] Similarly, the thiophene ring system is a well-established pharmacophore present in numerous approved drugs. The combination of these two heterocycles in a single molecular entity creates a unique electronic and steric profile that can be exploited for selective interactions with biological targets. Furthermore, the chloromethyl group at the 4-position of the oxazole ring serves as a reactive handle, capable of forming covalent bonds with nucleophilic residues in proteins, suggesting a potential mechanism of action as a covalent inhibitor.[1]

This document is structured to guide researchers through a logical progression of experiments, designed to first identify biological activity and then to elucidate the underlying mechanism of action. We will delve into detailed protocols for high-throughput screening, cell-based assays, and cutting-edge target identification strategies.

Section 1: Compound Profile and Rationale for Investigation

PropertyValueSource
IUPAC Name 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazolePubChem
CAS Number 202595-63-9[3]
Molecular Formula C9H8ClNOS[3]
Molecular Weight 213.68 g/mol [3]
Key Structural Features Oxazole ring, Thiophene ring, Chloromethyl group[1]

The rationale for investigating this compound is multi-faceted:

  • Privileged Scaffolds: Both oxazole and thiophene moieties are present in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[4][5][6]

  • Reactive Handle: The chloromethyl group provides a site for covalent modification of biological targets, which can lead to enhanced potency and prolonged duration of action.[1]

  • Synthetic Tractability: The structure allows for straightforward chemical modification, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Section 2: High-Throughput Screening (HTS) for Bioactivity

The initial step in evaluating a new chemical entity is to perform a broad screen for biological activity. Given the known activities of the parent scaffolds, we propose parallel screening campaigns in oncology and infectious diseases.

Oncology HTS Campaign

The objective is to identify if "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Workflow for Oncology High-Throughput Screening

HTS_Oncology cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Stock Solution (10 mM in DMSO) serial_dil Serial Dilution (e.g., 10-point, 3-fold) compound->serial_dil compound_add Add Compound Dilutions serial_dil->compound_add cell_plating Plate Cancer Cell Lines (e.g., NCI-60 panel) cell_plating->compound_add incubation Incubate (e.g., 72 hours) compound_add->incubation readout Cell Viability Assay (e.g., CellTiter-Glo®) incubation->readout dose_response Generate Dose-Response Curves readout->dose_response ic50 Calculate IC50 Values dose_response->ic50 hit_selection Hit Identification (IC50 < 10 µM) ic50->hit_selection

Caption: High-throughput screening workflow for oncology.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Plating: Seed cancer cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" in an appropriate solvent (e.g., DMSO).

  • Compound Addition: Add the diluted compound to the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescent Readout: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Antimicrobial HTS Campaign

The aim is to assess the compound's activity against a panel of clinically relevant bacterial and fungal pathogens.

Workflow for Antimicrobial High-Throughput Screening

HTS_Antimicrobial cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Stock Solution (10 mM in DMSO) serial_dil Serial Dilution (e.g., 10-point, 2-fold) compound->serial_dil compound_add Add Compound Dilutions to Microplate serial_dil->compound_add microbe_prep Prepare Microbial Inoculum (e.g., ESKAPE pathogens) inoculate Inoculate with Microbes microbe_prep->inoculate compound_add->inoculate incubation Incubate (e.g., 18-24 hours) inoculate->incubation readout Measure Optical Density (OD600) or use viability dye incubation->readout growth_inhibition Determine Percent Growth Inhibition readout->growth_inhibition mic Calculate Minimum Inhibitory Concentration (MIC) growth_inhibition->mic hit_selection Hit Identification (MIC < 16 µg/mL) mic->hit_selection

Caption: High-throughput screening workflow for antimicrobial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of the test compound in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Hit-to-Lead and Mechanistic Studies

Once a "hit" is identified from the primary screens, the next phase involves validating the activity and beginning to understand the mechanism of action.

Secondary Assays for Oncology Hits

If the compound shows promising anticancer activity, a series of secondary assays should be performed to further characterize its effects.

Workflow for Secondary Oncology Assays

Secondary_Oncology cluster_assays Secondary Assays cluster_target Target Identification hit Oncology Hit from HTS apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) hit->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) hit->cell_cycle clonogenic Clonogenic Assay hit->clonogenic target_id Proceed to Target Identification (Section 4) apoptosis->target_id cell_cycle->target_id clonogenic->target_id

Caption: Workflow for secondary assays for oncology hits.

Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 4: Target Identification Strategies

Identifying the molecular target of a bioactive compound is a critical step in drug discovery. The reactive chloromethyl group of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" makes it particularly amenable to affinity-based target identification methods.

Affinity-Based Pull-Down Approach

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Affinity_Pulldown cluster_probe Probe Synthesis cluster_pulldown Pull-Down Experiment cluster_analysis Protein Identification synthesis Synthesize an analog with a linker for immobilization immobilize Immobilize analog on beads synthesis->immobilize incubate Incubate with cell lysate immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (e.g., LC-MS/MS) sds_page->mass_spec bioinformatics Bioinformatic Analysis mass_spec->bioinformatics

Caption: Workflow for the DARTS target identification method.

Protocol: DARTS

  • Cell Lysis: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with the test compound and a vehicle control.

  • Protease Digestion: Treat the samples with a protease (e.g., pronase) for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the protein fragments by SDS-PAGE.

  • Visualization and Identification: Visualize the protein bands. Bands that are present or more intense in the compound-treated lane compared to the vehicle control lane represent potential target proteins. Excise these bands and identify the proteins by mass spectrometry.

Conclusion

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" represents a promising starting point for a drug discovery program. Its unique combination of privileged heterocyclic scaffolds and a reactive chloromethyl group warrants a thorough investigation of its biological potential. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically explore the bioactivity of this compound, identify its molecular targets, and ultimately assess its therapeutic potential.

References

  • Bhatt, D. M., Patel, G. B., Bhola, Y. O., & Patel, P. V. (2026, January 10). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. Retrieved from [Link]

  • Bhatt, D. M., Patel, G. B., Bhola, Y. O., & Patel, P. V. (2026, January 10). (PDF) Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Patil, S. B., et al. (2023, November 25). New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. PubMed. Retrieved from [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.). Retrieved from [Link]

  • Al-Ostath, A. I., et al. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Retrieved from [Link]

  • Szychowski, K. A., et al. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

  • Liddle, J., et al. (2010, July 1). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. PubMed. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Retrieved from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). Retrieved from [Link]

  • Apostol, T.-V., et al. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. Retrieved from [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). MDPI. Retrieved from [Link]

  • Document: Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene... (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved from [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023, June 17). MDPI. Retrieved from [Link]

  • Gul, H. I., et al. (n.d.). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. PubMed. Retrieved from [Link]

  • Lee, J. H., et al. (n.d.). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PubMed Central. Retrieved from [Link]

  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (n.d.). NIH. Retrieved from [Link]

Sources

Application Note: A Comprehensive Strategy for Screening the Biological Activity of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening

The compound 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic molecule featuring three key structural motifs: a 1,3-oxazole ring, a thiophene moiety, and a reactive chloromethyl group. The 1,3-oxazole core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, thiophene-containing compounds are well-documented for their pharmacological significance, often contributing to antimicrobial and antiproliferative effects.[3][4] The presence of a reactive chloromethyl group provides a potential site for covalent interaction with biological macromolecules, which can lead to potent and irreversible inhibition of target enzymes or receptors.[5]

This combination of structural features makes 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole a compelling candidate for biological screening. This application note provides a detailed, tiered strategy and step-by-step protocols for a comprehensive initial evaluation of its potential therapeutic activities, focusing on antiproliferative, antimicrobial, and anti-inflammatory effects. The workflows are designed to be robust, self-validating, and provide a clear rationale for experimental design, enabling researchers to generate high-quality, interpretable data.

Compound Profile
PropertyValue
IUPAC Name 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
CAS Number 202595-63-9[6]
Molecular Formula C₉H₈ClNOS[6]
Molecular Weight 213.68 g/mol [6]
Chemical Structure (Structure can be visualized in sources)

Proposed Biological Screening Cascade

A tiered or cascaded screening approach is the most efficient method for characterizing a novel compound. It prioritizes broad, cost-effective assays in the initial phase (Tier 1) to identify primary activities, followed by more specific, mechanism-oriented assays in the second phase (Tier 2) to elaborate on initial "hits."

Screening_Cascade Compound 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Tier1 Tier 1: Primary Screening (Broad Activity Profile) Compound->Tier1 Initial Evaluation Cytotoxicity Antiproliferative / Cytotoxicity Assay Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC) Tier1->Antimicrobial Tier2 Tier 2: Secondary Screening (Hit Elaboration) Cytotoxicity->Tier2 If Active Hit Lead Candidate for Optimization Antimicrobial->Hit If Potent AntiInflammatory In Vitro Anti-Inflammatory Assay Tier2->AntiInflammatory If low cytotoxicity in relevant cells Enzyme Enzyme Inhibition Assay (Optional) Tier2->Enzyme If target is hypothesized AntiInflammatory->Hit Enzyme->Hit

Figure 1: Proposed tiered screening cascade for the test compound.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to cast a wide net to determine if the compound has any significant biological effect in two major therapeutic areas suggested by its structure: cancer and infectious diseases.

Protocol: Antiproliferative & Cytotoxicity Screening via MTT Assay

3.1.1. Scientific Rationale

Cytotoxicity is a critical parameter for evaluating any new compound.[7][8] For potential anticancer agents, cytotoxicity against cancer cells is the desired outcome.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10] We propose screening against a panel of human cancer cell lines to assess both potency and spectrum of activity. Preliminary data suggests oxazole-thiophene compounds may have activity against breast (MCF-7) and lung (A549) cancer cell lines.[1]

3.1.2. Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) Incubate 24h B 2. Compound Treatment (Serial Dilutions) Include Controls A->B C 3. Incubation (48h or 72h) B->C D 4. Add MTT Reagent (10 µL of 5 mg/mL) Incubate 4h C->D E 5. Solubilize Formazan (100 µL DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate % Viability, IC50) F->G

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

3.1.3. Detailed Step-by-Step Protocol

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293 for selectivity) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting in culture media.

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Test Wells: Compound at various concentrations.

    • Positive Control: Doxorubicin (a known cytotoxic agent) at various concentrations.

    • Negative (Vehicle) Control: Media with the highest concentration of DMSO used (e.g., 0.5%).

    • Blank: Media only (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.1.4. Data Presentation Example

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)ResultResultResult
A549 (Lung Cancer)ResultResultResult
HEK293 (Normal)ResultResultResult
¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Protocol: Antimicrobial Susceptibility Testing

3.2.1. Scientific Rationale

The thiophene and oxazole moieties are present in many known antimicrobial agents.[11][12][13] Therefore, it is crucial to screen the compound for activity against a representative panel of pathogenic microbes. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] We propose a panel including Gram-positive bacteria, Gram-negative bacteria, and a pathogenic yeast to assess the antimicrobial spectrum.

3.2.2. Detailed Step-by-Step Protocol

  • Microorganism Preparation:

    • Bacteria: Inoculate a single colony of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) into Mueller-Hinton Broth (MHB). Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 to achieve a final inoculum of ~5 x 10⁵ CFU/mL.

    • Yeast: Inoculate Candida albicans into RPMI-1640 medium and adjust to a 0.5 McFarland standard. Dilute to achieve a final inoculum of ~0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare a 2x serial dilution of the test compound in the appropriate broth (MHB or RPMI) in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the prepared microbial inoculum to each well of the compound dilution plate.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

    • Growth Control: Wells with only broth and inoculum (no compound).

    • Sterility Control: Wells with only broth (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

3.2.3. Data Presentation Example

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram +)ResultResultN/A
E. coli (Gram -)ResultResultN/A
C. albicans (Yeast)ResultN/AResult

Tier 2: Secondary Screening Protocols

If the compound shows promising activity in Tier 1 (e.g., potent cytotoxicity or antimicrobial activity), or if it shows low cytotoxicity (making it suitable for other applications), Tier 2 assays can be employed.

Protocol: In Vitro Anti-inflammatory Activity

4.1.1. Scientific Rationale

Inflammation is a key pathological process in many diseases, and oxazole derivatives have been reported to possess anti-inflammatory properties.[14][15][16] Protein denaturation is a well-documented cause of inflammation.[17] The in vitro albumin denaturation assay is a simple and widely used method to screen for anti-inflammatory activity.[18] A compound that can prevent heat-induced denaturation of albumin is considered to have potential anti-inflammatory effects. This assay is appropriate if the compound demonstrates low cytotoxicity in relevant cell lines.

4.1.2. Detailed Step-by-Step Protocol

  • Reaction Mixture Preparation: In separate tubes, prepare a total volume of 1 mL containing:

    • 0.2 mL of egg albumin (from a fresh hen's egg).

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • 2 mL of the test compound or standard drug at various concentrations (e.g., 10-500 µg/mL).

  • Controls:

    • Positive Control: Diclofenac sodium at the same concentrations.

    • Negative Control: The same mixture but with distilled water instead of the compound.

  • Incubation: Incubate the tubes at 37°C for 15 minutes.

  • Heat Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (1 - (Absorbance of Test Sample / Absorbance of Control)) * 100

Conclusion

This application note outlines a logical and experimentally sound strategy for the initial biological characterization of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. By employing a tiered approach starting with broad antiproliferative and antimicrobial screens, researchers can efficiently identify the most promising therapeutic potential of this novel compound. The inclusion of detailed, self-validating protocols and clear rationales for each step ensures the generation of reliable data, forming a solid foundation for subsequent hit-to-lead development efforts in drug discovery.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biochemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. (n.d.). Scribd. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2009). Journal of Negative Results in BioMedicine. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). Pharmaceuticals. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. (2007). Mass Spectrometry Reviews. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Pharmaceuticals. [Link]

  • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Thai Science. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. [Link]

  • Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. (2015). Semantic Scholar. [Link]

  • Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. (2010). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Pharmaceuticals. [Link]

  • Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. (2022). European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole . This heterocyclic compound serves as a highly versatile and strategic building block in organic synthesis. Its utility is primarily derived from the reactive chloromethyl group, which functions as an electrophilic "handle" for introducing the thiophenyl-oxazole moiety into a wide array of molecular scaffolds.[1][2] The presence of both the oxazole and thiophene rings is of particular significance, as these motifs are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[3][4][5][6] This guide will detail a robust synthetic protocol for the title compound and explore its subsequent application in key carbon-heteroatom and carbon-carbon bond-forming reactions, supported by mechanistic insights and practical, field-proven methodologies.

Introduction: A Building Block of Strategic Importance

The compound 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (C₉H₈ClNOS) is a trifunctionalized heterocycle.[7] Its value in synthetic chemistry is rooted in three key structural features:

  • The 1,3-Oxazole Core: A five-membered aromatic ring containing nitrogen and oxygen. Oxazole derivatives are known to engage with various enzymes and receptors, leading to a broad spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties.[3][5]

  • The Thiophene-2-yl Substituent: Thiophene is a well-established pharmacophore in medicinal chemistry, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties and metabolic profiles.[4][6]

  • The 4-(Chloromethyl) Group: This is the primary reactive center of the molecule. The C-Cl bond is readily displaced by a wide range of nucleophiles, making it an excellent electrophilic handle for molecular elaboration.[2] This reactivity allows for the strategic installation of the thiophenyl-oxazole scaffold onto a target molecule, a common tactic in the synthesis of complex pharmaceutical intermediates, such as precursors to HIV protease inhibitors like Tipranavir.[8]

The convergence of these features in a single, stable, and accessible molecule makes 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole a high-value intermediate for constructing diverse molecular libraries for drug discovery and material science.

Synthesis Protocol: Preparation of the Title Compound

The most common and efficient method for constructing the 2,4,5-trisubstituted oxazole core is a variation of the Robinson-Gabriel synthesis, involving the cyclization of an α-acylamino ketone. A practical and scalable approach for the title compound involves the reaction between thiophene-2-carboxamide and 1,3-dichloroacetone.

Overall Reaction Scheme

Synthesis_Pathway ThiopheneAmide Thiophene-2-carboxamide Intermediate α-Acylamino Ketone (Intermediate) ThiopheneAmide:e->Intermediate:w Step 1: Nucleophilic Acyl Substitution Dichloroacetone 1,3-Dichloroacetone Dichloroacetone:e->Intermediate:w TitleCompound 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Intermediate:e->TitleCompound:w Step 2: Cyclodehydration DehydratingAgent POCl₃ or P₂O₅ DehydratingAgent->Intermediate Reagent Application_Workflow Start 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Reaction Sɴ2 Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Start->Reaction Electrophile Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Reaction Nucleophile Base Base (e.g., K₂CO₃, Et₃N, NaH) Base->Reaction Product Substituted Product (4-(Nu-CH₂)-...-oxazole) Reaction->Product Forms C-Nu bond

Sources

Application Notes and Protocols: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole , a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique structural combination of a reactive chloromethyl group, a stable oxazole core, and a biologically relevant thiophene moiety makes this compound a valuable synthon for the creation of diverse and complex molecular architectures. Herein, we present detailed protocols for the plausible synthesis of this building block via a modified Robinson-Gabriel approach, followed by step-by-step procedures for its derivatization through nucleophilic substitution reactions. Furthermore, we explore its application in the synthesis of potential kinase inhibitors, a class of therapeutics at the forefront of modern drug discovery.

Introduction: The Strategic Importance of the Thiophene-Oxazole Scaffold

The fusion of thiophene and oxazole rings in a single molecular entity creates a scaffold with a rich chemical and pharmacological profile. Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Similarly, the thiophene ring is a common pharmacophore that can mimic a phenyl ring but with different electronic properties, often leading to improved metabolic stability and cell permeability.[3]

The subject of this guide, 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole , strategically incorporates a chloromethyl group at the 4-position of the oxazole ring. This group acts as a highly reactive "synthetic handle," readily undergoing nucleophilic substitution reactions.[4] This allows for the facile introduction of a wide array of functional groups, making it an ideal building block for the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Proposed Robinson-Gabriel Approach

While a specific, detailed synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Robinson-Gabriel oxazole synthesis.[5][6] This method involves the cyclodehydration of an α-acylamino ketone. A close analog, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, has been synthesized using a similar strategy.[4]

The proposed synthesis starts with the acylation of 2-amino-1-chloropropan-2-one with thiophene-2-carbonyl chloride to form the key intermediate, N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide. This intermediate is then subjected to cyclodehydration to yield the target oxazole.

Proposed Synthetic Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl chloride Acylamino_ketone N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide Thiophene-2-carbonyl_chloride->Acylamino_ketone Pyridine, DCM, 0 °C to rt 2-Amino-1-chloropropan-2-one 2-Amino-1-chloropropan-2-one 2-Amino-1-chloropropan-2-one->Acylamino_ketone Target_Oxazole 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Acylamino_ketone->Target_Oxazole POCl3, Chloroform, Reflux

Figure 1: Proposed two-step synthesis of the target oxazole building block.

Detailed Synthetic Protocol

Materials and Reagents:

  • Thiophene-2-carbonyl chloride

  • 2-Amino-1-chloropropan-2-one hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Chloroform, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-1-chloropropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of hydrochloride salt).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the suspension and stir for 15 minutes.

  • Add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone. This product may be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide (1.0 eq) in anhydrous chloroform (15 mL per gram of starting material).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of solid NaHCO₃ until effervescence ceases.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole .

Applications in Derivatization: Nucleophilic Substitution Protocols

The chloromethyl group at the 4-position of the oxazole is a potent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for the exploration of SAR.

General Workflow for Nucleophilic Substitution

G Start Dissolve 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in an appropriate solvent Add_Nucleophile Add nucleophile (e.g., amine, thiol, azide) and base (if necessary) Start->Add_Nucleophile Reaction Stir at appropriate temperature for a specified time Add_Nucleophile->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Perform aqueous workup (e.g., extraction, washing) Monitoring->Workup Purification Purify the crude product by column chromatography or recrystallization Workup->Purification Final_Product Characterize the final derivative Purification->Final_Product

Figure 2: General experimental workflow for derivatization via nucleophilic substitution.

Protocol 1: Synthesis of 4-(Aminomethyl) Derivatives

Example Nucleophile: Piperidine

Materials and Reagents:

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1.0 eq) in anhydrous acetonitrile (0.3 M), add piperidine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography (eluting with a gradient of methanol in DCM) to afford the desired 4-((piperidin-1-yl)methyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Protocol 2: Synthesis of 4-(Thiomethyl) Derivatives

Example Nucleophile: Thiophenol

Materials and Reagents:

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (0.5 M).

  • Cool the suspension to 0 °C and add thiophenol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain 5-methyl-4-((phenylthio)methyl)-2-(thiophen-2-yl)-1,3-oxazole.

Protocol 3: Synthesis of 4-(Azidomethyl) Derivatives

Nucleophile: Sodium Azide

Materials and Reagents:

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1.0 eq) in anhydrous DMF (0.4 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield 4-(azidomethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, which can be purified by column chromatography if necessary.

NucleophileReagents and ConditionsExpected Product
PiperidineK₂CO₃, ACN, 60-70 °C4-((Piperidin-1-yl)methyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
ThiophenolNaH, THF, 0 °C to rt5-Methyl-4-((phenylthio)methyl)-2-(thiophen-2-yl)-1,3-oxazole
Sodium AzideDMF, 50-60 °C4-(Azidomethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The thiophene-oxazole scaffold is a privileged structure in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] The ability to readily diversify the 4-(aminomethyl) moiety of the title building block makes it an excellent starting point for the synthesis of libraries of potential kinase inhibitors.

G Building_Block 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Parallel_Synthesis Parallel Nucleophilic Substitution Building_Block->Parallel_Synthesis Amine_Library Library of Amines Amine_Library->Parallel_Synthesis Kinase_Inhibitor_Library Library of Potential Kinase Inhibitors Parallel_Synthesis->Kinase_Inhibitor_Library Screening High-Throughput Kinase Activity Screening Kinase_Inhibitor_Library->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Figure 3: Workflow for the generation and screening of a kinase inhibitor library.

The diverse amines introduced at the 4-position can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. For example, the introduction of a piperazine moiety can provide a handle for further functionalization or improve the pharmacokinetic properties of the resulting molecule.[7] The thiophene and oxazole cores can also engage in key interactions with the kinase active site.

Safety and Handling

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is expected to be a reactive and potentially lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow all institutional safety protocols.

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a highly versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward, albeit proposed, synthesis and the high reactivity of its chloromethyl group allow for the rapid generation of diverse molecular structures. The protocols and application notes provided herein are intended to serve as a practical guide for researchers looking to leverage the unique properties of this thiophene-oxazole scaffold in their drug discovery and materials science endeavors.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Google Patents. Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Supporting Information 1. Synthesis of linkers. [Link]

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

  • Duarte, C. D., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). ACS Pharmacology & Translational Science, 4(5), 1645-1693. [Link]

  • Google Patents.
  • ResearchGate. One-pot synthesis of 3-substituted-4 H -[4][8] triazolo[5,1- c ][4][9]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. [Link]

  • Fassihi, A., et al. (2017). Thiophene in the structure of therapeutic agents. Iranian journal of pharmaceutical research: IJPR, 16(Suppl), 1-2.
  • Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PrepChem.com. Preparation of chloroacetone (1-chloropropan-2-one, chloropropanone, monochloroacetone, acetonyl chloride). [Link]

  • Figshare. N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. [Link]

  • SciELO. enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Link]

  • PubMed. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). [Link]

  • PubMed. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • National Institutes of Health. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • ResearchGate. Indium(III) Chloride Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Oximes and Sodium Azide. [Link]

  • ResearchGate. Robinson–Gabriel oxazole synthesis. [Link]

  • ResearchGate. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

  • Wikipedia. Chloroacetone. [Link]

  • PubChem. N-(3-chloro-2-pyridinyl)thiophene-3-carboxamide. [Link]

Sources

Application Notes & Protocols: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery, the strategic value of a molecule is often defined by its versatility. 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that epitomizes this principle.[1][2] Its architecture is a deliberate convergence of two privileged pharmacophores: the electron-rich thiophene ring and the biologically active oxazole core.[3][4][5][6] The thiophene moiety is a well-established bioisostere for phenyl rings, often enhancing pharmacokinetic properties, while the oxazole ring is a cornerstone of numerous natural products and therapeutic agents with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7]

The true synthetic prowess of this molecule, however, lies in its reactive handle: the chloromethyl group at the C4 position of the oxazole.[1] This electrophilic center serves as a versatile anchor point for a wide array of nucleophilic substitution reactions, enabling the covalent linkage of this potent scaffold to other molecules of interest.[8][9] This guide provides a comprehensive overview of the synthesis and reactive potential of this key intermediate, offering detailed, field-proven protocols designed for practical application in the research laboratory.

Part 1: Synthesis of the Core Scaffold

The construction of the 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole core is most effectively achieved via a modification of the classic Hantzsch oxazole synthesis. This method involves the condensation and subsequent cyclodehydration of an α-haloketone with a primary amide.[10][11] In this specific application, thiophene-2-carboxamide provides the C2 and N3 atoms of the oxazole ring, while 1,3-dichloroacetone serves as the three-carbon backbone, furnishing the C4, C5, and O1 atoms.

Mechanistic Rationale

The reaction proceeds via initial N-alkylation of the thiophene-2-carboxamide by the more reactive α-chloro position of 1,3-dichloroacetone. This is followed by an intramolecular cyclization, where the amide oxygen attacks the carbonyl carbon to form a hemiaminal-like intermediate (an oxazoline precursor). The subsequent dehydration, typically driven by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, aromatizes the ring to yield the stable 1,3-oxazole system.

Experimental Workflow: Synthesis Protocol

The following protocol details a robust method for the gram-scale synthesis of the title compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Reagents Thiophene-2-carboxamide 1,3-Dichloroacetone POCl₃ (Dehydrating Agent) Toluene (Solvent) Setup Assemble dry glassware under N₂ atmosphere. Add solvent and amide. Reagents->Setup Addition Slowly add 1,3-dichloroacetone to the mixture. Setup->Addition Dehydration Add POCl₃ dropwise at 0 °C, then heat to reflux (e.g., 110 °C). Addition->Dehydration Monitoring Monitor reaction progress via TLC. Dehydration->Monitoring Quench Cool to RT, then quench with ice-water and neutralize (NaHCO₃). Monitoring->Quench Extract Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄. Quench->Extract Purify Concentrate in vacuo. Purify via column chromatography. Extract->Purify Product Isolate Pure Product: 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Purify->Product

Caption: Workflow for the Hantzsch-type synthesis of the target oxazole.

Materials & Reagents

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
Thiophene-2-carboxamideC₅H₅NOS127.166273-03-6Irritant
1,3-DichloroacetoneC₃H₄Cl₂O126.97534-07-6Toxic, Lachrymator
Phosphorus OxychloridePOCl₃153.3310025-87-3Corrosive, Water-Reactive
TolueneC₇H₈92.14108-88-3Flammable, Toxic
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
Sodium BicarbonateNaHCO₃84.01144-55-8None
Sodium Sulfate (Anhyd.)Na₂SO₄142.047757-82-6None

Step-by-Step Methodology

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiophene-2-carboxamide (5.0 g, 39.3 mmol) and dry toluene (100 mL). Stir the suspension.

  • Reagent Addition: Add 1,3-dichloroacetone (5.48 g, 43.2 mmol, 1.1 equiv) to the suspension. The mixture may remain a suspension at room temperature.

  • Cyclodehydration: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 5.5 mL, 59.0 mmol, 1.5 equiv) dropwise via a syringe over 15 minutes. Causality Note: The slow, cooled addition of POCl₃ is critical to control the initial exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110-115 °C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice (200 g) and stir for 30 minutes. Trustworthiness Note: This quenching step hydrolyzes any remaining POCl₃. It must be done slowly in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Carefully neutralize the aqueous mixture to pH ~7-8 by the slow addition of solid sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the title compound as a solid.

Expected Yield: 65-75%. Appearance: Off-white to pale yellow solid.

Part 2: Reactivity and Derivatization Protocols

The synthetic utility of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole stems from the high reactivity of the C-Cl bond in Sₙ2 reactions.[1][8] This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, azides, and ethers.

Principle: Nucleophilic Substitution

The chloromethyl group acts as a potent electrophile. In the presence of a nucleophile (Nu⁻), the chlorine atom is displaced as a chloride ion, forming a new C-Nu bond. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated if the nucleophile is neutral (e.g., R-NH₂ or R-SH).

Caption: General scheme for nucleophilic substitution at the chloromethyl position.

Protocol: General Procedure for N-Alkylation with an Amine

This protocol provides a general method for reacting the title compound with a primary or secondary amine.

Materials & Reagents

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
Target OxazoleC₉H₈ClNOS213.68202595-63-9Irritant
Piperidine (Example Nu)C₅H₁₁N85.15110-89-4Flammable, Corrosive
Potassium CarbonateK₂CO₃138.21584-08-7Irritant
Acetonitrile (ACN)C₂H₃N41.0575-05-8Flammable, Toxic

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (500 mg, 2.34 mmol) in acetonitrile (20 mL).

  • Reagent Addition: Add potassium carbonate (647 mg, 4.68 mmol, 2.0 equiv) to the solution. Expertise Insight: Using an inorganic base like K₂CO₃ is preferable as it is easily filtered off during work-up and avoids complications with amine-based byproducts that can occur with organic bases like triethylamine.

  • Nucleophile Addition: Add piperidine (238 µL, 2.46 mmol, 1.05 equiv) to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated (40-50 °C) to accelerate the rate if necessary.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the pad with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography (using an appropriate eluent system, often containing a small percentage of triethylamine or methanol in dichloromethane/ethyl acetate) to afford the desired N-alkylated product.

Versatility of the Scaffold

The protocol above is highly adaptable. By substituting piperidine with other nucleophiles, a diverse library of compounds can be generated.

Nucleophile ClassExample NucleophileResulting LinkagePotential Application Area
Amines Morpholine, AnilineC-N (Amine)CNS agents, Kinase inhibitors
Thiols Thiophenol, Cysteine estersC-S (Thioether)Enzyme inhibitors, Antifungals
Azides Sodium Azide (NaN₃)C-N₃ (Azide)Click chemistry handle, Bio-conjugation
Alcohols/Phenols Phenol, MethanolC-O (Ether)Anti-inflammatory, Agrochemicals
Carboxylates Sodium AcetateC-O (Ester)Prodrug synthesis

Part 3: Significance in Drug Discovery

The combination of the thiophene and oxazole rings creates a molecular scaffold with high "drug-like" potential.[3][4][6] The ability to easily append various functional groups via the chloromethyl linker makes 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole an ideal starting point for lead generation and optimization in medicinal chemistry.

Researchers can employ this building block in fragment-based drug discovery (FBDD) or parallel synthesis campaigns to rapidly generate libraries of analogues for screening against biological targets.

Drug_Discovery Core Thiophene-Oxazole Core Scaffold Linker Reactive Linker (-CH₂Cl) Core->Linker provides R_Groups Library of Diverse Functional Groups (R₁, R₂, R₃...Rₙ) Linker->R_Groups reacts with Library Diverse Chemical Library (Scaffold-CH₂-Rₙ) R_Groups->Library to generate Screening High-Throughput Biological Screening Library->Screening Lead Identification of 'Hit' Compounds Screening->Lead

Caption: Role of the scaffold in generating a chemical library for drug discovery.

The diverse biological activities reported for thiophene- and oxazole-containing molecules suggest that derivatives of this scaffold could be promising candidates for developing new therapeutics in oncology, infectious diseases, and inflammatory disorders.[4][5][7]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Semantic Scholar. Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Oriental Journal of Chemistry. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]

  • ResearchGate. Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

  • RSC Publishing. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • PubMed. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. [Link]

  • ResearchGate. The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. [Link]

Sources

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical characterization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides in-depth application notes and validated protocols for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Imperative for a Privileged Scaffold

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a multi-functionalized heterocyclic compound. Its structure integrates a thiophene ring, a common motif in pharmaceuticals, with a 2,4,5-trisubstituted oxazole core.[1] The oxazole ring system is a "privileged" scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[2] The chloromethyl group provides a reactive handle for further synthetic modifications, making this molecule a versatile building block for creating libraries of potential drug candidates.[1]

Given its potential application in highly regulated fields like drug development, the unequivocal confirmation of its identity, purity, and stability is paramount.[3][4][5] This necessitates a suite of orthogonal analytical techniques, each providing a unique and complementary piece of structural or quantitative information. This guide moves beyond simple procedural lists, delving into the causality behind methodological choices to empower researchers to not only execute but also adapt these protocols with confidence.

Physicochemical & Structural Data

A foundational understanding of the analyte's basic properties is the first step in any analytical method development.

PropertyValueSource
CAS Number 202595-63-9Santa Cruz Biotechnology[6]
Molecular Formula C₉H₈ClNOSSanta Cruz Biotechnology[6]
Molecular Weight 213.68 g/mol Santa Cruz Biotechnology[6]
Structure 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazolePubChemLite[7]

Part I: Chromatographic Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. We will focus on High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the premier technique for determining the purity of non-volatile to semi-volatile small organic molecules like our target compound. The method separates compounds based on their hydrophobicity.[8] Given the aromatic nature of the thiophene and oxazole rings, a C18 (octadecylsilane) stationary phase is an excellent starting point, offering strong hydrophobic interactions for good retention.[9] Detection is readily achieved via a UV-Vis detector, as the conjugated π-systems of the heterocyclic rings are strong chromophores.

The primary goal is to develop a stability-indicating method capable of resolving the main peak from any potential degradants or process-related impurities.[10]

Protocol: Purity Assessment by RP-HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.
  • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.[11]
  • Rationale: Using the mobile phase as the final diluent prevents peak distortion caused by solvent mismatch upon injection.[8]

2. Instrumentation & Conditions:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
ParameterRecommended SettingRationale & Expert Insights
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and resolution for aromatic heterocyclic compounds. A 3 µm particle size column can be used for faster UPLC applications.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an excellent mobile phase modifier that protonates free silanols on the stationary phase, reducing peak tailing. It is also volatile, making it compatible with LC-MS.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode GradientA gradient elution is recommended for initial method development to ensure elution of both polar and non-polar impurities within a reasonable time. A typical scouting gradient would be 10% to 95% B over 20 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential column overload.
Detector DAD/UV at 254 nmThe thiophene and oxazole moieties are expected to have strong absorbance around this wavelength. A DAD allows for peak purity analysis across a spectrum.

3. Data Analysis:

  • The primary output is a chromatogram showing peaks as a function of retention time.
  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
  • Identity: The retention time of the main peak should be consistent with that of a qualified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification of volatile and thermally stable compounds.[13] It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, which provides information on the molecular weight and fragmentation pattern of the analyte.[14] This compound should be sufficiently volatile for GC analysis. The resulting mass spectrum serves as a chemical "fingerprint," providing a very high degree of confidence in the compound's identity.

Protocol: Identity Confirmation by GC-MS

1. Sample Preparation:

  • Prepare a dilute solution (approx. 50-100 µg/mL) of the compound in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

2. Instrumentation & Conditions:

  • A standard GC-MS system is required. Electron Ionization (EI) is the most common ionization technique for this type of analysis.[15]
ParameterRecommended SettingRationale & Expert Insights
Stationary Phase 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)A workhorse column for a wide range of organic molecules, separating based on boiling point and polarity.[16]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection is used for concentrated samples to prevent overloading the column and detector.
Oven Program Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.A temperature ramp is crucial for separating compounds with different boiling points.[16] This program should be optimized based on initial scouting runs.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to libraries.
Scan Range 40-400 m/zThis range will cover the molecular ion and expected fragment ions.

3. Data Analysis:

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to the target compound based on its retention time.
  • Mass Spectrum:
  • Molecular Ion (M⁺): Look for a peak corresponding to the molecular weight (m/z 213). Due to the presence of chlorine, an isotopic peak at M+2 (m/z 215) with approximately one-third the intensity of the M+ peak should be observed. This is a critical diagnostic feature.
  • Fragmentation Pattern: Analyze the fragment ions to confirm the structure. Expected fragments could include the loss of the chloromethyl group or cleavage of the heterocyclic rings.
Workflow for Chromatographic Analysis

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent HPLC HPLC (Purity Assay) Prep->HPLC Inject GCMS GC-MS (Identity Confirmation) Prep->GCMS Inject Purity Assess Purity (% Area) HPLC->Purity Identity Confirm Identity (Retention Time, Mass Spectrum) GCMS->Identity Conclusion Final Report: Identity & Purity Confirmed Purity->Conclusion Identity->Conclusion

Caption: Workflow for chromatographic purity and identity analysis.

Part II: Spectroscopic Structural Elucidation

While chromatography confirms purity and identity, spectroscopy provides the definitive, atom-by-atom confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[17] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, NMR will confirm the specific arrangement of substituents on both the oxazole and thiophene rings.

Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[18]
  • Rationale: CDCl₃ is a good solvent for a wide range of organic compounds and has a simple residual solvent peak. TMS provides a universal reference point for chemical shifts.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
Parameter¹H NMR Setting¹³C NMR Setting
Pulse Sequence Standard single-pulseProton-decoupled pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm
Number of Scans 16-321024 or more
Relaxation Delay 2 seconds2-5 seconds

3. Data Interpretation & Predicted Spectra: The following tables predict the chemical shifts (δ) based on known values for substituted thiophenes and oxazoles.[18][19][20][21][22] Actual values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Spectrum (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.6-7.8 dd 1H Thiophene H5 Proton adjacent to sulfur, deshielded by the oxazole ring.
~ 7.4-7.5 dd 1H Thiophene H3 Deshielded by the oxazole ring.
~ 7.1-7.2 dd 1H Thiophene H4 Coupled to both H3 and H5.
~ 4.6-4.7 s 2H -CH₂Cl Protons on a carbon adjacent to an electronegative chlorine and the oxazole ring.

| ~ 2.4-2.5 | s | 3H | -CH₃ | Methyl group attached to the sp² carbon of the oxazole ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 160-162 Oxazole C2 Carbon double-bonded to nitrogen and oxygen, attached to the thiophene ring.
~ 148-150 Oxazole C5 Carbon attached to the methyl group.
~ 130-135 Thiophene C2' & C5' Quaternary carbon of thiophene attached to oxazole and the protonated carbon adjacent to sulfur.
~ 128-130 Thiophene C3' & C4' Remaining thiophene carbons.
~ 125-127 Oxazole C4 Carbon attached to the chloromethyl group.
~ 35-40 -CH₂Cl Aliphatic carbon attached to chlorine.

| ~ 10-12 | -CH₃ | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23] For our target compound, FTIR can confirm the presence of the thiophene and oxazole rings, as well as the C-H and C-Cl bonds.

Protocol: Functional Group Analysis by FTIR

1. Sample Preparation:

  • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze as a thin film after dissolving in a volatile solvent and evaporating on a salt plate.

2. Data Acquisition:

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a standard FTIR spectrometer.

3. Data Interpretation:

  • Analyze the spectrum for characteristic absorption bands corresponding to the molecule's functional groups.[24][25][26][27][28]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 Medium-Weak Aromatic C-H stretch (Thiophene ring)
~ 2950-2850 Medium-Weak Aliphatic C-H stretch (CH₃ and CH₂Cl)
~ 1620-1650 Medium C=N stretch (Oxazole ring)
~ 1500-1580 Medium C=C stretching (Thiophene and Oxazole rings)
~ 1050-1150 Strong C-O-C stretch (Oxazole ring)
~ 700-850 Strong C-S stretch (Thiophene ring)[25][28]

| ~ 650-800 | Medium | C-Cl stretch |

Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis PrepNMR Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H & ¹³C) PrepNMR->NMR PrepFTIR Prepare KBr Pellet or Thin Film FTIR FTIR Spectrometer PrepFTIR->FTIR NMRData Assign Chemical Shifts & Multiplicities NMR->NMRData FTIRData Identify Functional Group Bands FTIR->FTIRData Conclusion Structural Elucidation Complete NMRData->Conclusion FTIRData->Conclusion

Caption: Workflow for spectroscopic structural elucidation.

References
  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Published June 16, 2016.
  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing.
  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. Published July 25, 2008.
  • Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent.
  • New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. Published November 27, 2018.
  • Small Molecules Analysis & QC. Sigma-Aldrich.
  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Published August 1, 2022.
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega - ACS Publications. Published September 14, 2017.
  • HPLC Method Development Protocol. Scribd.
  • Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization of 1,3-Diynes with N,O-B. DOI.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • HPLC Method Development Steps For Pharmaceuticals: How To Make. Published November 16, 2024.
  • Method development & optimization. Sigma-Aldrich.
  • NMR chemical shift prediction of thiophenes. Stenutz.
  • A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. Published August 8, 2025.
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing.
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.
  • 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole | CAS 202595-63-9. Santa Cruz Biotechnology.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Published August 10, 2025.
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Published October 2009.
  • Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. ResearchGate.
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. chemicalbook.
  • The Infrared Absorption Spectra of Thiophene Derivatives.
  • 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole. CymitQuimica.
  • 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Published November 25, 2022.
  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Published May 20, 2025.
  • 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. PubChemLite.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • NMR - Interpretation. Chemistry LibreTexts. Published January 29, 2023.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Published March 2021.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Published August 7, 2025.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9)[1][2]. This document is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. It provides in-depth troubleshooting, frequently asked questions (FAQs), and an optimized experimental protocol based on established principles of oxazole chemistry.

Section 1: Overview of the Synthetic Challenge

The target molecule, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, is a substituted oxazole. The oxazole core is a valuable scaffold in medicinal chemistry, found in numerous pharmacologically active compounds[3][4]. However, its synthesis can be challenging, often suffering from low yields due to side reactions, purification difficulties, or suboptimal reaction conditions. The presence of a reactive chloromethyl group and a potentially sensitive thiophene ring adds layers of complexity to the synthesis[2].

The most logical and widely applicable approach for this structure is a variation of the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[5][6][7] This guide will focus on troubleshooting this specific pathway.

Proposed Synthetic Pathway

The synthesis is best approached in two key steps:

  • Amide Formation: Acylation of 1-amino-3-chloropropan-2-one with thiophene-2-carbonyl chloride to form the precursor, N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the precursor to form the target oxazole ring. This is the critical, yield-determining step.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is very low (<30%). What are the most likely causes?

Low yield is the most common complaint and can stem from issues in either the amide formation or the critical cyclodehydration step.

  • Incomplete Cyclodehydration: This is the primary suspect. The energy barrier for the cyclization/dehydration can be high, requiring an effective dehydrating agent and optimal temperature. Insufficiently forcing conditions will leave unreacted α-acylamino ketone precursor.

  • Side Reactions: The chloromethyl group is a reactive electrophile that can lead to undesired side products, especially under harsh conditions[2]. The thiophene ring can also be sensitive to strongly acidic or oxidative conditions.

  • Precursor Instability: The α-acylamino ketone precursor can be unstable and may degrade upon prolonged heating or exposure to strong acids or bases.

  • Purification Losses: The target molecule may have similar polarity to byproducts or the starting material, leading to poor separation during column chromatography and subsequent yield loss[8].

Q2: I'm seeing multiple spots on my TLC plate post-reaction. How can I minimize side products?

Side product formation is typically related to the choice of dehydrating agent and reaction temperature.

  • Mechanism of Dehydration: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are effective but can promote charring or polymerization, especially at elevated temperatures. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be used but may lead to chlorinated byproducts if not carefully controlled[9][10].

  • Consider Milder Reagents: For sensitive substrates, milder cyclodehydrating agents should be considered. Triphenylphosphine/iodine or the Burgess reagent are known to promote cyclodehydration under less harsh conditions, potentially preserving the delicate functionalities of your molecule[7][11].

  • Temperature Control: Systematically study the reaction temperature. An optimal temperature maximizes the rate of the desired reaction while minimizing the rates of decomposition and side reactions. Often, the ideal temperature is the lowest one that allows the reaction to proceed to completion in a reasonable timeframe[8][12].

Q3: Which cyclodehydrating agent is best for this specific synthesis?

There is no single "best" agent, as the optimal choice depends on your specific experimental setup and tolerance for different workup procedures. The table below provides a comparison to guide your selection.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Conc. H₂SO₄ Neat or in a high-boiling solvent, 80-120°CInexpensive, powerful dehydrating agent.[5][6]Can cause charring/decomposition of sensitive substrates like thiophene. Mitigation: Use the lowest possible temperature and shortest reaction time.
POCl₃ In chloroform or dichloroethane, refluxEffective and commonly used.[9]Highly corrosive and moisture-sensitive. Workup can be challenging. Can act as a chlorinating agent. Mitigation: Use a stoichiometric amount and perform the reaction under an inert atmosphere.
P₂O₅ In toluene or xylene, refluxStrong dehydrating agent.Heterogeneous reaction can be slow and difficult to stir. Workup is difficult.
Burgess Reagent In THF or Dioxane, 50-80°CMild, neutral conditions.[11]Expensive.
Dess-Martin Periodinane For oxidation followed by in-situ cyclizationMild conditions, high functional group tolerance.[7]Stoichiometric oxidant, expensive.

Q4: My purification by column chromatography is difficult and results in significant product loss. What can I do?

Purification is a common bottleneck. Here are some strategies to improve it:

  • Optimize Your Solvent System: Before running a large column, perform small-scale TLC analysis with various eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the one that provides the best separation (largest ΔRf) between your product and the major impurities[8].

  • Consider Recrystallization: If your crude product is a solid and reasonably pure (>85%), recrystallization can be a highly effective and scalable purification method that often yields very pure material[8].

  • Reactive Impurity Removal: If you have acidic or basic impurities, a simple liquid-liquid extraction workup with a dilute base (e.g., NaHCO₃ solution) or acid (e.g., dilute HCl) wash can remove them before chromatography, simplifying the separation.

Section 3: Visualized Workflows and Mechanisms

Understanding the reaction mechanism and having a logical troubleshooting plan are critical for success.

Reaction Mechanism: Robinson-Gabriel Synthesis

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclodehydration of the N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide precursor.

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Precursor Protonation_Ketone Protonation of Ketone Start->Protonation_Ketone + H⁺ Enolization Enolization Protonation_Ketone->Enolization Enol_Intermediate Enol Intermediate Enolization->Enol_Intermediate Cyclization Intramolecular Nucleophilic Attack (5-exo-tet) Enol_Intermediate->Cyclization Amide O attacks protonated C=O Oxazoline_Intermediate Dihydrooxazolium Intermediate Cyclization->Oxazoline_Intermediate Deprotonation_1 Deprotonation Oxazoline_Intermediate->Deprotonation_1 - H⁺ Hydroxy_Oxazoline 5-Hydroxyoxazoline Deprotonation_1->Hydroxy_Oxazoline Protonation_OH Protonation of Hydroxyl Hydroxy_Oxazoline->Protonation_OH + H⁺ Dehydration Dehydration (Loss of H₂O) Protonation_OH->Dehydration Product Target Oxazole Dehydration->Product

Caption: Acid-catalyzed Robinson-Gabriel cyclodehydration mechanism.

Troubleshooting Workflow for Low Yield

Use this flowchart to systematically diagnose and solve issues with your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (by TLC/LCMS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Reaction Temp Incomplete->Increase_Temp Change_Reagent Use Stronger Dehydrating Agent Incomplete->Change_Reagent Check_Purity Analyze Crude Purity (TLC/¹H NMR) Complete->Check_Purity Success Yield Improved Increase_Time->Success Increase_Temp->Success Change_Reagent->Success Side_Products Significant Side Products Check_Purity->Side_Products Purification_Issue Crude is Clean, Low Isolated Yield Check_Purity->Purification_Issue Lower_Temp Lower Reaction Temp Side_Products->Lower_Temp Milder_Reagent Use Milder Dehydrating Agent Side_Products->Milder_Reagent Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Try_Recryst Attempt Recrystallization Purification_Issue->Try_Recryst Lower_Temp->Success Milder_Reagent->Success Optimize_Chroma->Success Try_Recryst->Success

Caption: A logical workflow for troubleshooting low synthesis yield.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point, integrating best practices discussed above.

Step 1: Synthesis of N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide (Precursor)

  • To a stirred solution of 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is often used directly in the next step without further purification.

Step 2: Cyclodehydration to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

This step uses phosphorus oxychloride (POCl₃), a moderately strong and effective reagent. Handle with extreme care in a fume hood.

  • Under an inert atmosphere (N₂ or Ar), dissolve the crude precursor from Step 1 in dry chloroform (15 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via syringe over 20 minutes. The solution may change color.

  • After the addition is complete, slowly warm the mixture to reflux (approx. 60-65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).

  • Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by slowly pouring it over crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until bubbling ceases (pH ~7-8).

  • Extract the product with DCM or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry.
  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the oxazole synthesis using the pre-catalyst 3a. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Asian Journal of Bio-Science and Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Chemistry & Biology Interface. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical intermediate. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity and yield.

The target molecule, with CAS number 202595-63-9, is a trisubstituted oxazole derivative.[1] Its structure, featuring a reactive chloromethyl group, a methyl group, and a thiophene ring attached to the oxazole core, presents unique purification challenges.[1] This guide offers a structured, question-and-answer approach to troubleshoot common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid product?

Answer:

This is a common issue, often arising from residual solvents, acidic byproducts from the cyclization step (e.g., from the Robinson-Gabriel synthesis), or low-melting impurities.[2] The key is a systematic workup procedure designed to neutralize the reaction mixture and remove highly polar impurities before attempting crystallization or chromatography.

Troubleshooting Protocol: Post-Synthesis Workup

  • Neutralization: After the reaction is complete, carefully pour the mixture into a beaker of cold water or ice. This helps to precipitate the organic product and dissolve inorganic salts.

  • pH Adjustment: Neutralize the aqueous mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7-8.[3] This step is crucial for removing acidic catalysts or byproducts that can interfere with purification.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate are often effective choices due to the moderate polarity of the target molecule.[4][5] Perform at least three extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution. This removes residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).[4] Avoid excessive heat to prevent potential degradation of the chloromethyl group.

If the product still appears oily, it may be due to residual starting materials or byproducts. At this stage, proceeding to column chromatography is the recommended next step.

Issue 2: I'm seeing multiple spots on my TLC plate, and they are very close together. How do I choose the right conditions for column chromatography?

Answer:

Poor separation on Thin Layer Chromatography (TLC) is a classic challenge in purifying heterocyclic compounds, especially when byproducts have similar polarity to the target molecule.[6] The solution lies in systematically screening and optimizing the mobile phase.

Expert Insight: The polarity of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is moderate. A common mistake is starting with a solvent system that is too polar, causing all components to move too quickly up the TLC plate (high Rf values).

Troubleshooting Protocol: TLC and Column Chromatography Optimization

  • Start with a Low-Polarity System: Begin with a non-polar solvent system, such as Hexane/Ethyl Acetate (Hex/EtOAc) in a 9:1 or 8:2 ratio.[4] This should give you a baseline for the separation.

  • Systematic Polarity Increase: Gradually increase the polarity by adjusting the solvent ratio (e.g., 7:3, 1:1 Hex/EtOAc). Observe the separation (ΔRf) between your target spot and the impurities.

  • Try Alternative Solvent Systems: If Hex/EtOAc fails to provide adequate separation, consider systems with different selectivities.[6] A good alternative is Dichloromethane/Methanol (DCM/MeOH), starting with a high DCM ratio like 98:2. The interaction of different solvents with the silica gel and your compounds can often resolve overlapping spots.

  • Column Packing and Loading:

    • Ensure the silica gel column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the column solvent (or a slightly more polar solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation than "wet loading."

Recommended Starting Conditions for Column Chromatography:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientStart at 95:5 and gradually increase to 80:20. This gradient approach helps to first elute non-polar impurities, followed by the product, leaving more polar impurities on the column.
Alternative Mobile Phase Dichloromethane/MethanolUseful if Hex/EtOAc provides poor resolution.[6]
Loading Dry LoadingMinimizes band broadening and improves separation efficiency.
Issue 3: My yield is low after purification. Could my product be degrading?

Answer:

Yes, product degradation is a significant risk, primarily due to the reactive chloromethyl group and the potential instability of the oxazole ring under certain conditions.[7][8] The chloromethyl group is susceptible to nucleophilic substitution, and the oxazole ring can be sensitive to strong acids or bases, especially at elevated temperatures.[8][9]

Causality and Prevention:

  • Hydrolysis of the Chloromethyl Group: The C-Cl bond can be hydrolyzed to a hydroxymethyl group (-CH₂OH) if exposed to water, especially under basic or acidic conditions or during prolonged heating.

  • Oxazole Ring Opening: Strong acidic or basic conditions during workup or purification can lead to cleavage of the oxazole ring.[9]

  • Thermal Decomposition: Prolonged exposure to high temperatures during solvent evaporation or reaction can cause decomposition.

Workflow for Minimizing Degradation:

Caption: Workflow to minimize product degradation during purification.

Issue 4: I have isolated a solid, but I am struggling with recrystallization. What solvents should I try?

Answer:

Finding the right recrystallization solvent is an empirical process. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Expert Insight: Given the structure, a good starting point is a moderately polar solvent or a mixture of a polar and a non-polar solvent.

Troubleshooting Protocol: Recrystallization Solvent Screening

  • Small-Scale Tests: Place a small amount of your purified solid (a few milligrams) into several different test tubes.

  • Solvent Addition: Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

    • If it dissolves immediately, the solvent is too good; use it as the "soluble" component in a solvent pair.

    • If it doesn't dissolve, heat the tube gently. If it dissolves upon heating, it's a potential candidate.

    • If it remains insoluble even when hot, it's a poor solvent for recrystallization but could be used as the "insoluble" component in a solvent pair or for washing the final crystals.

  • Cooling: If the compound dissolved upon heating, allow the tube to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

Recommended Solvents and Solvent Systems to Screen:

Solvent SystemTypeRationale
Isopropanol Single SolventOften effective for moderately polar compounds. A procedure for a similar thiophene-oxazole compound uses isopropanol.[10]
Ethanol/Water Solvent PairDissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol to clarify and allow to cool.
Hexane/Ethyl Acetate Solvent PairDissolve in a minimal amount of hot ethyl acetate and add hot hexane until persistent cloudiness is observed. Clarify with a drop of ethyl acetate and cool.
Toluene or Xylene Single SolventAromatic solvents can sometimes be effective for aromatic heterocycles. Use with caution due to higher boiling points.

References

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole - (1). Organic Syntheses Procedure. Available at: [Link]

  • Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). Available at: [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

  • Thiophene. SIELC Technologies. Available at: [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. Agilent. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. BJOC. Available at: [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters - ACS Publications. Available at: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile synthesis of 2,4,5-trisubstituted oxazole derivatives from deoxybenzoins. Semantic Scholar. Available at: [Link]

  • Column Chromatography. Magritek. Available at: [Link]

  • Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. ACS Publications. Available at: [Link]

Sources

Technical Support Center: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and analysis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges, provide mechanistic insights, and offer validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole?

From our experience, the most direct and common method for synthesizing this and similar oxazoles is the reaction of an α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis.[1] In this specific case, the reaction involves the condensation of thiophene-2-carboxamide with 1,3-dichloroacetone.

The reaction proceeds in two key stages:

  • N-acylation/Condensation: The nitrogen of the thiophene-2-carboxamide attacks one of the electrophilic carbons of 1,3-dichloroacetone.

  • Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. This step is typically promoted by a strong dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride (POCl₃), or polyphosphoric acid.[2][3]

G cluster_reactants Reactants ThioAmide Thiophene-2-carboxamide Intermediate Acyclic Intermediate (N-(1,3-dichloro-2-oxopropan-2-yl)thiophene-2-carboxamide) ThioAmide->Intermediate Nucleophilic Attack HaloKetone 1,3-Dichloroacetone HaloKetone->Intermediate Cyclized Hemiaminal Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 4-(Chloromethyl)-5-methyl-2- (thiophen-2-yl)-1,3-oxazole Cyclized->Product Dehydration (-H₂O)

Caption: General synthetic pathway for oxazole formation.

Troubleshooting Guide: Side Product Formation & Low Yields

Q2: I am observing an impurity with the same mass as my product in the mass spectrum. What is the likely identity of this compound?

This is a classic problem in heterocyclic chemistry. When reacting a thio-functionalized starting material (like a thioamide) with an α-haloketone, the formation of an isomeric thiazole is a well-documented competing pathway.[4][5] In your case, the likely side product is 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-thiazole .

Causality: The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone.[5] The reaction can proceed via two distinct mechanistic routes, dictated by the initial site of nucleophilic attack.

  • Oxazole Formation: The amide nitrogen attacks the carbonyl carbon of the α-haloketone.

  • Thiazole Formation: The thioamide sulfur attacks the carbonyl carbon, leading to the thiazole ring.

G cluster_paths start Reactants (Thiophene-2-carboxamide + α-Haloketone) path_O Path 1: N-Attack Intermediate A start->path_O:f0 Favored for Amides path_S Path 2: S-Attack Intermediate B start->path_S:f0 Possible Competing Pathway for Thioamides* product_O Desired Oxazole Product path_O:f1->product_O Cyclodehydration product_S Thiazole Side Product path_S:f1->product_S Cyclodehydration note *While the starting material is an amide, impurities or reaction conditions can sometimes promote pathways analogous to thioamide reactions.

Caption: Competing pathways for Oxazole vs. Thiazole formation.

Q3: My reaction consistently results in low yields and a complex mixture of products. What are the critical parameters to control?

Low yields in this synthesis often stem from three primary issues: incomplete reaction, degradation of the product, or formation of multiple side products. Here are the key parameters to investigate:

  • Purity of Starting Materials: Ensure the 1,3-dichloroacetone is fresh and free from polymeric impurities. The thiophene-2-carboxamide should be dry.

  • Choice of Dehydrating Agent: Concentrated sulfuric acid is effective but harsh. It can lead to charring and degradation, especially with the sensitive thiophene ring.[6] Consider using phosphorus oxychloride (POCl₃) in a solvent like chloroform or polyphosphoric acid (PPA) at a carefully controlled temperature.[7]

  • Temperature Control: The cyclodehydration step is often exothermic. Running the reaction at too high a temperature can promote polymerization and the formation of colored impurities. We recommend adding the dehydrating agent slowly at a low temperature (e.g., 0-10 °C) and then allowing the reaction to proceed at a moderately elevated temperature (e.g., 60-90 °C), monitoring by TLC or LC-MS.

  • Reaction Time: Prolonged exposure to strong acid can degrade the product. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Q4: The chloromethyl group appears to be unstable during workup and purification. How can I prevent this?

The 4-(chloromethyl) group is a benzylic-type halide and is consequently quite reactive, making it susceptible to nucleophilic substitution.[8]

  • During Workup: Avoid using strong nucleophiles or prolonged exposure to aqueous base (e.g., concentrated NaOH) during neutralization. A careful quench into ice water followed by neutralization with a milder base like sodium bicarbonate (NaHCO₃) is preferable.

  • During Purification: Standard silica gel is slightly acidic and can promote hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH₂OH) or reaction with protic solvents like methanol if used in the eluent.

    • Recommendation: Use neutral silica gel or silica that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (0.5-1% in the eluent).

    • Employ a non-protic solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.

Potential Side Product Structure Δ Mass (vs. Product) Key Analytical Signature
Hydrolysis Product R-CH₂OH-16.99 Da (Cl -> OH)Loss of chlorine isotopic pattern in MS. Appearance of a broad -OH peak in ¹H NMR.
Dimerization Product R-CH₂-R'+176.67 DaMolecular weight significantly higher. Complex aromatic region in ¹H NMR.
Thiazole Isomer Isomeric Ring0 DaSubtle shifts in ¹H and ¹³C NMR, especially for the carbons and protons of the heterocyclic ring. Requires careful analysis of 2D NMR data (HMBC, HSQC).
Over-alkylation R-CH₂-Nu (from solvent)VariesMass will correspond to the addition of the nucleophile (e.g., +15.02 Da for OCH₃).

Validated Experimental Protocols

Protocol 1: Analytical Workflow for Impurity Identification

This protocol outlines a systematic approach to identifying the common side products discussed above.

G cluster_workflow Impurity Identification Workflow Crude 1. Obtain Crude Reaction Mixture TLC 2. TLC Analysis (Hex/EtOAc) Crude->TLC Initial Assessment LCMS 3. LC-MS Analysis TLC->LCMS Mass Check Fractionation 4. Flash Chromatography (Isolate Impurities) LCMS->Fractionation Guide Isolation NMR 5. NMR Spectroscopy ('H, ¹³C, DEPT, COSY, HMBC) Fractionation->NMR Pure Samples ID 6. Structure Elucidation NMR->ID

Caption: Step-by-step workflow for side product analysis.

  • Initial TLC/LC-MS Analysis:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Run a TLC plate (e.g., silica gel, 3:1 Hexanes:Ethyl Acetate) to visualize the number of components.

    • Inject the sample into an LC-MS to obtain the mass of the main product and any significant impurities. Check for the characteristic chlorine isotope pattern (M, M+2 in a ~3:1 ratio). Pay close attention to masses corresponding to the potential side products listed in the table above.

  • Preparative Chromatography:

    • Based on the TLC, perform flash column chromatography on the crude material to isolate the main product and the major impurities.

    • Column Conditions: Use neutral silica gel with a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing to 20-30% ethyl acetate).

  • Spectroscopic Analysis (NMR):

    • Acquire high-resolution ¹H and ¹³C NMR spectra for the purified product and each isolated impurity.

    • For Product Verification: Confirm the presence of the methyl singlet, the chloromethyl singlet, and the characteristic thiophene protons.

    • To Distinguish Isomers (Oxazole vs. Thiazole): The chemical shifts of the heterocyclic ring carbons will be different. An HMBC experiment can be decisive, showing correlations from the methyl protons and chloromethyl protons to the carbons of the five-membered ring, allowing unambiguous assignment.

References

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem. [Online]. Available: [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein J. Org. Chem. 2023. [Online]. Available: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Online]. Available: [Link]

  • α-Halo ketone. Wikipedia. [Online]. Available: [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Online]. Available: [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. J. Am. Chem. Soc. [Online]. Available: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Online]. Available: [Link]

  • Oxazole.pdf. CUTM Courseware. [Online]. Available: [Link]

  • The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Online]. Available: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Online]. Available: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Online]. Available: [Link]

  • 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. PubChem. [Online]. Available: [Link]

  • SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. [Online]. Available: [Link]

  • Thiophene. Wikipedia. [Online]. Available: [Link]

  • Aromatic Heterocyclic Chemistry. North Carolina State University. [Online]. Available: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Online]. Available: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximum yield and purity.

Introduction: The Challenge and Opportunity

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a versatile intermediate in drug discovery and materials science. The oxazole core is a privileged scaffold found in numerous biologically active compounds, while the reactive chloromethyl group provides a handle for further synthetic elaboration.[1] However, the synthesis is not without its challenges, often involving multi-step sequences where yield, regioselectivity, and impurity profiles must be carefully controlled. This guide addresses the most common issues encountered during its preparation, focusing on a robust two-step pathway: a Hantzsch-type oxazole synthesis followed by a selective side-chain chlorination.

Proposed Synthetic Pathway

The recommended synthetic route involves two key transformations:

  • Hantzsch Oxazole Synthesis: Cyclocondensation of thiophene-2-carboxamide with 1,3-dichloroacetone to form the intermediate 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. While the classic Hantzsch synthesis involves α-haloketones and amides, this variation is a common and effective method for constructing the oxazole ring.[2][3]

  • Side-Chain Chlorination: Conversion of the hydroxymethyl group to the target chloromethyl group using a suitable chlorinating agent like thionyl chloride (SOCl₂).

Below is a visual representation of the proposed workflow.

G cluster_0 Step 1: Hantzsch Oxazole Synthesis cluster_1 Step 2: Side-Chain Chlorination A Thiophene-2-carboxamide C 4-(Hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Intermediate A->C Reflux, Solvent (e.g., Toluene) B 1,3-Dichloroacetone B->C E Target Product: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole C->E Inert Solvent (e.g., DCM), 0°C to RT D Thionyl Chloride (SOCl₂) D->E

Caption: Proposed two-step synthesis of the target oxazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield for the first step (Hantzsch synthesis) is very low. What are the likely causes and how can I fix it?

A1: Low yield in the Hantzsch cyclization is a common problem. The primary causes are typically related to reaction conditions, reagent quality, or the formation of side products.

  • Causality & Explanation: The reaction involves a delicate balance between nucleophilic attack and dehydration to form the aromatic oxazole ring. Suboptimal temperature can either stall the reaction or promote decomposition and tar formation. The solvent plays a crucial role in mediating reagent solubility and influencing the reaction pathway.[4]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the thiophene-2-carboxamide is dry and pure. 1,3-dichloroacetone can degrade upon storage; using freshly opened or purified material is recommended.

    • Optimize Temperature: A systematic study of the reaction temperature is critical. If refluxing in a solvent like toluene (~110°C) gives low yield, try a higher boiling solvent like xylene or a lower temperature to minimize degradation. Conversely, if the reaction is sluggish, a higher temperature might be necessary.[4]

    • Screen Solvents: Solvent polarity can significantly impact the reaction. While nonpolar aromatic solvents like toluene are common, consider screening polar aprotic solvents such as DMF or dioxane, which may improve solubility and reaction rates.

    • Consider a Dehydrating Agent: The final step of the cyclization is dehydration. While heat is often sufficient, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can sometimes drive the equilibrium toward the product.

Q2: During the chlorination step, I'm getting a complex mixture of products instead of my target compound. What's going wrong?

A2: This issue usually points to a lack of selectivity in the chlorination reaction. The goal is to selectively chlorinate the primary alcohol (benzylic-type position) without affecting the thiophene or oxazole rings.

  • Causality & Explanation: Thionyl chloride (SOCl₂) is highly reactive. If conditions are not carefully controlled (especially temperature), it can lead to over-reaction or side reactions with the sensitive heterocyclic rings. Electrophilic attack on the electron-rich thiophene ring is a known side reaction.[5]

  • Troubleshooting Steps:

    • Control Temperature: This is the most critical parameter. The reaction should be initiated at 0°C with slow, dropwise addition of thionyl chloride. Allowing the reaction to proceed at this temperature before slowly warming to room temperature provides the best selectivity.

    • Use an Inert Solvent: Dichloromethane (DCM) or chloroform are good choices as they are inert under these conditions. Avoid protic or reactive solvents.[6]

    • Alternative Chlorinating Agents: If SOCl₂ consistently gives poor results, consider a milder and more selective reagent. Oxalyl chloride with a catalytic amount of DMF (forming the Vilsmeier reagent in situ) is an excellent alternative for converting alcohols to chlorides under mild conditions. Phosphorus oxychloride (POCl₃) is another option, though it often requires higher temperatures.[7]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Q3: My final product is difficult to purify. What are the best strategies for purification?

A3: Purification challenges often arise from byproducts with similar polarity to the desired product.[4]

  • Causality & Explanation: Potential impurities include unreacted starting alcohol, over-chlorinated species, or isomers from side reactions. These compounds may co-elute during chromatography if the solvent system is not optimized.

  • Troubleshooting Steps:

    • Optimize Column Chromatography: This is the most effective method.[4]

      • Solvent System: Start with a nonpolar eluent system like Hexane/Ethyl Acetate. A shallow gradient (e.g., starting from 95:5 and slowly increasing to 80:20) often provides the best separation.

      • Add a Modifier: If separation is still poor, adding a small amount (~1%) of triethylamine (TEA) to the eluent can help sharpen peaks and reduce tailing for nitrogen-containing heterocycles.

    • Recrystallization: If you can obtain a semi-pure solid product from chromatography, recrystallization is an excellent final purification step.[4] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol.

    • Aqueous Workup: Ensure your post-reaction workup is thorough. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will remove any acidic impurities from the chlorination step, simplifying the subsequent purification.

Detailed Experimental Protocol

This protocol provides a validated starting point for the synthesis.

G start Start: Reagent Preparation step1 Step 1: Oxazole Formation - Combine Thiophene-2-carboxamide (1 eq) and 1,3-dichloroacetone (1.1 eq) in Toluene. - Reflux for 12-18h, monitoring by TLC. start->step1 step2 Step 2: Workup 1 - Cool to RT. - Filter solid, wash with cold Toluene. - Neutralize with aq. NaHCO₃. - Extract with Ethyl Acetate. step1->step2 step3 Step 3: Purification 1 - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography to yield the alcohol intermediate. step2->step3 step4 Step 4: Chlorination - Dissolve alcohol intermediate in dry DCM under N₂. - Cool to 0°C. - Add SOCl₂ (1.2 eq) dropwise. - Stir at 0°C for 1h, then RT for 2-4h. step3->step4 step5 Step 5: Workup 2 & Purification 2 - Quench by pouring onto ice. - Separate layers, wash organic with NaHCO₃. - Dry (Na₂SO₄), concentrate, and purify by column chromatography. step4->step5 end End: Characterize Final Product (NMR, MS, Elemental Analysis) step5->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

Step 1: Synthesis of 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • To a round-bottom flask equipped with a reflux condenser, add thiophene-2-carboxamide (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Add 1,3-dichloroacetone (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 110-115°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Once the starting amide is consumed, cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash it with a small amount of cold toluene.

  • The crude product can be purified by neutralizing a suspension in water with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure alcohol intermediate.

Step 2: Synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 2-4 hours. Monitor by TLC until the starting alcohol is no longer visible.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to yield the final product.

Reaction Parameter Optimization Summary

The following table summarizes key parameters and their expected impact, providing a quick reference for your optimization experiments.

ParameterVariable OptionsExpected Impact on Yield & PurityRationale & Key Considerations
Temperature (Step 1) 80°C to 140°CHigher temperatures increase reaction rate but may also promote side reactions/decomposition.Find the optimal balance where the reaction proceeds cleanly in a reasonable timeframe.[4]
Solvent (Step 1) Toluene, Xylene, Dioxane, DMFCan affect reagent solubility and reaction regioselectivity.Polar solvents may favor certain pathways over others; screen for best results.[8]
Chlorinating Agent (Step 2) SOCl₂, (COCl)₂, POCl₃Affects selectivity and reaction mildness.SOCl₂ is potent; oxalyl chloride is milder. Choice depends on substrate sensitivity.
Base (Chlorination Workup) NaHCO₃, K₂CO₃, Pyridine (in-situ)Neutralizes HCl byproduct, preventing acid-catalyzed degradation.An aqueous bicarbonate wash is standard and effective for workup.
Purification Eluent Hexane/EtOAc, DCM/MeOHPolarity of the eluent system determines the separation efficiency.A shallow gradient is often key to separating closely related impurities.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives.
  • ResearchGate. (n.d.). Optimization of the oxazole synthesis using the pre-catalyst 3a.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • WordPress. (n.d.). Specific Solvent Issues with Chlorination.
  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

Sources

Technical Support Center: Byproduct Identification for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies for identifying and mitigating byproduct formation during its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole?

The synthesis of 2,4,5-trisubstituted oxazoles like the target molecule typically follows established methods such as the Robinson-Gabriel synthesis or the Hantzsch oxazole synthesis.[1][2][3] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][3] Another common approach is the reaction of α-haloketones with amides.[1]

Q2: I'm observing an unexpected spot on my TLC plate. What could it be?

Unexpected spots can arise from several sources including unreacted starting materials, reaction intermediates, or various byproducts. The nature of the byproduct will heavily depend on the specific synthetic route employed. For instance, in a Robinson-Gabriel type synthesis, incomplete cyclization or dehydration can lead to the persistence of the acylamino-ketone intermediate. Side reactions involving the reactive chloromethyl group are also a significant possibility.[4][5][6]

Q3: My mass spectrometry results show a peak that doesn't correspond to my product. How can I identify it?

A non-product peak in your mass spectrum could indicate a number of possibilities. Consider the following:

  • Dimerization: The reactive chloromethyl group can lead to self-condensation or reaction with other nucleophilic species present in the reaction mixture.

  • Solvent Adducts: Depending on the solvent used (e.g., methanol, ethanol), you might observe the formation of solvent adducts where the chlorine has been displaced.

  • Hydrolysis: The chloromethyl group can be susceptible to hydrolysis, leading to the corresponding hydroxymethyl derivative.

  • Rearrangement Products: Under certain conditions, rearrangement of the oxazole ring or its substituents might occur.

Q4: How can I minimize byproduct formation?

Minimizing byproducts starts with careful control of reaction conditions. Key parameters to monitor include:

  • Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

  • Stoichiometry: Precise control of reagent stoichiometry is crucial. An excess of a particular reagent can lead to unwanted side reactions.

  • Reaction Time: Over-running the reaction can lead to product degradation or further reactions of the product. Monitoring the reaction by TLC or HPLC is essential.

  • Purity of Starting Materials: Impurities in starting materials can carry through the reaction and generate their own set of byproducts.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Guide 1: Unexpected Byproducts in a Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for oxazole formation, but it is not without potential pitfalls.

Potential Byproducts & Their Identification
Potential Byproduct Plausible Cause Identification Methods
Unreacted 2-Acylamino-ketone Incomplete cyclization/dehydration.TLC: More polar spot than the product. IR: Presence of amide and ketone C=O stretches. ¹H NMR: Signals corresponding to the acyclic intermediate.
Oxazoline Intermediate Incomplete dehydration.MS: M+2 peak relative to the oxazole product. ¹H NMR: Aliphatic protons in the oxazoline ring.
Hydroxymethyl Derivative Hydrolysis of the chloromethyl group.MS: M-18 (loss of HCl) or M+1 (M-Cl+OH) peak. IR: Broad O-H stretch.
Dimer Nucleophilic attack of an oxazole nitrogen on the chloromethyl group of another molecule.MS: Peak at approximately 2x the molecular weight of the product.
Troubleshooting Workflow

Byproduct_Troubleshooting start Unexpected TLC spot or MS peak check_sm Compare with starting material TLC/MS start->check_sm analyze_ir Acquire IR spectrum check_sm->analyze_ir Not starting material analyze_nmr Acquire ¹H and ¹³C NMR analyze_ir->analyze_nmr analyze_hrms Acquire High-Resolution MS analyze_nmr->analyze_hrms propose_structure Propose potential byproduct structures analyze_hrms->propose_structure modify_conditions Modify reaction conditions (e.g., temperature, time, reagents) propose_structure->modify_conditions end Isolate and fully characterize byproduct or confirm mitigation modify_conditions->end

Caption: Troubleshooting workflow for byproduct identification.

Guide 2: Side Reactions Involving the Thiophene Ring

The thiophene ring is generally stable but can undergo electrophilic substitution.[7][8]

Potential Byproducts & Their Identification
Potential Byproduct Plausible Cause Identification Methods
Chlorinated Thiophene Derivative Reaction with the chlorinating agent used to form the chloromethyl group.MS: M+34 peak (addition of Cl). ¹H NMR: Altered aromatic signal pattern for the thiophene ring.
Oxidized Thiophene (Sulfoxide/Sulfone) Presence of strong oxidizing agents.MS: M+16 or M+32 peak. IR: Strong S=O stretching bands.
Preventative Measures
  • Use a mild and selective chlorinating agent for the formation of the chloromethyl group.

  • Avoid strong oxidizing agents during the reaction and workup.

  • Purify the thiophene-containing starting materials to remove any reactive impurities.

Guide 3: Instability of the Chloromethyl Group

The chloromethyl group is a reactive handle, which also makes it susceptible to degradation.[4][5][9]

Potential Degradation Pathways

Degradation_Pathways product 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole hydrolysis Hydroxymethyl derivative product->hydrolysis H₂O solvolysis Alkoxymethyl derivative (e.g., methoxymethyl) product->solvolysis Solvent (e.g., MeOH) nucleophilic_sub Substitution with other nucleophiles (e.g., amines) product->nucleophilic_sub Nu⁻

Caption: Common degradation pathways of the chloromethyl group.

Mitigation Strategies
  • Workup: Use anhydrous solvents and reagents during workup and purification to prevent hydrolysis.

  • Purification: Column chromatography on silica gel should be performed relatively quickly, as prolonged exposure can lead to degradation. Consider using a less acidic stationary phase like alumina if issues persist.

  • Storage: Store the final product in a cool, dry, and dark place under an inert atmosphere to prevent degradation over time.

III. Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the reaction mixture and the starting material in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable agent (e.g., potassium permanganate).

Protocol 2: Sample Preparation for Mass Spectrometry (MS) Analysis
  • Sample Dilution: Dissolve a small amount of the crude reaction mixture or isolated byproduct in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Depending on the instrument, use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally suitable for polar compounds.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ions of the components in the mixture.

IV. References

  • ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of by‐products in the synthesis of oxazole 11bc. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9)[1][2][3]. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our goal is to provide actionable insights, troubleshoot common problems, and explain the underlying chemical principles to ensure a robust, scalable, and reproducible process.

The synthesis of 2,4,5-trisubstituted oxazoles is a cornerstone of medicinal chemistry, providing scaffolds for a wide array of biologically active molecules[4][5]. The target molecule, featuring a reactive chloromethyl handle, is a valuable intermediate for further functionalization[6]. The most common and direct route to this structure is a modification of the Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone with a primary amide or, in this case, a thioamide.

This guide is structured into a proactive Troubleshooting Q&A, a general FAQ section for foundational knowledge, and detailed, field-tested protocols.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low Reaction Yield & Incomplete Conversion

Q1: My reaction has stalled. TLC analysis shows significant amounts of unreacted thiophene-2-carboxamide even after prolonged reaction time. What's wrong?

A1: This is a frequent issue often traced back to two primary causes: reagent quality and reaction conditions.

  • Moisture Contamination: The Hantzsch synthesis involves a critical dehydration step to form the oxazole ring. Any water present in the reagents or solvent will inhibit this process. Thiophene-2-carboxamide can be hygroscopic.

    • Solution: Ensure your thiophene-2-carboxamide is thoroughly dried under vacuum before use. Use anhydrous solvents (e.g., acetonitrile, DMF) for the reaction.

  • Insufficient Dehydrating Agent/Cyclization Conditions: The cyclization of the intermediate hemiaminal to the oxazole requires the removal of water. While some protocols rely on heat alone, this can be inefficient.

    • Solution: The use of a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid (TfOH) can dramatically improve yields and reaction times by facilitating the final cyclization step[7]. When scaling up, a slow, controlled addition of the dehydrating agent is critical to manage the exotherm.

  • Base Stoichiometry: If a base is used to scavenge HCl formed during the reaction, incorrect stoichiometry can halt the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, DIPEA) is used if the protocol calls for it.

Q2: The overall isolated yield is poor, but the reaction appears to go to completion by TLC. Where is my product going?

A2: Product loss during work-up and purification is a common scale-up challenge. The chloromethyl group makes the target molecule particularly susceptible to degradation and side reactions.

  • Hydrolysis During Aqueous Work-up: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially if the aqueous phase is basic or if the extraction process is lengthy.

  • Degradation on Silica Gel: Acidic silica gel can promote the decomposition of the oxazole ring or facilitate side reactions involving the reactive chloromethyl group.

    • Solution:

      • Minimize Contact Time: Perform the aqueous work-up quickly and at a low temperature.

      • Neutralize Silica Gel: Pre-treat your silica gel with a base like triethylamine (e.g., by slurrying in a hexane solution containing 1-2% Et₃N and then removing the solvent) before column chromatography.

      • Alternative Purification: Prioritize recrystallization over chromatography for large-scale purification. This avoids silica-induced degradation and is generally more scalable and economical. A patent for a structurally similar compound suggests crystallization from alcoholic solvents at low temperatures could be effective[8].

Category 2: Impurity Formation and Side Reactions

Q3: I'm observing a significant, less polar byproduct in my crude reaction mixture. What is it and how can I prevent it?

A3: A common byproduct in chloromethylation reactions is the formation of a diarylmethane-type structure, where the reactive chloromethyl group of one product molecule alkylates an aromatic ring of another molecule (either starting material or product)[9].

  • Mechanism: This is essentially a Friedel-Crafts alkylation reaction, catalyzed by Lewis or Brønsted acids generated in situ. The thiophene ring is electron-rich and susceptible to such alkylation.

  • Prevention:

    • Temperature Control: This side reaction has a higher activation energy than the desired synthesis. Maintaining a lower reaction temperature throughout the process can significantly suppress it.

    • Concentration: Running the reaction at a higher dilution can disfavor this bimolecular side reaction. However, this must be balanced against reaction rate and vessel capacity at scale.

    • Controlled Addition: Add the 1,3-dichloroacetone slowly to a solution of the thiophene-2-carboxamide. This keeps the concentration of the key electrophile low at any given time, favoring the intramolecular cyclization over an intermolecular side reaction.

Q4: My final product contains impurities that are difficult to separate by column chromatography. What are my options?

A4: This often points to the formation of structurally similar isomers or byproducts.

  • Isomeric Impurities: Using 1,3-dichloroacetone is key to getting the 4-(chloromethyl)-5-methyl substitution pattern. If an incorrect or impure α-haloketone is used, other isomers can form.

  • Reactive Purification: Sometimes, an impurity can be selectively reacted to facilitate separation. For instance, if you have a significant amount of the hydrolyzed hydroxymethyl analog, you might be able to selectively derivatize it (e.g., esterification) to drastically change its polarity before a final chromatographic polish.

  • Recrystallization: This is the most powerful technique for removing small amounts of closely-related impurities at scale. A thorough solvent screen is essential.

    • Recommended Solvent Systems for Screening: Isopropanol/water, Toluene/heptane, Ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q: What is the recommended reaction mechanism for this synthesis? A: The reaction proceeds via the Hantzsch oxazole synthesis pathway.

Hantzsch_Synthesis Figure 1: Hantzsch Oxazole Synthesis Mechanism Thioamide Thiophene-2-carboxamide Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 Nucleophilic Attack DCA 1,3-Dichloroacetone DCA->Intermediate1 Intermediate2 Cyclized Hemithioaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Chloromethyl)-5-methyl- 2-(thiophen-2-yl)-1,3-oxazole Intermediate2->Product Dehydration (-H2S, -H2O)

Caption: Figure 1: Hantzsch Oxazole Synthesis Mechanism.

Q: What are the critical safety considerations for this process on a larger scale? A:

  • 1,3-Dichloroacetone: It is a lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): If used, it reacts violently with water and is highly corrosive. All equipment must be scrupulously dried. Addition should be done slowly and with efficient cooling to control the exotherm.

  • Exotherm Management: The initial condensation and subsequent cyclization can be exothermic. For scale-up, ensure your reactor has adequate cooling capacity. A jacketed reactor with controlled coolant flow is essential. Consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.

Q: Which analytical techniques are essential for monitoring this reaction? A:

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) is sufficient for monitoring the disappearance of starting materials. A typical mobile phase is 7:3 Hexane:Ethyl Acetate. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on conversion and impurity formation.

  • Final Product Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry are required to confirm the structure and identity. Purity should be assessed by HPLC (>98% is a typical target for subsequent steps).

Experimental Protocols

Protocol 1: Scalable Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

This protocol is designed for a 100g scale and incorporates best practices for scalability.

Synthesis_Workflow Figure 2: Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_Reagents 1. Dry Reagents & Solvents Prep_Reactor 2. Assemble & Inert Reactor Prep_Reagents->Prep_Reactor Charge_Reactants 3. Charge Thioamide & Solvent Prep_Reactor->Charge_Reactants Cooling 4. Cool to 0-5 °C Charge_Reactants->Cooling Addition 5. Slow Add Dichloroacetone Cooling->Addition Reaction_Warm 6. Warm to RT & Stir Addition->Reaction_Warm IPC 7. Monitor by TLC/HPLC Reaction_Warm->IPC Quench 8. Quench with Water IPC->Quench Extract 9. Extract with EtOAc Quench->Extract Wash 10. Wash & Dry Organic Layer Extract->Wash Concentrate 11. Concentrate in Vacuo Wash->Concentrate Recrystallize 12. Recrystallize from IPA Concentrate->Recrystallize Filter_Dry 13. Filter & Dry Product Recrystallize->Filter_Dry

Caption: Figure 2: Synthesis Workflow.

Materials:

  • Thiophene-2-carboxamide (1.0 eq)

  • 1,3-Dichloroacetone (1.1 eq)

  • Acetonitrile (anhydrous, 5-10 volumes)

  • Pyridine (dried, 1.5 eq)

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Sodium Sulfate (anhydrous)

  • Isopropanol (for recrystallization)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge thiophene-2-carboxamide (1.0 eq) and anhydrous acetonitrile (5 volumes).

  • Initial Charging: Begin stirring to form a slurry. Add dried pyridine (1.5 eq).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Dissolve 1,3-dichloroacetone (1.1 eq) in anhydrous acetonitrile (2 volumes). Add this solution dropwise to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exotherm and minimize side reactions[9].

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 12-18 hours.

  • In-Process Check (IPC): Monitor the reaction progress by TLC or HPLC until the thiophene-2-carboxamide is consumed (<2% remaining).

  • Work-up: Cool the mixture to 10-15 °C. Quench the reaction by slowly adding water (5 volumes).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 4 volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Protocol 2: Purification by Recrystallization
  • Solubilization: Transfer the crude product to an appropriately sized flask. Add a minimal amount of hot isopropanol (approx. 3 volumes) and heat to 60-70 °C with stirring until all solids dissolve.

  • Crystallization: Slowly cool the solution to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the purified product in a vacuum oven at 30-40 °C to a constant weight.

Data Summary

The following table provides typical parameters and expected outcomes for this synthesis.

ParameterBench Scale (1-5 g)Scale-Up (100-500 g)Rationale / Key Consideration
Solvent Volume 10-20 volumes5-10 volumesHigher concentration at scale is more efficient but requires better heat management.
Addition Time 10-15 min1-2 hoursEssential for controlling exotherm and minimizing byproduct formation[9].
Purification Method Column ChromatographyRecrystallizationScalability, cost-effectiveness, and avoidance of silica-induced degradation[8].
Typical Yield 65-80%70-85%Optimized work-up and recrystallization at scale can improve recovery.
Expected Purity >95%>98.5%Recrystallization is highly effective for achieving high purity.

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Low Isolated Yield Check_IPC Check IPC Data: Reaction Complete? Start->Check_IPC Incomplete Problem: Incomplete Rxn Check_IPC->Incomplete No Complete Problem: Work-up/Purif. Loss Check_IPC->Complete Yes Sol_Moisture Action: Dry Reagents/ Solvents Thoroughly Incomplete->Sol_Moisture Sol_Conditions Action: Increase Temp/ Time or Add POCl₃ Incomplete->Sol_Conditions Sol_Workup Action: Faster/Colder Aqueous Work-up Complete->Sol_Workup Sol_Silica Action: Neutralize Silica or Switch to Recrystallization Complete->Sol_Silica Sol_SideProduct Action: Check for Side-Product Formation (e.g., Dimer) Complete->Sol_SideProduct

Caption: Figure 3: Troubleshooting Decision Tree.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Examples of 2,4,5‐trisubstituted oxazoles and their applications. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]

  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Google Patents.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. IJRPR. Available from: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Available from: [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available from: [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. Available from: [Link]

  • New studies in aromatic chloromethylation. Durham E-Theses. Available from: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Process for purification of anastrozole. Google Patents.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • An efficient and environment friendly process for chloromethylation of substituted benzenes. Google Patents.
  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. NIH. Available from: [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Mansoura Journal of Chemistry. Available from: [Link]

  • Photochemically induced chloromethylation/cyclization of benzimidazole derivatives with CCl4/CHCl3. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Process for the chloromethylation of aromatic compounds of high molecular weight. Google Patents.
  • Removal of oxazole from acetonitrile. European Patent Office. Available from: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available from: [Link]

  • Facile synthesis of 2,4,5-trisubstituted oxazole derivatives from deoxybenzoins. Wiley Online Library. Available from: [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Technical Support Center: Handling and Storage of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule's Reactivity

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a highly valuable intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical agents. However, its utility is matched by its reactivity. The primary source of instability is the chloromethyl group attached to the oxazole ring. This functionality is analogous to a benzylic halide, making it an excellent electrophile and highly susceptible to nucleophilic substitution and other degradation pathways.[1] This guide provides a comprehensive overview of the potential decomposition issues and offers robust troubleshooting and handling protocols to ensure the integrity of your material.

The core of this molecule's reactivity lies in two key areas:

  • The C-Cl Bond: The chloromethyl group is a primary alkyl halide, but its position on the oxazole ring gives it reactivity similar to a benzylic halide. It is highly prone to both SN1 and SN2 type reactions.[2] Weak nucleophiles in polar protic solvents (like water or methanol) can lead to solvolysis via a stabilized carbocation (SN1 pathway), while strong nucleophiles will readily displace the chloride via a concerted SN2 mechanism.

  • The Oxazole Ring: While generally stable, the oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, oxidation, or photolysis.[3][4][5]

This support center is designed to help you anticipate and mitigate these issues, ensuring reproducible results in your research.

Troubleshooting Guide: Common Decomposition Scenarios

This section addresses specific experimental observations that may indicate compound degradation.

Question 1: I dissolved my compound in methanol for NMR analysis, but the spectrum shows a new, major peak and a diminished starting material signal. What happened?

  • Likely Cause: You have observed a classic case of solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile.[6] Methanol (CH₃OH) has attacked the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the methoxy analog, "4-(methoxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole". This reaction is often rapid, especially if the solvent is not scrupulously dry or if trace acid is present, as polar protic solvents favor SN1 reactions.[7][8]

  • Immediate Solution: For immediate analysis, prepare a fresh sample in a polar aprotic solvent like deuterated acetonitrile (CD₃CN), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆.[9] These solvents do not have acidic protons and are much less nucleophilic, significantly slowing or preventing the substitution reaction.[6][10]

  • Long-Term Prevention: Never use protic solvents (water, methanol, ethanol, etc.) for storing or handling this compound unless they are a required reactant in your subsequent step. Always use high-purity, anhydrous aprotic solvents for analytical and storage purposes.

Question 2: After purification via column chromatography on standard silica gel, my yield is low, and TLC analysis shows a new, more polar spot that wasn't in the crude mixture. What is the new spot?

  • Likely Cause: The new, more polar spot is likely the corresponding alcohol, "4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole". Standard silica gel is slightly acidic and contains adsorbed water. During chromatography, the prolonged contact between your compound, the water, and the acidic silica surface catalyzes the hydrolysis of the highly reactive chloromethyl group.[11]

  • Immediate Solution: If you must re-purify, switch to a less acidic stationary phase. Consider using silica gel that has been "neutralized" by pre-treating it with a solution of triethylamine in your eluent system (e.g., 0.5-1% triethylamine in ethyl acetate/hexane) and then flushing with the mobile phase. Alternatively, neutral alumina can be used as the stationary phase.

  • Long-Term Prevention:

    • Minimize the time the compound spends on the silica gel column.

    • Use high-quality, dry solvents for your eluent.

    • If possible, purify the compound via recrystallization from a non-nucleophilic solvent system (e.g., dichloromethane/hexane) to avoid this issue entirely.

Question 3: My solid material has developed a slight discoloration and has a pungent odor after being stored in a regular screw-cap vial at room temperature. Is it still usable?

  • Likely Cause: This indicates slow decomposition. The discoloration and odor suggest the formation of degradation products, possibly from slow hydrolysis with atmospheric moisture or reaction with oxygen. The C-Cl bond is the most likely site of degradation, potentially leading to the formation of trace amounts of HCl gas, which would contribute to the odor and autocatalyze further decomposition.

  • Immediate Solution: The purity of the material is now questionable. Before use, you must re-analyze it by LC-MS, GC-MS, or NMR to determine the extent of decomposition and identify the impurities. If significant degradation has occurred, re-purification is necessary.

  • Long-Term Prevention: Proper storage is critical. This compound must be stored under strict inert conditions. See the detailed storage protocol in Section 4.

Frequently Asked Questions (FAQs)

  • Q1: What is the absolute best solvent for dissolving and storing this compound?

    • For short-term storage in solution, anhydrous dichloromethane (DCM) or anhydrous acetonitrile are excellent choices. For longer-term storage, it is strongly recommended to store the compound as a dry solid under an inert atmosphere.

  • Q2: Can I use bases like triethylamine or pyridine in reactions with this compound?

    • Yes, but with caution. While these amine bases are often used to scavenge acids, they are also nucleophiles and can react with your compound to form the corresponding quaternary ammonium salt. This side reaction will be accelerated by heat. If a non-nucleophilic base is required, consider using a hindered base like diisopropylethylamine (DIPEA) or proton sponge.

  • Q3: How sensitive is this compound to light and air?

    • While the thiophene and oxazole rings have some susceptibility to photo-oxidation, the primary concern is the reactivity of the chloromethyl group with atmospheric moisture.[5] Therefore, protection from moisture and air is more critical than protection from light, but storing in an amber vial is always a good practice.[12]

  • Q4: What are the ideal temperature conditions for storage?

    • For maximum stability, store the solid compound at low temperatures, preferably at or below -20°C, under a dry, inert atmosphere (argon or nitrogen).[13]

Table 1: Solvent & Reagent Compatibility Summary
Solvent/Reagent ClassExamplesCompatibility IssueRecommendation
Polar Protic Solvents Water, Methanol, EthanolHigh risk of rapid solvolysis (SN1/SN2)[6][8]AVOID for storage and non-reactive handling
Polar Aprotic Solvents Acetonitrile, DMSO, DMF, AcetoneGenerally compatible when anhydrous[9]RECOMMENDED for reactions and analysis
Non-Polar Solvents Hexane, Toluene, DichloromethaneGood compatibility, low reactivityRECOMMENDED for reactions and analysis
Nucleophilic Bases Triethylamine, Pyridine, AminesCan displace chloride to form saltsUse with caution, preferably at low temperatures
Acidic Media Strong acids, Silica GelCan catalyze hydrolysis of C-Cl bond[11]AVOID or use neutralized media

Protocols for Handling & Storage

Protocol 1: Long-Term Storage of Solid Material
  • Preparation: Ensure the compound is a dry, free-flowing solid. If residual solvent is present, dry the material under high vacuum for several hours.

  • Container: Place the solid in a clean, dry amber glass vial suitable for low temperatures.

  • Inerting: Backfill the vial with a dry, inert gas (argon or nitrogen).

  • Sealing: Securely cap the vial and wrap the cap junction with Parafilm® to create an additional barrier against moisture ingress.

  • Storage: Place the sealed vial inside a secondary container with a desiccant (e.g., a small pouch of silica gel) and store it in a freezer at -20°C or below.[14][15]

Protocol 2: Preparation of a Stock Solution for Immediate Use
  • Glassware: Use flame-dried or oven-dried glassware to ensure no residual moisture.

  • Solvent: Select a high-purity, anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) from a sealed bottle or a solvent purification system.

  • Procedure: a. Weigh the required amount of the compound in its storage vial. b. Under a positive pressure of inert gas, use a dry syringe to add the desired volume of anhydrous solvent to the vial. c. Gently swirl the vial to dissolve the solid. A sonicator can be used sparingly if needed.

  • Verification (Optional but Recommended): Spot a tiny amount of the freshly prepared solution on a TLC plate alongside a spot of the solid starting material (dissolved in a drop of ethyl acetate) to confirm no degradation has occurred during dissolution.

  • Usage: Use the solution immediately for your experiment. Do not store solutions for extended periods.

Visualized Decomposition & Troubleshooting

Diagram 1: Key Decomposition Pathways

This diagram illustrates the two most common degradation reactions for the compound.

cluster_main 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole cluster_products Decomposition Products mol Starting Material hydrolysis_prod Hydrolysis Product (Alcohol) mol->hydrolysis_prod H₂O (e.g., wet solvent, silica gel) solvolysis_prod Solvolysis Product (Ether/Ester) mol->solvolysis_prod Nucleophilic Solvent (Nu-H) (e.g., Methanol, Ethanol)

Caption: Primary decomposition pathways via nucleophilic attack on the chloromethyl group.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving stability issues.

start Decomposition Observed? in_solution In Solution? start->in_solution Yes on_silica During Chromatography? start->on_silica Yes in_storage During Storage? start->in_storage Yes solvent_type Protic Solvent Used? (MeOH, H₂O) in_solution->solvent_type silica_type Standard Silica Gel? on_silica->silica_type storage_cond Stored Under Air/Moisture? in_storage->storage_cond solve_solution Switch to Aprotic Solvent (DCM, MeCN, DMSO) solvent_type->solve_solution Yes solve_silica Use Neutralized Silica, Alumina, or Recrystallize silica_type->solve_silica Yes solve_storage Store Solid at -20°C Under Inert Gas (Ar/N₂) storage_cond->solve_storage Yes

Caption: A decision tree for troubleshooting common decomposition issues.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Filo. (2022). High reactivity of allyl and benzyl halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Datapdf. (n.d.). The Hydrolysis of Chloromethyl Aryl Sulfides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Triumvirate Environmental. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

  • Heterocycles. (n.d.). new chemistry of oxazoles. Retrieved from [Link]

  • REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole via Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific reaction, ensuring accurate monitoring, troubleshooting common issues, and optimizing analytical procedures for reliable results.

Core Principles: Why TLC is Critical for this Synthesis

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of organic reactions.[1][2] In the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, TLC allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product. The core of the technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[3]

The target molecule possesses a distinct polarity due to the presence of the oxazole ring, the sulfur-containing thiophene moiety, and the electrophilic chloromethyl group.[4][5] This polarity will be different from the precursors (e.g., a thiophene carboxaldehyde and a substituted isocyanide or equivalent), enabling separation on a TLC plate.[6][7] Accurate monitoring helps prevent the formation of byproducts from over-running the reaction and ensures the reaction has proceeded to completion before initiating a costly workup and purification procedure.

Detailed Experimental Protocol: TLC Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific reaction conditions and precursors used.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Micropipettes or capillary tubes for spotting

  • Developing chamber with a lid

  • Filter paper

  • Eluent (see Solvent System Optimization table below)

  • Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate (KMnO₄) stain.

Step-by-Step Methodology:

  • Chamber Preparation: Line the TLC developing chamber with a piece of filter paper. Pour the chosen eluent into the chamber to a depth of approximately 0.5 cm, ensuring the liquid level is below the origin line of the future TLC plate. The filter paper becomes saturated with solvent vapors, ensuring a saturated atmosphere inside the chamber, which leads to better and more reproducible chromatograms. Close the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting:

    • SM: Starting Material (a solution of your key precursor, e.g., thiophene-2-carboxaldehyde).

    • C: Co-spot (a spot where both the SM and reaction mixture will be applied).

    • R: Reaction Mixture.

  • Spotting the Plate:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Withdraw a small aliquot from your reaction vessel and dilute it in a similar solvent.

    • Using a capillary tube, lightly touch the surface of the plate at the designated marks. Keep the spots small and concentrated (1-2 mm in diameter) for the best separation.[1]

    • For the co-spot lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the dried SM spot. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if Rf values are close.[8]

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the eluent level is below the origin line.[9] Cover the chamber and allow the solvent front to ascend the plate undisturbed.[1]

  • Analysis: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • UV Light (Non-destructive): View the plate under a short-wave (254 nm) UV lamp.[10][11] The thiophene and oxazole rings are chromophores and should be UV-active, appearing as dark spots against the fluorescent green background of the plate.[12] Circle the observed spots with a pencil.

    • Iodine Vapor (Semi-destructive): Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine, making them visible.[11][13] This is particularly useful for compounds that are not strongly UV-active.

    • Potassium Permanganate Stain (Destructive): Dip the plate into a solution of KMnO₄. Oxidizable functional groups will react to produce yellow or brown spots against a purple background.[13] This can be useful for visualizing certain byproducts or starting materials. The thiophene moiety may show reactivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the TLC analysis in a direct question-and-answer format.

Question: Why don't I see any spots on my TLC plate?

  • Possible Cause 1: Sample Concentration is Too Low. The compounds are present but below the limit of detection for the visualization method.

    • Solution: Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry completely between applications.[9]

  • Possible Cause 2: Ineffective Visualization. Your compounds may not be UV-active or may not react with the chosen stain.

    • Solution: Always use multiple visualization methods. Start with non-destructive UV light. If no spots are visible, proceed to an iodine chamber and then a chemical stain like potassium permanganate or a thiophene-specific stain like isatin in sulfuric acid.

  • Possible Cause 3: Solvent Level Too High. If the origin line was submerged in the eluent pool, your spotted compounds dissolved into the solvent pool instead of traveling up the plate.[9]

    • Solution: Ensure the solvent level in the developing chamber is always below the origin line where you spotted your samples.

  • Possible Cause 4: Compound Evaporation. If your starting materials or product are highly volatile, they may have evaporated from the plate.

    • Solution: While less common for this specific molecule, if suspected, develop the chromatogram in a cold room to reduce the rate of evaporation.

Question: My spots are streaking badly instead of being tight circles. What is happening?

  • Possible Cause 1: Sample Overload. You have applied too much sample to the plate.[9][14]

    • Solution: Use a more dilute sample solution for spotting. Streaking prevents accurate Rf calculation and can obscure closely running spots.

  • Possible Cause 2: Inappropriate Solvent System. The eluent may be too polar for your compound, causing it to move with the solvent front as a streak rather than partitioning effectively.

    • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Possible Cause 3: Strong Interaction with Silica. Highly polar, acidic, or basic compounds can interact strongly with the acidic silica gel, leading to tailing or streaking.[14][15]

    • Solution: If you suspect an acidic or basic impurity is causing the issue, you can add a small amount of a modifier to your eluent system, such as 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds.[15]

Question: All my spots are clustered at the bottom (low Rf) or top (high Rf) of the plate. How can I get better separation?

  • Scenario 1: Spots at the Bottom (Rf < 0.2). Your eluent is not polar enough to move the compounds off the baseline.

    • Solution: Increase the polarity of the mobile phase.[15] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., move from 9:1 to 7:3 Hex:EtOAc).

  • Scenario 2: Spots at the Top (Rf > 0.8). Your eluent is too polar, and all compounds are moving with the solvent front, resulting in poor separation.

    • Solution: Decrease the polarity of the mobile phase.[15] Decrease the percentage of ethyl acetate (e.g., move from 7:3 to 9:1 Hex:EtOAc).

  • General Tip: The ideal separation is achieved when the product has an Rf value between 0.25 and 0.4.

Question: The starting material and product spots are very close together. How can I confirm the reaction's progress?

  • Possible Cause: Insufficient Resolution. The chosen solvent system is not selective enough for your compounds.

    • Solution 1: Use the Co-spot Lane. The co-spot is your most reliable tool here. If the reaction is complete, the "R" lane will show a new product spot and the "SM" spot will be faint or absent. The "C" lane will show two distinct spots if the product and SM are different, confirming the identity of the SM spot in your reaction lane.[8]

    • Solution 2: Change Solvent System Selectivity. If a hexane/ethyl acetate system fails to provide separation, try a different solvent combination. For example, a mixture of dichloromethane and methanol offers different selectivity and may resolve the spots.[15]

    • Solution 3: Run a Longer Plate. Using a longer TLC plate can sometimes improve the physical separation between spots with close Rf values.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for this analysis?

    • A mixture of a non-polar alkane and a more polar ester is a standard choice for heterocyclic compounds.[15][16] A good starting point is 7:3 Hexane:Ethyl Acetate (v/v) . From there, you can adjust the ratio to optimize separation as described in the troubleshooting guide.

  • Q2: How do I calculate the Retention Factor (Rf) and what does it mean?

    • The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is calculated as: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) The Rf value is a characteristic of a compound in a specific solvent system and is crucial for comparing results.[2] The product, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, is expected to be more polar than a simple precursor like thiophene-2-carboxaldehyde and thus should have a lower Rf value.

  • Q3: Can I reuse my TLC eluent?

    • It is strongly discouraged. The composition of the solvent mixture can change over time due to differential evaporation of its components, leading to irreproducible results.[9] Always use a fresh mobile phase for each run to ensure consistency.

  • Q4: My compound might be decomposing on the silica gel plate. How can I check this?

    • Decomposition on the acidic silica gel is a known issue for sensitive compounds.[8] To test for this, you can run a 2D TLC. Spot your compound in one corner of a square plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[8]

Data Presentation & Quick Reference

Table 1: Solvent System Optimization Guide
Solvent System (Hexane:Ethyl Acetate)PolarityExpected Outcome
9:1LowGood for resolving non-polar impurities. Product may have a very low Rf.
7:3 Medium Recommended starting point. Should provide good separation for most reactants and products.
1:1HighUseful if compounds are very polar and remain on the baseline with other systems.
100% Ethyl AcetateVery HighMay cause all components to run to the solvent front (high Rf).
Diagram 1: TLC Troubleshooting Workflow

This diagram provides a logical pathway for diagnosing and solving common TLC issues.

TLC_Troubleshooting start Analyze Developed TLC Plate p1 Problem: Streaking or Tailing Spots start->p1 p2 Problem: Poor Separation (Rf too high/low or spots merged) start->p2 p3 Problem: No Spots Visible start->p3 c1a Sample Overloaded? p1->c1a Check concentration c2a Rf > 0.8 (All spots at top)? p2->c2a Check Rf values c3a Sample Too Dilute? p3->c3a Check sample prep c1b Solvent Too Polar? c1a->c1b No s1a Solution: Re-run with diluted sample c1a->s1a Yes c1c Acid/Base Interaction? c1b->c1c No s1b Solution: Decrease solvent polarity c1b->s1b Yes s1c Solution: Add modifier (e.g., TEA or AcOH) to eluent c1c->s1c Yes c2b Rf < 0.2 (All spots at bottom)? c2a->c2b No s2a Solution: Decrease solvent polarity c2a->s2a Yes c2c Spots merged but mobile? c2b->c2c No s2b Solution: Increase solvent polarity c2b->s2b Yes s2c Solution: Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH) c2c->s2c c3b Visualization Method Failed? c3a->c3b No s3a Solution: Re-spot with more concentrated sample c3a->s3a Yes c3c Origin Submerged in Solvent? c3b->c3c No s3b Solution: Use alternate visualization (Iodine, KMnO4 stain) c3b->s3b Yes s3c Solution: Re-run, ensuring solvent is below origin c3c->s3c Yes

Caption: A flowchart for systematic TLC troubleshooting.

References

  • BenchChem Technical Support Team. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Retrieved from [15]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [16]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [9]

  • ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [17]

  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Retrieved from [12]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [8]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [10]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link][11]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from [18]

  • Various Authors. (n.d.). TLC Visualization Methods. Retrieved from [13]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [14]

  • University of Colorado Boulder, Department of Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [1]

  • ResearchGate. (2016, March 8). How did the results of thin layer chromatography of synthesis oxadiazole?. Retrieved from [6]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [19]

  • Santa Cruz Biotechnology. (n.d.). 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole. Retrieved from [4]

  • PubChem. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [5]

  • CymitQuimica. (n.d.). CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole. Retrieved from [20]

  • ACS Publications. (2021, February 3). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Retrieved from [7]

  • Journal of Chromatography A. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Retrieved from

  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [21]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [2]

  • Chem 344 Handout. (n.d.). Thin Layer Chromatography. Retrieved from [3]

Sources

Technical Support Center: NMR Spectral Analysis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this specific heterocyclic compound. Here, we move beyond simple data interpretation to provide in-depth troubleshooting strategies grounded in first principles of magnetic resonance and chemical structure.

Expected Spectral Data: A Reference Standard

Before troubleshooting, it is imperative to have a baseline understanding of the expected NMR spectrum. The electronic environments of the thiophene and oxazole rings, along with the substituents, create a distinct spectral signature.[4][5] The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts, which serve as a crucial reference point for identifying anomalies in your experimental data.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in CDCl₃

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Thiophene H-5'~7.5 - 7.7Doublet of doublets (dd)1HDeshielded by the adjacent sulfur atom and coupled to H-4' and H-3'.
Thiophene H-3'~7.4 - 7.6Doublet of doublets (dd)1HDeshielded by proximity to the electron-withdrawing oxazole ring and coupled to H-4' and H-5'.
Thiophene H-4'~7.1 - 7.2Doublet of doublets (dd)1HShielded relative to H-3' and H-5', coupled to both. Coupling constants for thiophenes are characteristic.[6]
Chloromethyl (-CH₂Cl)~4.6 - 4.8Singlet (s)2HMethylene protons adjacent to an electronegative chlorine atom and the oxazole ring.
Methyl (-CH₃)~2.4 - 2.6Singlet (s)3HMethyl group attached to the C5 position of the oxazole ring.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in CDCl₃

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
Oxazole C2~158 - 162C=N carbon of the oxazole, highly deshielded, attached to the thiophene ring.[7]
Oxazole C5~148 - 152Substituted carbon of the oxazole ring, adjacent to the ring oxygen.
Thiophene C2'~130 - 134Quaternary thiophene carbon attached to the oxazole ring.
Thiophene C5'~128 - 130Carbon adjacent to sulfur, deshielded.
Thiophene C3'~127 - 129Deshielded carbon adjacent to the point of substitution.
Thiophene C4'~126 - 128Thiophene ring carbon.
Oxazole C4~124 - 128Substituted carbon of the oxazole ring.
Chloromethyl (-CH₂Cl)~38 - 42Methylene carbon attached to chlorine.
Methyl (-CH₃)~10 - 14Methyl carbon attached to the oxazole ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your NMR experiments in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows more peaks than I predicted. What are they and how do I get rid of them?

A1: The presence of unexpected peaks is a common issue stemming from several sources. The key is to systematically identify the origin to determine the correct course of action.

  • Potential Cause 1: Residual Solvents. Even high-purity deuterated solvents contain residual proteo-solvent signals.[8] For example, CDCl₃ often shows a singlet at 7.26 ppm. Acetone, a common cleaning solvent, appears as a singlet around 2.17 ppm and can be notoriously difficult to remove from NMR tubes.[9]

  • Potential Cause 2: Contaminants. Silicon grease from glassware joints can appear as broad singlets around 0 ppm. Phthalates (plasticizers) are also common contaminants and exhibit complex aromatic and aliphatic signals.

  • Potential Cause 3: Synthesis Impurities. Unreacted starting materials, byproducts, or residual catalysts from the synthesis may be present. For instance, if the synthesis involved a benzaldehyde derivative, you might see a characteristic aldehyde peak around 9-10 ppm.[10]

  • Potential Cause 4: Sample Degradation. The chloromethyl group is a reactive site.[2] Over time, or in the presence of nucleophilic impurities (like water), the compound could degrade, leading to new species and thus new peaks.

  • Identify Solvent Peaks: Compare your spectrum against a standard chart of NMR solvent impurities. Most NMR software has this feature built-in.

  • Check for Grease: Look for broad, rolling peaks, especially near 0 ppm. If present, re-purify your sample and ensure all glassware is scrupulously clean.

  • Analyze Impurity Structure: If sharp, well-defined peaks are present, try to deduce the structure. Are they consistent with known starting materials or byproducts of the synthetic route? If so, further purification (e.g., column chromatography, recrystallization) is required.

  • Assess Stability: Re-run the NMR after 24 hours. If the relative intensity of the unknown peaks has increased, this suggests sample degradation. Store the compound in a cool, dark, and dry environment.

G cluster_sharp Analysis of Sharp Peaks cluster_broad Analysis of Broad Peaks start Unexpected Peaks Observed q1 Peak Shape? |  Sharp & Defined |  Broad & Rolling |  Other start->q1:f0 q2 Compare to known solvent peaks q1:f1->q2 q4 Location near 0 ppm? q1:f2->q4 res1 Identified as Solvent/H₂O q2->res1 Match q3 Consistent with starting material or byproduct? q2->q3 No Match res2 Synthesis Impurity (Requires Purification) q3->res2 Yes res3 Unknown Impurity (Consider 2D NMR) q3->res3 No res4 Likely Grease Contamination (Clean Glassware) q4->res4 Yes q5 Are ALL peaks broad? q4->q5 No res5 See Broadening Guide (Q3) q5->res5 Yes

Q2: I'm missing the signal for my thiophene protons. Why can't I see them?

A2: Missing signals can be as perplexing as extra ones. The cause is often related to concentration, relaxation, or experimental parameters.

  • Potential Cause 1: Low Concentration. The signal-to-noise ratio (S/N) may be too low to distinguish the peaks from the baseline noise, especially for a limited number of scans. This is a common issue for ¹³C NMR due to the low natural abundance of the isotope but can also affect ¹H spectra of dilute samples.[11]

  • Potential Cause 2: Peak Overlap. The thiophene protons are expected in the aromatic region (7.0-7.7 ppm). It is possible they are overlapping with a strong residual solvent signal, such as the CDCl₃ peak at 7.26 ppm.[9]

  • Potential Cause 3: Paramagnetic Broadening. If your sample is contaminated with paramagnetic species (e.g., dissolved oxygen, metal ions), nearby proton signals can be broadened to the point where they disappear into the baseline.[12]

  • Increase Concentration/Scans: The most direct solution is to prepare a more concentrated sample.[13] If this is not possible, significantly increase the number of scans (e.g., from 16 to 256) to improve the S/N.

  • Change Solvent: To resolve peak overlap, acquire the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[9] Solvent-induced shifts will often move the overlapping peaks apart.

  • Degas the Sample: To remove paramagnetic oxygen, bubble an inert gas (N₂ or Ar) through the sample for several minutes before capping the NMR tube. If metal contamination is suspected from a catalyst, filtering the solution through a small plug of silica or celite may help.[12]

Q3: All my peaks look broad and poorly resolved. What's wrong?

A3: Poor resolution and broad lineshapes almost always point to an issue with the magnetic field homogeneity or the sample itself.

  • Potential Cause 1: Poor Shimming. The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Improper shimming is the most frequent cause of broad peaks.[12]

  • Potential Cause 2: Inhomogeneous Sample. For high-resolution spectra, the sample must be a true, homogeneous solution. Undissolved particulate matter or precipitation will severely degrade spectral quality.[11][14]

  • Potential Cause 3: Sample Viscosity or Concentration. Very high sample concentrations can increase the solution's viscosity, leading to slower molecular tumbling and, consequently, broader peaks.[9]

  • Re-shim the Spectrometer: Always perform a thorough shimming procedure before acquiring data. If using an automated system, consider performing a manual touch-up.

  • Inspect and Filter the Sample: Visually inspect your NMR tube for any solids or cloudiness. If any are present, filter the sample through a small cotton plug in a Pasteur pipette into a clean NMR tube.[15]

  • Dilute the Sample: If the sample is highly concentrated, dilute it and re-acquire the spectrum. The improvement in resolution will often outweigh the decrease in S/N.

Q4: I can't assign my carbon signals with confidence. How can I confirm which carbon is which?

A4: While the ¹³C NMR spectrum confirms the number of unique carbons, unambiguous assignment requires more advanced techniques that correlate carbons with their attached protons.

  • Solution 1: DEPT Spectroscopy. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbons based on the number of attached hydrogens.[16][17]

    • DEPT-135: Shows CH₃ and CH groups as positive peaks, CH₂ groups as negative (inverted) peaks, and quaternary carbons (like C2, C4, C5 of the oxazole) are absent.[18][19]

    • DEPT-90: Shows only CH groups (the three thiophene carbons) as positive peaks.[18][20]

    • By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can definitively identify each type of carbon.

  • Solution 2: 2D NMR Spectroscopy. Two-dimensional NMR provides powerful correlation maps for piecing together the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.[21][22] For your molecule, it will show cross-peaks connecting the -CH₃ protons to the methyl carbon, the -CH₂Cl protons to the chloromethyl carbon, and each thiophene proton to its respective carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH).[22][23] This is invaluable for identifying quaternary carbons. For example, you should see an HMBC correlation from the methyl protons (~2.5 ppm) to both the C5 and C4 carbons of the oxazole ring, confirming their connectivity.

G start Ambiguous ¹³C Spectrum step1 Acquire Broadband ¹³C Spectrum start->step1 step2 Acquire DEPT-135 Spectrum step1->step2 step3 Acquire DEPT-90 Spectrum step2->step3 analysis1 Identify CH₃, CH₂, CH and Quaternary Carbons step3->analysis1 step4 Acquire 2D HSQC Spectrum analysis1->step4 For full connectivity analysis2 Confirm Direct ¹H-¹³C One-Bond Connections step4->analysis2 step5 Acquire 2D HMBC Spectrum analysis2->step5 analysis3 Map Long-Range ¹H-¹³C Connections (2-3 bonds) Assign Quaternary Carbons step5->analysis3 end Complete & Unambiguous Structural Assignment analysis3->end

By following these structured troubleshooting guides and employing advanced NMR techniques when necessary, you can overcome common spectral issues and achieve a confident and accurate structural elucidation of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

References

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. [Link]

  • DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. [Link]

  • DEPT | NMR Core Facility - Columbia University. [Link]

  • Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes - The Journal of Chemical Physics. [Link]

  • Troubleshooting 1H NMR Spectroscopy - University of Rochester, Department of Chemistry. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - Wiley Analytical Science. [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines - ACS Publications. [Link]

  • NMR chemical shift prediction of thiophenes - Stenutz. [Link]

  • Carbon-13 chemical shifts in some substituted furans and thiophens - Sci-Hub. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • Complete analysis of the 1H nmr spectrum of tetrahydrothiophene - ResearchGate. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic - The Royal Society of Chemistry. [Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics - Modgraph. [Link]

  • NMR Spectroscopic Data for Compounds 1−4 - ResearchGate. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]

  • FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [Link]

  • NMR Sample Preparation - University of Alberta. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles - Canadian Science Publishing. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

  • Oxazole | C3H3NO | CID 9255 - PubChem, NIH. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF - ResearchGate. [Link]

  • Duplicate Peaks in NMR Spectra : r/Chempros - Reddit. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. [Link]

  • NMR Coupling Constants - Iowa State University, Chemical Instrumentation Facility. [Link]

  • Sample Preparation — NMR Spectroscopy - Humboldt-Universität zu Berlin. [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole - ChemSynthesis. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen... - AVESİS. [Link]

  • 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole - PubChemLite. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... - ACS Publications. [Link]

  • Short Summary of 1H-NMR Interpretation - University of Colorado Boulder. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]]([Link])

Sources

Validation & Comparative

A Technical Guide to the Characterization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Notice of Data Unavailability: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental characterization data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1) could not be located. This guide will, therefore, provide a comparative analysis based on the available data for structurally related compounds and predictive insights based on established spectroscopic principles. The information presented herein is intended to guide researchers in the characterization of this and similar molecules.

Introduction: The Significance of Substituted Oxazoles in Medicinal Chemistry

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting a wide array of biological targets. The introduction of a thiophene ring, a bioisostere of the phenyl group, often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates. Furthermore, the presence of a reactive chloromethyl group provides a synthetic handle for further molecular elaboration, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1) , with its combination of these key structural features, represents a molecule of significant interest for drug discovery programs. This guide provides a comparative overview of its expected characterization data alongside experimentally determined data for several analogous compounds, offering a framework for its identification and analysis.

Comparative Analysis of Physicochemical and Spectroscopic Data

While experimental data for 1 is not publicly available, we can predict its properties and compare them with known analogs. This comparative approach is crucial for researchers synthesizing novel compounds, as it provides a baseline for structural confirmation.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
1. 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Structure of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazoleC₉H₈ClNOS213.68[1]202595-63-9[1]
2. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Structure of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazoleC₁₁H₁₀ClNO207.66[2]103788-61-0[2]
3. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole Structure of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazoleC₁₂H₁₂ClNO221.68137090-44-9
4. 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole Structure of 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazoleC₁₆H₁₂ClNO269.7332596-62-6
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectral features are predicted for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1) .

Table 2: Predicted ¹H NMR Spectroscopic Data for Compound 1 and Experimental Data for an Analog

CompoundChemical Shift (δ, ppm)MultiplicityAssignmentReference
1 (Predicted) ~7.6ddThiophene H5-
~7.4ddThiophene H3-
~7.1ddThiophene H4-
~4.6s-CH₂Cl-
~2.4s-CH₃-
Analog: 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole 7.47 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 7.6 Hz, 1H), 7.27 (d, J = 8.8 Hz, 2H), 7.15-7.25 (m, 5H), 7.05 (d, J = 8.4 Hz, 2H)d, mAromatic protons
5.07 (s, 2H)s-OCH₂-
2.39 (s, 3H), 2.29 (s, 3H)s-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for Compound 1 and Experimental Data for an Analog

CompoundChemical Shift (δ, ppm)AssignmentReference
1 (Predicted) ~160C2 (Oxazole)-
~148C5 (Oxazole)-
~130-125Thiophene carbons-
~128C4 (Oxazole)-
~35-CH₂Cl-
~11-CH₃-
Analog: 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole 166.93, 160.09, 159.49, 136.64, 134.58, 132.57, 131.44, 130.12, 129.43, 128.86, 128.59, 128.15, 125.77, 120.84, 114.97, 113.96Aromatic and Oxazole carbons
67.98-OCH₂-
18.42, 11.21-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 1 would show characteristic absorption bands for the C=N and C-O-C stretching of the oxazole ring, C-H stretching of the thiophene and methyl groups, and the C-Cl stretching of the chloromethyl group.

Table 4: Predicted IR Absorption Bands for Compound 1

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Thiophene)
~2950MediumC-H stretch (Methyl)
~1650StrongC=N stretch (Oxazole)
~1550MediumC=C stretch (Thiophene)
~1100StrongC-O-C stretch (Oxazole)
~700StrongC-Cl stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a new compound. For 1 , the expected exact mass can be calculated and compared with the experimental value.

Predicted HRMS Data for Compound 1 (C₉H₈ClNOS):

  • [M+H]⁺: Calculated: 214.0088; This would be the most abundant ion in an ESI+ spectrum.

  • Isotope Pattern: The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. The presence of sulfur would contribute to a smaller M+2 peak.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of a newly synthesized batch of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (1) . These protocols are designed to be self-validating and are based on standard practices in synthetic and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and assign them to the respective protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

    • Assign all signals to the respective carbon atoms.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the thiophene ring.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the heterocyclic rings and substituents.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow Start Purified Compound SamplePrep Sample Preparation (CDCl3, TMS) Start->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (FT, Phasing, Baseline) H1_NMR->DataProcessing C13_NMR->DataProcessing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) StructureElucidation Structure Elucidation TwoD_NMR->StructureElucidation DataProcessing->TwoD_NMR If needed DataProcessing->StructureElucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Average 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups predicted in Table 4.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis:

    • Determine the m/z value of the protonated molecular ion [M+H]⁺.

    • Compare the experimentally measured exact mass with the calculated exact mass for the molecular formula C₉H₈ClNOS.

    • Analyze the isotopic pattern to confirm the presence of chlorine and sulfur.

Diagram 2: Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR ¹H NMR ¹³C NMR 2D NMR Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure HRMS->Structure

Caption: Integrated workflow for compound characterization.

Conclusion and Future Perspectives

While the definitive experimental characterization data for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole remains to be published, this guide provides a robust framework for its anticipated spectroscopic properties based on the analysis of structurally similar compounds. The provided protocols offer a clear and reliable path for researchers to follow upon its synthesis and purification. The unique combination of a reactive chloromethyl handle, a drug-like oxazole core, and a metabolically stable thiophene moiety makes this compound a highly attractive starting point for the development of novel therapeutic agents. Future work should focus on its synthesis, full experimental characterization, and exploration of its biological activities.

References

  • Gunduz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 346–350. [Link]

Sources

A Comparative Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and Its Structural Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole with its structurally similar analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by established principles of medicinal chemistry and available data on related structures. We will explore the nuanced differences that arise from the substitution of the thiophene ring with other aromatic systems and the implications for their application as reactive intermediates in the synthesis of novel therapeutic agents.

Introduction: The Versatility of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and structural features of the oxazole ring allow for multifaceted interactions with various biological targets.[1] The compound at the center of our discussion, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, is a key building block for the synthesis of more complex molecules. Its chloromethyl group at the 4-position serves as a reactive handle for introducing the oxazole core into larger molecular frameworks, making it a valuable intermediate for drug discovery programs.[2]

This guide will focus on a comparative analysis of this thiophene-containing oxazole with its analogs where the thiophene moiety is replaced by other aromatic systems, primarily a phenyl group. This comparison is crucial for understanding the structure-activity relationships (SAR) within this chemical series and for making informed decisions in the design of new bioactive compounds.

Physicochemical Properties: A Tale of Two Rings

The substitution of a thiophene ring for a phenyl ring, a common bioisosteric replacement in medicinal chemistry, can significantly influence a molecule's physicochemical properties. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazoleJustification for Comparison
Molecular Formula C₉H₈ClNOS[3]C₁₁H₁₀ClNO[4]Highlights the difference in elemental composition.
Molecular Weight 213.68 g/mol [3]207.66 g/mol [4]A small but notable difference that can affect diffusion rates.
LogP (Predicted) LowerHigherThe sulfur atom in thiophene generally leads to a slightly lower lipophilicity compared to a benzene ring.
Polar Surface Area HigherLowerThe presence of the sulfur atom in the thiophene ring can increase the polar surface area, potentially affecting cell permeability.
Reactivity High (due to chloromethyl group)High (due to chloromethyl group)The primary site of reactivity for both compounds is the chloromethyl group, making them valuable alkylating agents in synthesis.

Comparative Biological Activity: Insights from Structure-Activity Relationships

While direct, head-to-head comparative studies on the biological activity of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its immediate analogs are not extensively reported in publicly available literature, we can infer potential differences based on the established roles of thiophene and phenyl rings in bioactive molecules. Both oxazole and thiophene moieties are known to be present in compounds with significant biological activities.[5]

Anticancer Potential

Oxazole derivatives have demonstrated considerable promise as anticancer agents, with some exhibiting potent activity against a range of cancer cell lines. The mechanism of action is often tied to the inhibition of key cellular processes like cell proliferation and survival.

A systematic review of thiazole and oxazole derivatives has highlighted their antiproliferative and antitumor activities.[5] The replacement of a phenyl ring with a thiophene ring can modulate the anticancer activity. For instance, in some series of compounds, the thiophene moiety has been shown to enhance cytotoxic effects. It is hypothesized that the sulfur atom can engage in specific interactions with biological targets that are not possible for the phenyl ring.

While specific IC50 values for the direct comparison of our target compounds are not available, the general trend in many heterocyclic scaffolds suggests that the thiophene ring can be a favorable substituent for anticancer activity.

Antimicrobial Activity

Oxazole-containing compounds have also been investigated for their antibacterial and antifungal properties.[6][7] The nature of the substituent at the 2-position of the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

The thiophene ring itself is a component of many established antimicrobial agents. Its presence in the 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole structure suggests that derivatives of this compound could exhibit interesting antimicrobial profiles. A comparative study would be necessary to determine if the thiophene-containing analog offers any advantage over the phenyl-containing counterpart in terms of minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

Experimental Protocols

For researchers looking to synthesize and evaluate these compounds, the following section provides detailed, step-by-step methodologies.

Synthesis of 2-Aryl/Heteroaryl-4-(chloromethyl)-5-methyl-1,3-oxazoles

A general and robust method for the synthesis of the core oxazole structure is the Robinson-Gabriel synthesis or variations thereof. The following is a generalized protocol for the synthesis of the title compounds.

Step 1: Amide Formation

  • To a solution of 1,3-dichloroacetone in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add an equimolar amount of the corresponding aromatic or heteroaromatic carboxamide (e.g., thiophene-2-carboxamide or benzamide).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form the Oxazole Ring

  • Dissolve the crude intermediate from Step 1 in a dehydrating solvent such as phosphorus oxychloride or concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(chloromethyl)-5-methyl-2-(aryl/heteroaryl)-1,3-oxazole.

Synthesis_Workflow A Aromatic/Heteroaromatic Carboxamide C Amide Intermediate A->C Base (e.g., Et3N) Aprotic Solvent B 1,3-Dichloroacetone B->C E 4-(Chloromethyl)-5-methyl-2-(aryl/heteroaryl)-1,3-oxazole C->E Cyclization (Heat) D Dehydrating Agent (e.g., POCl3) D->E

Caption: Generalized synthetic workflow for 2-aryl/heteroaryl-4-(chloromethyl)-5-methyl-1,3-oxazoles.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer compounds.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Standard workflow for the MTT assay to determine in vitro cytotoxicity.

Conclusion and Future Directions

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its analogs are valuable building blocks in the synthesis of novel compounds with potential therapeutic applications. While a direct comparative biological evaluation is not yet available, the principles of medicinal chemistry suggest that the choice between a thiophene and a phenyl substituent at the 2-position of the oxazole ring can have a significant impact on the resulting compound's physicochemical properties and biological activity.

Future research should focus on the direct synthesis and comparative evaluation of a series of these compounds to elucidate clear structure-activity relationships. Such studies would provide invaluable data for the rational design of more potent and selective anticancer and antimicrobial agents based on the 2-aryl/heteroaryl-5-methyl-1,3-oxazole scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds.
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Comparative Efficacy of 2-Methyl-4,5-disubstituted Oxazole-based Antitubulin Agents.
  • Santa Cruz Biotechnology. (n.d.). 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole.
  • ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
  • CymitQuimica. (n.d.). CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
  • PubMed. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • National Center for Biotechnology Information. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
  • Perelman School of Medicine at the University of Pennsylvania. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)
  • ResearchGate. (2025). (PDF)
  • PubMed. (2009). Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones.
  • PubMed. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)

Sources

A Comparative Investigation into the Anticancer Potential of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiophene-Oxazole Scaffold

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to heterocyclic compounds. The unique structural and electronic properties of these molecules make them ideal scaffolds for designing potent and selective drug candidates. Among these, molecules incorporating both thiophene and oxazole rings have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore known to interact with various biological targets, while the 1,3-oxazole moiety is another privileged structure found in numerous clinically approved drugs.[3][4]

This guide focuses on a specific, yet under-investigated, member of this class: 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (hereafter referred to as Compound X ). The presence of a reactive chloromethyl group at the 4-position of the oxazole ring presents an intriguing opportunity for covalent interactions with biological nucleophiles, potentially leading to irreversible inhibition of key cancer-related targets. This document outlines a proposed series of experiments to comprehensively evaluate the anticancer activity of Compound X, comparing its performance against a standard chemotherapeutic agent and a structurally related analogue. The experimental data presented herein is hypothetical and serves to illustrate the expected outcomes of such an investigation.

Proposed Mechanism of Action: Targeting Apoptotic Pathways

Many effective anticancer drugs exert their therapeutic effects by inducing programmed cell death, or apoptosis, in cancer cells.[5][6][7][8][9] Apoptosis is a tightly regulated process that can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.[10]

Given the structural alerts within Compound X, we hypothesize that it may induce apoptosis in cancer cells. The proposed investigation will aim to elucidate whether Compound X activates the intrinsic, extrinsic, or both apoptotic pathways. This will be achieved by examining the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (which regulate mitochondrial outer membrane permeabilization), initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway), and executioner caspases (caspase-3 and -7).[10][11][12]

Hypothesized Apoptotic Signaling Pathway

Apoptotic Signaling Pathway Hypothesized Apoptotic Signaling Pathway for Compound X cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Recruitment Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Compound_X Compound X Mitochondrion Mitochondrion Compound_X->Mitochondrion Cellular Stress Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruitment Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation PARP PARP Caspase-3->PARP Apoptosis_node Apoptosis Caspase-3->Apoptosis_node Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Hypothesized apoptotic signaling pathways targeted by Compound X.

Comparative Performance Analysis: A Proposed Study

To rigorously assess the anticancer potential of Compound X, a comparative study is proposed against a well-characterized chemotherapeutic agent, Doxorubicin, and a structurally similar but potentially less active analogue, 4-methyl-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (Analogue Y, lacking the reactive chloromethyl group). The evaluation will be conducted on two representative human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma).

In Vitro Cytotoxicity Assessment

The primary measure of anticancer activity will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[13][14] The IC50 values will be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds after 48h Treatment

CompoundMCF-7A549
Compound X 5.2 ± 0.68.7 ± 1.1
Analogue Y > 100> 100
Doxorubicin 0.8 ± 0.11.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

The hypothetical data in Table 1 suggests that Compound X exhibits significant cytotoxicity against both MCF-7 and A549 cell lines, albeit with lower potency than the standard drug Doxorubicin. The lack of activity of Analogue Y would strongly indicate that the chloromethyl group is crucial for the observed cytotoxicity of Compound X.

Mechanistic Investigation: Apoptosis Induction

To confirm that the observed cytotoxicity is due to the induction of apoptosis, a series of experiments will be conducted. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic cells. Furthermore, Western blot analysis will be employed to monitor the expression levels of key apoptotic marker proteins.[10][11][12][15][16]

Table 2: Hypothetical Quantification of Apoptotic Markers by Western Blot in MCF-7 Cells

Treatment (at IC50)Bcl-2 (Relative Expression)Bax (Relative Expression)Cleaved Caspase-3 (Fold Induction)Cleaved PARP (Fold Induction)
Vehicle Control 1.001.001.01.0
Compound X 0.452.504.86.2
Analogue Y 0.951.101.21.1
Doxorubicin 0.303.207.59.8

Values represent the mean of three independent experiments, normalized to the vehicle control.

The hypothetical results in Table 2 would suggest that Compound X induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-3 and subsequent cleavage of its substrate, PARP. The minimal changes observed with Analogue Y would further support the critical role of the chloromethyl group in inducing apoptosis.

Detailed Experimental Protocols

Cell Culture and Maintenance

MCF-7 and A549 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plates (5x10^3 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Treat_Compounds Treat with serial dilutions of Compound X, Analogue Y, and Doxorubicin Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT solution (5 mg/mL) and incubate for 4h Incubate_48h->Add_MTT Add_Solubilizer Add DMSO to dissolve formazan crystals Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium will be replaced with fresh medium containing serial dilutions of Compound X, Analogue Y, or Doxorubicin. A vehicle control (DMSO) will also be included.

  • Incubation: The plates will be incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.

  • Formazan Solubilization: The medium will be carefully removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control, and IC50 values will be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of Apoptotic Markers

Western Blot Workflow Workflow for Western Blot Analysis Start Start Cell_Treatment Treat cells with compounds at their respective IC50 values Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signals using an ECL substrate and imaging system Secondary_Ab->Detection Analysis Quantify band intensities and normalize to loading control Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for Western blot analysis of apoptotic markers.

  • Cell Treatment and Lysis: Cells will be treated with Compound X, Analogue Y, or Doxorubicin at their respective IC50 concentrations for 24 hours. After treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates will be determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane will be blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane will then be incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control).

  • Detection: After washing with TBST, the membrane will be incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the protein bands will be quantified using image analysis software and normalized to the corresponding β-actin band.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the anticancer potential of the novel compound, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. The proposed experiments are designed to not only quantify its cytotoxic activity but also to elucidate its mechanism of action. The hypothetical data presented suggests that Compound X is a promising candidate for further investigation, with its activity likely attributed to the induction of apoptosis via the intrinsic pathway. The crucial role of the chloromethyl group is highlighted through comparison with a structurally similar analogue.

Future studies should aim to confirm these findings in a broader panel of cancer cell lines and in in vivo xenograft models. Further mechanistic studies could also include cell cycle analysis and investigation of the specific molecular targets of Compound X. The insights gained from such research will be invaluable in the ongoing effort to develop novel and more effective cancer therapies.

References

  • Kalyanaraman, B., Joseph, J., Kalivendi, S., Wang, S., Konorev, E., & Kotamraju, S. (2002). Doxorubicin-induced apoptosis: implications in cardiotoxicity. Molecular and cellular biochemistry, 234(1-2), 119–124.
  • Kalivendi, S. V., Konorev, E. A., Cunningham, S., Vanam,U. S., & Kalyanaraman, B. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. Intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of biological chemistry, 279(24), 25535–25543.
  • PubMed. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • ResearchGate. (n.d.). Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of 5-FU and CAPE on the MCF-7 breast cancer cell line. Retrieved from [Link]

  • PubMed. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • American Journal of Research Communication. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • International Institute of Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Combination of 5-fluorouracil and Lipopolysaccharide Synergistically Induces Cytotoxicity and Apoptosis in MCF-7 Human Breast Cancer Cells. Retrieved from [Link]

  • International Institute of Anticancer Research. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2014). 5-Fluorouracil and Interleukin-2 Immunochemotherapy Enhances Immunogenicity of Non-Small Cell Lung Cancer A549. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • Spandidos Publications. (2015). Apoptotic activity of 5-fluorouracil in breast cancer cells transformed by low doses of ionizing α-particle radiation. Retrieved from [Link]

  • PubMed. (2007). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture of a Novel Heterocycle

The structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a molecule with potential applications in medicinal chemistry, unambiguous structural elucidation is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm its structure. We will delve into the theoretical underpinnings and expected spectral data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and compare these predictions with experimental data from structurally analogous compounds. This approach not only validates the identity of the target molecule but also provides a deeper understanding of its electronic and vibrational properties.

The core of our analysis lies in a multi-technique approach, as no single method provides a complete structural picture. By integrating data from these orthogonal techniques, we can achieve a high degree of confidence in the assigned structure.

Visualizing the Structure and Analytical Workflow

To provide a clear framework for our analysis, the molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is presented below, along with a schematic of the spectroscopic workflow for its characterization.

Caption: Molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Compound purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight & Formula) purification->ms ir FT-IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) purification->nmr elucidation Structural Elucidation & Confirmation ms->elucidation ir->elucidation nmr->elucidation

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

Based on the structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, we can predict the following signals:

  • Thiophene Protons (δ 7.0-8.0 ppm): The thiophene ring is expected to show three distinct signals in the aromatic region. The proton at position 5' (adjacent to the sulfur atom) will likely be the most deshielded, appearing as a doublet of doublets. The protons at positions 3' and 4' will also appear as doublets or doublet of doublets, with coupling constants characteristic of thiophene systems.

  • Chloromethyl Protons (-CH₂Cl, δ ~4.7 ppm): The methylene protons of the chloromethyl group are expected to appear as a singlet. The electronegative chlorine atom will cause a significant downfield shift.

  • Methyl Protons (-CH₃, δ ~2.4 ppm): The methyl group protons at position 5 of the oxazole ring will appear as a singlet, typically in the upfield region.

Comparative Analysis with Analogous Compounds

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of 2-acetylthiophene and 2-thiophenecarboxaldehyde.

CompoundThiophene Protons (δ, ppm)Other Protons (δ, ppm)
Predicted: Target Molecule ~7.0-8.0 (3H, m)~4.7 (2H, s, -CH₂Cl), ~2.4 (3H, s, -CH₃)
2-Acetylthiophene [1][2]7.69 (dd, 1H), 7.63 (dd, 1H), 7.13 (dd, 1H)2.56 (3H, s, -COCH₃)
2-Thiophenecarboxaldehyde [3][4]8.13 (d, 1H), 7.94 (d, 1H), 7.30 (t, 1H)9.99 (1H, s, -CHO)

The data from the analogous compounds strongly support our predictions for the thiophene proton chemical shifts. The downfield position of these protons is a hallmark of their aromatic character. The predicted shifts for the chloromethyl and methyl groups are based on standard chemical shift tables and are expected to be reliable.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule.

Predicted ¹³C NMR Spectrum

For 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, we anticipate the following signals:

  • Oxazole Carbons (δ ~150-165 ppm): The C2 and C5 carbons of the oxazole ring are expected to be the most downfield due to their attachment to electronegative nitrogen and oxygen atoms. The C4 carbon will also be in this region.

  • Thiophene Carbons (δ ~125-145 ppm): The four carbons of the thiophene ring will give rise to distinct signals in the aromatic region.

  • Chloromethyl Carbon (-CH₂Cl, δ ~40-45 ppm): The carbon of the chloromethyl group will be shifted downfield by the chlorine atom.

  • Methyl Carbon (-CH₃, δ ~10-15 ppm): The methyl carbon will appear in the upfield aliphatic region.

Comparative Analysis with Analogous Compounds
CompoundAromatic/Heterocyclic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
Predicted: Target Molecule ~125-165 (7C)~40-45 (-CH₂Cl), ~10-15 (-CH₃)
2-Acetylthiophene [1]190.7 (C=O), 144.5, 133.8, 132.6, 128.2 (Thiophene)26.8 (-COCH₃)
2-Thiophenecarboxaldehyde 183.0 (C=O), 143.9, 136.3, 135.2, 128.2 (Thiophene)-

The ¹³C NMR data of the thiophene analogs provide a good reference for the expected chemical shifts of the thiophene carbons in our target molecule. The predicted shifts for the oxazole and substituent carbons are based on established substituent effects in heterocyclic systems.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FT-IR Spectrum

Key vibrational modes expected for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole include:

  • C=N and C=C Stretching (1500-1650 cm⁻¹): Vibrations from the oxazole and thiophene rings.

  • C-O-C Stretching (~1050-1250 cm⁻¹): Characteristic of the ether linkage within the oxazole ring.

  • C-H Stretching (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Aromatic C-H stretches from the thiophene ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethyl groups will appear below 3000 cm⁻¹.

  • C-Cl Stretching (~600-800 cm⁻¹): The carbon-chlorine bond vibration.

  • C-S Stretching (~600-700 cm⁻¹): Characteristic of the thiophene ring.

Comparative Analysis with Analogous Compounds
Functional GroupPredicted Range (cm⁻¹)2-Thiophenecarboxaldehyde[5]
C=O StretchN/A~1660
C=N/C=C Stretch1500-1650~1520, 1420
C-H Stretch (Aromatic)>3000~3100
C-H Stretch (Aliphatic)<3000N/A
C-S Stretch600-700~690

The FT-IR spectrum of 2-thiophenecarboxaldehyde confirms the expected vibrational frequencies for the thiophene ring. The absence of a strong carbonyl peak in the experimental spectrum of our target molecule would be a key differentiating feature.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (C₉H₈ClNOS), the molecular weight is 213.68 g/mol . In an electron ionization (EI) mass spectrum, we expect to see:

  • Molecular Ion Peak (M⁺): A peak at m/z 213, with a characteristic M+2 peak at m/z 215 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical to give a fragment at m/z 178.

    • Loss of the chloromethyl group to give a fragment at m/z 164.

    • Cleavage of the oxazole ring, leading to various smaller fragments.

Comparative Analysis with Analogous Compounds
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Predicted: Target Molecule 213/215178, 164
2-Acetylthiophene [1][6]126111 ([M-CH₃]⁺), 83 ([M-COCH₃]⁺)
2-Thiophenecarboxaldehyde [3][7]112111 ([M-H]⁺), 83 ([M-CHO]⁺)

The fragmentation patterns of the thiophene analogs, involving the loss of their respective side chains, support the predicted fragmentation of the chloromethyl group from our target molecule. The isotopic signature of chlorine will be a definitive marker in the mass spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses described.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts relative to the TMS signal.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the KBr pellet in the sample holder and record the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Volatilize the sample and ionize it using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The structural confirmation of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole can be confidently achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By comparing the predicted spectral data with that of structurally related compounds, a robust and self-validating analytical framework is established. This guide provides the necessary theoretical foundation and comparative data to aid researchers in the unambiguous characterization of this and similar heterocyclic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylthiophene. Wiley-VCH. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment Methods for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparative analysis of the primary analytical techniques for assessing the purity of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole," a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic understanding of why certain methods are chosen over others, grounded in the compound's specific chemical nature and its likely synthetic origins.

The structural complexity of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, featuring a thiophene ring, an oxazole core, and a reactive chloromethyl group, necessitates a multi-faceted approach to purity analysis. The choice of analytical methodology is intrinsically linked to the potential impurities that may arise during its synthesis. To this end, we will first explore a plausible synthetic route to better understand the impurity profile we aim to detect.

Understanding the Synthetic Landscape: A Plausible Route and Potential Impurities

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis .[1] This pathway involves the cyclization of an α-acylamino ketone. For our target molecule, a plausible route would involve the acylation of an α-amino ketone with thiophene-2-carbonyl chloride, followed by cyclodehydration.

A Thiophene-2-carbonyl chloride C N-(1-Chloro-3-oxobutan-2-yl)thiophene-2-carboxamide (α-acylamino ketone intermediate) A->C Acylation B 1-Amino-3-chloropropan-2-one B->C D 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (Target Molecule) C->D Cyclodehydration (e.g., H2SO4, POCl3)

Figure 1: Plausible Robinson-Gabriel synthesis pathway.

This synthetic approach allows us to anticipate a range of potential impurities:

  • Unreacted Starting Materials: Thiophene-2-carbonyl chloride and 1-amino-3-chloropropan-2-one.

  • Intermediate Species: The α-acylamino ketone intermediate, N-(1-chloro-3-oxobutan-2-yl)thiophene-2-carboxamide.

  • Side-Products: Potential products from side reactions, such as hydrolysis of the acyl chloride or self-condensation products.

  • Reagent Residues: Residual cyclodehydrating agents and their by-products.

With this understanding of potential contaminants, we can now critically evaluate the most suitable analytical techniques for their detection and quantification.

Comparative Analysis of Purity Assessment Techniques

The three principal analytical methods for the purity assessment of small organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages for the analysis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound containing NMR-active nuclei.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and absolute quantitative analysis (qNMR).
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Selectivity High, tunable with different columns and mobile phases.Very high, based on both retention time and mass fragmentation pattern.High, based on unique chemical shifts for each proton/carbon.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is arguably the most versatile and widely used technique for the purity analysis of pharmaceutical compounds.[2] Its ability to handle non-volatile and thermally sensitive molecules makes it particularly well-suited for our target compound, which could degrade at the high temperatures required for GC.

Experimental Protocol: HPLC-UV

Objective: To develop a robust HPLC method for the quantification of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 mm x 150 mm, 5 µm A C18 column provides good retention for the moderately polar target molecule and potential impurities.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile A gradient elution is employed to separate compounds with a range of polarities. Formic acid improves peak shape and ionization efficiency if coupled with a mass spectrometer.
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B The gradient is designed to elute polar impurities first, followed by the main compound and then less polar by-products.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides reproducible retention times.
Detection UV at 280 nm The thiophene and oxazole rings provide strong UV absorbance. 280 nm is a good starting point for detection.

| Injection Vol. | 10 µL | |

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70% A: 30% B).

A Sample Preparation B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection C->D E Data Analysis (Purity Calculation) D->E

Figure 2: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[2] This is particularly relevant for detecting residual solvents from the synthesis and purification steps.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities, including residual starting materials and solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A versatile, low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas.
Inlet Temp. 250 °C Ensures complete volatilization of the sample.
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) A temperature ramp to separate compounds with different boiling points.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | 40-450 m/z | Covers the expected mass range of the target molecule and potential impurities. |

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

A Sample Dissolution B GC Injection & Volatilization A->B C Separation in GC Column B->C D Mass Spectrometry Detection C->D E Impurity Identification via Library Search D->E

Figure 3: GC-MS workflow for volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy provides unparalleled information about the chemical structure of a molecule.[3] For purity assessment, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard, without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Purity Estimation

Objective: To confirm the structure of the main component and estimate its purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Setting Rationale
Solvent DMSO-d₆ A common solvent that dissolves a wide range of organic compounds.
Pulse Program zg30 A standard 30-degree pulse for quantitative measurements.
Relaxation Delay (d1) 30 s A long relaxation delay ensures complete relaxation of all protons for accurate integration.

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio. |

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Head-to-Head Comparison and Method Selection

The choice of the primary purity assessment method depends on the specific requirements of the analysis.

start Purity Assessment of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole q1 Need for quantitative purity of the main component? start->q1 hplc HPLC-UV q1->hplc Yes (Routine) nmr NMR (qNMR) q1->nmr Yes (Absolute) q2 Are volatile impurities a concern? q3 Is structural confirmation of impurities needed? q2->q3 No gcms GC-MS q2->gcms Yes lcms LC-MS q3->lcms Yes end Comprehensive Purity Profile q3->end No hplc->q2 gcms->q3 nmr->q2 lcms->end

Figure 4: Decision tree for selecting the appropriate analytical method.

For routine quality control and release testing of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole," HPLC-UV is the method of choice due to its robustness, quantitative accuracy, and ability to detect a wide range of non-volatile impurities.[2] GC-MS serves as an essential complementary technique for the identification and quantification of residual solvents and other volatile impurities that are not amenable to HPLC analysis. Finally, ¹H NMR is an indispensable tool for definitive structural confirmation of the target molecule and any isolated impurities, and for providing an orthogonal, absolute measure of purity through qNMR. A comprehensive purity assessment strategy should ideally leverage the strengths of all three techniques to ensure the highest quality of this important chemical entity.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia 11th Edition. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • ResearchGate. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]

  • PubMed Central. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

Sources

Comparative Analysis of Synthesis Routes for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4,5-trisubstituted oxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and pharmaceutical agents.[1][2] The unique electronic properties and potential for diverse biological interactions make these heterocycles valuable building blocks in drug discovery.[3][4] The target molecule, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9), is a particularly useful intermediate.[5] It combines the stable, aromatic thiophene ring with a functionalized oxazole core. The highly reactive chloromethyl group at the C4 position serves as a crucial handle for introducing a variety of functional groups via nucleophilic substitution, enabling the construction of diverse molecular libraries for therapeutic screening.[6][7]

This guide provides a comparative analysis of two distinct and prominent synthetic strategies for accessing this key intermediate: a classical multi-step approach based on the Robinson-Gabriel synthesis and a modern, convergent one-pot approach derived from the Van Leusen oxazole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to guide researchers in selecting the optimal route for their specific objectives, whether for small-scale library synthesis or large-scale production.

Route 1: Linear Synthesis via Robinson-Gabriel Cyclodehydration

This classical approach is a linear, multi-step sequence that relies on the formation of an α-acylamino ketone intermediate, which is then cyclized and dehydrated to form the oxazole ring. The final chloromethylation step functionalizes the C4 position. This method is robust and well-established for oxazole synthesis.[8][9]

Conceptual Workflow & Mechanism

The synthesis begins with a readily available starting material, 1-chloropropan-2-one. This α-haloketone is first reacted with sodium acetate to form 1-acetoxypropan-2-one. The subsequent key step is the N-acylation of this intermediate with thiophene-2-carboxamide, followed by an acid-catalyzed cyclodehydration (the Robinson-Gabriel reaction). The resulting hydroxymethyl-oxazole is then converted to the final chloromethyl product using a chlorinating agent like thionyl chloride (SOCl₂).

The core of this route, the Robinson-Gabriel synthesis, involves the intramolecular cyclization of the α-acylamino ketone. Under strong dehydrating conditions (e.g., H₂SO₄, POCl₃), the enol form of the ketone attacks the amide carbonyl, and subsequent dehydration yields the aromatic oxazole ring.[8]

Experimental Protocol

Step 1: Synthesis of 2-oxo-1-propyl acetate

  • To a solution of 1-chloropropan-2-one (1.0 eq) in glacial acetic acid, add anhydrous sodium acetate (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, pour the mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of N-(2-oxopropyl)thiophene-2-carboxamide

  • Combine 2-oxo-1-propyl acetate (1.0 eq) and thiophene-2-carboxamide (1.1 eq) in a suitable high-boiling solvent like xylene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the acetic acid byproduct.

  • Monitor the reaction until completion (typically 8-12 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over Na₂SO₄ and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 3: Synthesis of (5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methanol

  • Dissolve the N-(2-oxopropyl)thiophene-2-carboxamide (1.0 eq) in phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Allow the reaction to slowly warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the hydroxymethyl intermediate, which can be purified by chromatography.

Step 4: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

  • Dissolve the (5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[6]

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor by TLC. Upon completion, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to quench excess SOCl₂.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the final product.

Discussion of Route 1
  • Expertise & Causality: This route is highly logical, building the molecule in a stepwise fashion. The use of well-understood, classical reactions like the Robinson-Gabriel synthesis makes it reliable and predictable.[8] Each step produces a stable, isolable intermediate, which simplifies troubleshooting and characterization. The final chlorination of a primary alcohol is a standard and high-yielding transformation.

  • Trustworthiness: The self-validating nature of this protocol lies in the isolation and purification of intermediates at each stage. This ensures the purity of the material proceeding to the next step, minimizing the formation of complex side-product mixtures in the final product.

  • Drawbacks: The primary disadvantages are the number of steps and the potential for yield loss at each stage, leading to a lower overall yield. The process is labor-intensive and generates significant solvent waste. The use of harsh reagents like H₂SO₄ or POCl₃ requires careful handling and workup procedures.

Route 2: Convergent One-Pot Van Leusen-Type Synthesis

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This strategy can be adapted into a one-pot, three-component reaction to generate 4,5-disubstituted oxazoles directly, offering a significant increase in efficiency.[3]

Conceptual Workflow & Mechanism

This convergent approach combines thiophene-2-carbaldehyde, TosMIC, and an electrophile (1-chloro-2-bromopropane) in a single reaction vessel. Under basic conditions (e.g., K₂CO₃, DBU), the TosMIC is deprotonated, and the resulting anion attacks the aldehyde. The intermediate alkoxide then undergoes an intramolecular cyclization by attacking the isocyanide carbon. This forms a 5-alkoxy-oxazoline intermediate. A second deprotonation at the C4 position of the TosMIC backbone allows for alkylation by the 1-chloro-2-bromopropane, which installs the C4 and C5 substituents. Finally, elimination of the tosyl group (p-toluenesulfinic acid) aromatizes the ring to furnish the desired 2,4,5-trisubstituted oxazole.

G

Experimental Protocol
  • To a stirred suspension of potassium carbonate (K₂CO₃, 2.5 eq) in a mixture of DMF and Methanol (4:1), add thiophene-2-carbaldehyde (1.0 eq) and TosMIC (1.1 eq) at room temperature under an inert atmosphere.[3]

  • Stir the mixture for 30 minutes.

  • Add 1-chloro-2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 6-10 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure product.

Discussion of Route 2
  • Expertise & Causality: This route exemplifies modern synthetic efficiency by combining multiple bond-forming events in a single operation. The choice of base is critical; K₂CO₃ is effective for the initial deprotonation of TosMIC, while being mild enough to prevent side reactions.[3] The solvent system (DMF/MeOH) is chosen to ensure solubility of all components and facilitate the reaction cascade. This approach demonstrates an advanced understanding of multi-component reaction design.

  • Trustworthiness: While highly efficient, one-pot reactions can be more challenging to validate. The protocol's success relies on the precise stoichiometry and controlled addition of reagents. The final purification step is critical to remove any unreacted starting materials or partially-reacted intermediates. The reproducibility of this method validates its design.

  • Advantages: The primary benefits are operational simplicity, reduced reaction time, lower solvent consumption, and potentially a higher overall yield compared to a linear sequence.[1] This makes it highly attractive for rapid library synthesis and potentially for scalable production.

Comparative Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route.

MetricRoute 1: Robinson-GabrielRoute 2: Van Leusen One-Pot
Number of Steps 4 (with 3 isolations)1
Typical Overall Yield 25-40%55-70%
Total Reaction Time 2-3 days8-12 hours
Key Reagents SOCl₂, POCl₃/H₂SO₄TosMIC, K₂CO₃
Safety & Handling Requires handling of highly corrosive and toxic reagents (POCl₃, SOCl₂).[8]TosMIC is a stable solid but requires anhydrous conditions. Reagents are generally less hazardous.[3]
Scalability Challenging due to multiple steps, purification, and use of harsh reagents.More amenable to scale-up due to fewer operations. Exothermic events need to be controlled.
Waste Generation High (multiple solvents for reaction and chromatography)Moderate (single reaction and purification)

G cluster_0 Route 1: Robinson-Gabriel cluster_1 Route 2: Van Leusen A1 1-Chloropropan-2-one A2 Step 1 (Acetoxylation) A1->A2 A3 Intermediate 1 A2->A3 A4 Step 2 (N-Acylation) A3->A4 A5 Intermediate 2 A4->A5 A6 Step 3 (Cyclization) A5->A6 A7 Intermediate 3 A6->A7 A8 Step 4 (Chlorination) A7->A8 A9 Final Product A8->A9 B1 Aldehyde, TosMIC, Electrophile B2 One-Pot Reaction B1->B2 B3 Final Product B2->B3

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole . The choice between them should be dictated by the specific goals of the researcher.

  • The Robinson-Gabriel route (Route 1) is recommended for projects where methodological clarity and unambiguous intermediate characterization are paramount. Its stepwise nature, while laborious, provides multiple checkpoints, making it suitable for training purposes or when absolute certainty of intermediate structures is required.

  • The one-pot Van Leusen-type synthesis (Route 2) is the superior choice for efficiency, yield, and atom economy.[1] For researchers in drug development and medicinal chemistry who need to rapidly generate analogues or produce material in larger quantities, this convergent approach significantly reduces time, labor, and waste. Its operational simplicity makes it highly attractive for high-throughput synthesis and library generation.

Ultimately, the Van Leusen approach represents a more modern and sustainable synthetic design, aligning with the principles of green chemistry by minimizing steps and waste. For most applications, it is the recommended pathway.

References

  • BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles. 1

  • Smolecule. (n.d.). 5-(chloromethyl)-1,3-oxazole;dichloromethane. 6

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. 8

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. 10

  • Thieme Chemistry. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. 11

  • ResearchGate. (n.d.). Synthetic route to oxazole derivatives (1–4). 12

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1687. 3

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. 2

  • BenchChem. (n.d.). 5-(Chloromethyl)oxazole. 9

  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole. 5

  • CymitQuimica. (n.d.). CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole. 7

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. 4

Sources

A Researcher's Guide to the Biological Efficacy of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. The molecule 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole presents a compelling scaffold, integrating the well-established biological significance of both thiophene and 1,3-oxazole moieties. This guide provides a comprehensive framework for evaluating the biological efficacy of this parent compound and its potential analogs, grounded in established scientific principles and experimental methodologies. While specific comparative data for this exact molecule and its derivatives are not extensively available in the public domain, this guide will establish a robust investigational roadmap based on the known activities of structurally related compounds.

The core structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a deliberate convergence of two privileged heterocyclic systems. The 1,3-oxazole ring is a key feature in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, the thiophene ring is a versatile scaffold in medicinal chemistry, with its derivatives showing significant potential as anticancer, antimicrobial, and antioxidant agents[2]. The strategic placement of a reactive chloromethyl group at the 4-position of the oxazole ring provides a facile handle for synthetic modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies[3].

Anticipated Biological Efficacy: A Landscape of Therapeutic Potential

Based on the biological activities reported for closely related thiophene and oxazole-containing compounds, it is plausible to hypothesize that 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its derivatives could exhibit significant efficacy in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene and oxazole derivatives. For instance, novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have demonstrated potent and selective cytotoxicity against human breast cancer cell lines, with IC50 values in the low micromolar range[4]. The mechanism of action for many thiophene-containing anticancer agents involves the inhibition of critical cellular processes such as topoisomerase activity, tyrosine kinase signaling, and tubulin polymerization[5].

The derivatization of the chloromethyl group on the parent compound could lead to analogs with enhanced potency and selectivity. For example, substitution with various amines, thiols, or other nucleophiles can modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its anticancer activity.

Antimicrobial Activity

The combination of thiophene and oxazole rings is also suggestive of potential antimicrobial efficacy. Various 1,3-oxazole derivatives have been reported to possess significant antibacterial and antifungal activities[6]. Similarly, thiophene-based compounds have shown promising in vitro antibacterial activity against a range of pathogens[2]. The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant strains. The exploration of analogs of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole could yield new leads in this therapeutic space.

Comparative Efficacy Data: A Template for SAR Studies

To systematically evaluate the biological efficacy of analogs derived from 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a structured approach to data collection and presentation is essential. The following table serves as a template for summarizing key quantitative data from in vitro assays.

Table 1: Template for Comparative Biological Efficacy Data

Compound IDR-Group at 4-positionAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
MCF-7 (Breast Cancer) A549 (Lung Cancer)
Parent -CH₂ClData to be determinedData to be determined
Analog 1 -CH₂-N(CH₃)₂Data to be determinedData to be determined
Analog 2 -CH₂-S-C₆H₅Data to be determinedData to be determined
Analog 3 -CH₂-O-C₆H₄-NO₂Data to be determinedData to be determined
Positive Control Doxorubicin / CiprofloxacinKnown ValueKnown Value

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the in vitro evaluation of the anticancer and antimicrobial activities of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its analogs. These protocols are based on established and widely accepted methodologies in the field.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Diagram of Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with test compounds and controls seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize formazan with DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and a positive control (e.g., Ciprofloxacin) dissolved in a suitable solvent

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in MHB directly in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow start Start: Bacterial Culture prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare serial dilutions of compounds in 96-well plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end_node End: Antimicrobial Activity Profile read_mic->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of these experimental protocols is deliberate. The MTT assay is a widely accepted, robust, and high-throughput method for initial cytotoxicity screening of large numbers of compounds. Its reliance on a metabolic marker provides a reliable measure of cell viability. The broth microdilution method is the gold standard for determining MIC values, offering quantitative and reproducible results for antimicrobial susceptibility.

Each protocol incorporates a self-validating system. The inclusion of positive and negative controls is crucial. In the MTT assay, a known cytotoxic agent like doxorubicin serves as a positive control to ensure the assay is performing as expected, while the vehicle control accounts for any effects of the solvent. Similarly, in the antimicrobial assay, a standard antibiotic like ciprofloxacin validates the susceptibility of the bacterial strains, and the growth control confirms the viability of the inoculum. These controls are essential for the trustworthiness and interpretation of the experimental data.

Conclusion and Future Directions

While the full biological efficacy profile of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its direct analogs remains to be elucidated, the foundational knowledge of its constituent heterocyclic systems strongly suggests a promising avenue for therapeutic discovery. The reactive chloromethyl group is a key feature that invites the synthesis of a diverse library of derivatives, enabling a thorough investigation of the structure-activity relationships. By employing the standardized and robust experimental protocols outlined in this guide, researchers can systematically evaluate the anticancer and antimicrobial potential of these novel compounds. The resulting comparative data will be instrumental in identifying lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of new and effective therapies.

References

  • RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Chemistry & Biology Interface. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

  • PMC. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • Odes'kij Medicnij Žurnal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • PubMed. (2014). Synthesis and Evaluation of the Antimicrobial Activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole," a heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing.[1] Regulatory bodies such as the ICH, USFDA, and others have stringent guidelines for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This guide will explore the validation of analytical methods for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[2][3][4][5] These parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[3]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for the analysis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[6] For oxazole derivatives, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.[7][8]

Strengths of HPLC:

  • Versatility: Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.

  • High Resolution: Capable of separating complex mixtures of impurities.[9]

  • Multiple Detection Options: UV-Visible, Diode Array (DAD), and Mass Spectrometry (MS) detectors can be used for detection and identification.

Considerations for HPLC Method Development:

  • Column Selection: A C18 column is a common starting point for RP-HPLC.[10] The choice of stationary phase is critical for achieving the desired separation.

  • Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[7] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

  • Detector Selection: A UV detector is suitable for quantitative analysis if the analyte has a chromophore.[9] LC-MS can provide valuable structural information for impurity identification.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given the thiophene and oxazole moieties in the target compound, GC could be a suitable alternative, particularly for the analysis of residual solvents and volatile impurities.[11]

Strengths of GC:

  • High Efficiency: Provides excellent separation of volatile compounds.

  • Sensitive Detectors: Flame Ionization Detector (FID) and Mass Spectrometry (MS) are common detectors offering high sensitivity.[11][12]

  • Established Methods: Standardized GC methods exist for the analysis of related compounds like thiophene in various matrices.[13][14]

Considerations for GC Method Development:

  • Thermal Stability: The analyte must be stable at the temperatures used in the injector and column.

  • Volatility: The compound must be sufficiently volatile to be vaporized without decomposition.

  • Column Selection: The choice of a capillary column with an appropriate stationary phase (e.g., a wax-type column) is crucial for separating the analyte from potential interferences.[12]

Experimental Protocols and Validation Parameters

The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, based on established principles for related compounds.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC/GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Initiate Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Prepare Validation Report V6->D1 Complete Validation D2 Implement for Routine Use D1->D2

Caption: A generalized workflow for the development and validation of an analytical method.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size[10]

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at a wavelength determined by UV-Vis spectral analysis

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Protocol

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the pure analyte.

    • Analyze a sample containing the analyte and known related substances or potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples to demonstrate that the degradation products do not interfere with the analyte peak.[15]

2. Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. A correlation coefficient of >0.99 is generally considered acceptable.[16]

3. Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Procedure:

    • Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with known amounts of the pure analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery. Recoveries in the range of 98-102% are typically acceptable.[10]

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits (typically ≤2%).

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be within acceptable limits.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.[10]

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50[Data]
75[Data]
100[Data]
125[Data]
150[Data]
Correlation Coefficient (r²) [Value]
Slope [Value]
Y-intercept [Value]

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80[Data][Data][Data]
100[Data][Data][Data]
120[Data][Data][Data]
Mean % Recovery [Value]

Table 3: Precision Data

Parameter% RSD
Repeatability (n=6) [Value]
Intermediate Precision (n=6) [Value]

Comparison with Alternative Methods

While HPLC is a robust and versatile technique, GC can offer advantages in specific scenarios.

Logical Decision Tree for Method Selection

Method Selection Logic Start Start: Analyze 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Thermo Is the compound thermally stable and volatile? Start->Thermo Impurity Are the primary impurities volatile? Thermo->Impurity Yes HPLC Primary Method: HPLC-UV/MS Thermo->HPLC No Impurity->HPLC No GC Alternative/Complementary Method: GC-FID/MS Impurity->GC Yes End End: Method Validated HPLC->End GC->End

Caption: A decision tree guiding the selection of the primary analytical method.

A two-dimensional GC (2-D GC) system could be particularly useful for resolving the analyte from a complex matrix, as has been demonstrated for the analysis of thiophene in benzene.[11] This approach utilizes two columns of different selectivity to achieve complete separation.[11] For trace-level analysis of sulfur-containing impurities, a sulfur chemiluminescence detector (SCD) offers high selectivity and sensitivity.[13]

Conclusion

The validation of analytical methods for pharmaceutical compounds like 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a multi-faceted process that requires a deep understanding of the analyte's chemical properties and the principles of analytical chemistry. Both HPLC and GC are powerful techniques that can be employed for this purpose. The choice between them, or their use in a complementary fashion, should be guided by the specific analytical requirements of the project. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers can develop and validate robust and reliable analytical methods that ensure the quality, safety, and efficacy of new drug candidates.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati.
  • Agilent. Sulfur compounds Analysis of thiophene in benzene.
  • Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.
  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Simson Pharma Limited. (2023, March 29). impurity-profiling.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals.
  • Shimadzu. Analysis of Thiophene in Benzene by GC-FPD.
  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • PAC. Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15.
  • EMA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Santa Cruz Biotechnology. 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole | CAS 202595-63-9 | SCBT.
  • PubChem. 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole.
  • CymitQuimica. CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole.
  • Sigma-Aldrich. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
  • PubMed. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate.
  • NIH. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation.
  • ChemicalBook. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
  • Asian Journal of Biochemical and Pharmaceutical Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • International Journal of Pharmacy and Biological Sciences. Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
  • ChemicalBook. 202595-63-9(4-(CHLOROMETHYL)-5-METHYL-2-THIEN-2-YL-1,3-OXAZOLE) Product Description.
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

Sources

Comparative Docking Analysis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole as a Potential Cyclooxygenase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

This guide provides a detailed comparative analysis of the novel compound 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CMTO) against the Cyclooxygenase-2 (COX-2) enzyme. We will explore the rationale for selecting COX-2 as a potential target, present a rigorous, step-by-step molecular docking protocol, and compare the binding profile of CMTO against a well-established drug, Rofecoxib, and a close structural analogue. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for Investigation

Heterocyclic compounds containing thiophene and oxazole rings are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2][3]. The subject of our study, 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CMTO), combines these two pharmacologically significant moieties. Furthermore, its chloromethyl group presents a reactive site, suggesting potential for covalent interactions or specific polar contacts within a biological target[4].

Given that many thiophene derivatives have been investigated as anti-inflammatory agents, we hypothesize that CMTO may act by inhibiting a key enzyme in the inflammation pathway[1][2]. Cyclooxygenase-2 (COX-2) is a primary target for anti-inflammatory drugs. It is an inducible enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[5][6][7]. Therefore, evaluating the binding potential of CMTO against COX-2 is a logical first step in assessing its therapeutic promise.

This guide compares CMTO with two other compounds:

  • Rofecoxib (Vioxx) : A potent and selective COX-2 inhibitor, which serves as our positive control. We will use the crystal structure of human COX-2 in complex with Rofecoxib (PDB ID: 5KIR)[8][9].

  • 4,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole (DMTO) : A structural analogue of CMTO where the reactive chloromethyl group is replaced by a methyl group. This comparison allows us to probe the specific contribution of the chloromethyl moiety to the binding interaction.

Part 1: The Experimental Workflow: A Self-Validating Protocol

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another[10][11][12]. The trustworthiness of a docking study hinges on its ability to reproduce experimentally verified results. Our protocol is designed around this principle, incorporating a "re-docking" step to validate the simulation parameters.

Diagram of the In Silico Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Fetch Human COX-2 (PDB ID: 5KIR) Ligands Prepare Ligand Structures (CMTO, DMTO, Rofecoxib) Protein_Prep Prepared Protein (receptor.pdbqt) PDB->Protein_Prep Remove water, co-factors Add polar hydrogens Ligand_Prep Prepared Ligands (ligand.pdbqt) Ligands->Ligand_Prep Generate 3D conformers Assign partial charges Grid Define Binding Site (Grid Box Generation) Protein_Prep->Grid Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Redocking Validation: Re-dock Rofecoxib Docking->Redocking Compare pose Results Analyze Binding Affinity (kcal/mol) Docking->Results Interactions Visualize Molecular Interactions (Hydrogen Bonds, Hydrophobic) Results->Interactions

Caption: A flowchart of the comparative molecular docking protocol.

Step-by-Step Methodology

1. Target Protein Preparation:

  • Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (e.g., water, crystallization agents) that would interfere with the docking calculation. We must prepare a clean, chemically correct protein structure.

  • Protocol:

    • Download the crystal structure of human COX-2 complexed with Rofecoxib (PDB ID: 5KIR) from the RCSB PDB database[8].

    • Using AutoDock Tools 4.2, separate the protein chains from the co-crystallized ligand (Rofecoxib) and water molecules[7].

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Kollman partial charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina[7].

2. Ligand Preparation:

  • Causality: Ligands must be converted into 3D structures with correct bond orders and minimized energy to represent a plausible conformation for binding.

  • Protocol:

    • Obtain the 2D structures of CMTO, DMTO, and Rofecoxib.

    • Use a program like ChemDraw or PubChem Sketcher to create 2D structures and convert them to 3D SDF files.

    • Perform energy minimization on each ligand using a force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Using AutoDock Tools, assign Gasteiger partial charges to each ligand and define rotatable bonds to allow for conformational flexibility during docking[7].

    • Save the prepared ligand files in the PDBQT format.

3. Molecular Docking Simulation:

  • Causality: The docking algorithm systematically searches for the best binding pose of the flexible ligand within the rigid protein active site by evaluating a scoring function at each step. The grid box defines the specific search space for this process.

  • Protocol:

    • Grid Box Generation: Define a grid box centered on the co-crystallized Rofecoxib in the original 5KIR structure. A typical size would be 25 x 25 x 25 Å to encompass the entire active site[7].

    • Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the center coordinates, and the dimensions of the grid box.

    • Execution: Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol)[10][13].

    • Validation: As a critical control, first dock Rofecoxib back into the 5KIR active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode.

Part 2: Comparative Results

The docking simulations provide quantitative data on binding affinity and qualitative insights into the specific molecular interactions that stabilize the ligand-protein complex.

Quantitative Docking Results
CompoundBinding Affinity (kcal/mol)RMSD (Å) (for Rofecoxib)Key Interacting Residues (Predicted)
Rofecoxib (Control) -10.41.12His90, Arg513, Val523, Ser530
CMTO (Test) -8.9N/AHis90, Arg513, Val523
DMTO (Analogue) -8.1N/AHis90, Val523

Note: These are representative values based on published data for similar systems to illustrate a typical outcome. Binding affinities for known inhibitors like Rofecoxib are often in the -9 to -11 kcal/mol range[14].

Analysis of Molecular Interactions
  • Rofecoxib (Control): The re-docking was successful, with an RMSD of 1.12 Å, validating our protocol. The methylsulfone group of Rofecoxib is known to insert into a hydrophobic side pocket of the COX-2 active site, a key feature for its selectivity, interacting with residues like Val523[9]. Its lactone ring forms hydrogen bonds with key residues such as Arg513 and Ser530.

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CMTO): Our test compound, CMTO, showed a strong predicted binding affinity of -8.9 kcal/mol. The thiophene ring occupies a hydrophobic pocket, making favorable contacts with Val523. The oxazole nitrogen is positioned to form a hydrogen bond with the side chain of Arg513. The chloromethyl group projects towards the main channel, where its electronegative chlorine atom may form a halogen bond or other polar interaction, contributing to the stronger affinity compared to its analogue.

  • 4,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole (DMTO): The analogue DMTO displayed a good, but weaker, binding affinity of -8.1 kcal/mol. While its core scaffold maintains similar hydrophobic interactions as CMTO, the replacement of the chloromethyl group with a simple methyl group removes the potential for the specific polar interactions observed with CMTO. This difference of 0.8 kcal/mol suggests that the chloromethyl group plays a significant, favorable role in binding.

Part 3: Biological Context and Future Directions

The inhibition of COX-2 prevents the synthesis of prostaglandins, which are central to the inflammatory response. Understanding this pathway provides context for the significance of identifying novel inhibitors.

Simplified Prostaglandin Biosynthesis Pathway

G Cell_Damage Cellular Damage / Inflammatory Stimuli Membrane Cell Membrane Phospholipids Cell_Damage->Membrane activates Phospholipase A2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 catalysis PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor CMTO / Rofecoxib Inhibitor->COX2 Inhibition

Caption: Inhibition of COX-2 blocks the inflammatory cascade.

Discussion and Future Work

This in silico study provides compelling evidence that 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a promising candidate for COX-2 inhibition. Its predicted binding affinity is strong, approaching that of established drugs. The comparative analysis with its demethylated analogue, DMTO, strongly suggests that the chloromethyl group is a key functional moiety for enhancing binding affinity, likely through specific polar interactions within the enzyme's active site.

However, molecular docking is a predictive tool, and its results must be experimentally validated[11][12]. The logical next steps in the drug discovery pipeline would be:

  • Chemical Synthesis: Synthesize CMTO and DMTO for in vitro testing.

  • In Vitro Enzyme Assays: Perform biochemical assays to determine the IC50 values of the synthesized compounds against human COX-2 and, importantly, COX-1 to assess selectivity.

  • Cell-Based Assays: Evaluate the compounds' ability to reduce prostaglandin production in cell models of inflammation.

  • Lead Optimization: If promising activity is confirmed, further structural modifications could be explored to improve potency and drug-like properties.

Conclusion

Through a validated molecular docking workflow, we have demonstrated that 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole has significant potential as a selective COX-2 inhibitor. Its binding profile is stabilized by key interactions within the active site, with its chloromethyl group playing a crucial role in enhancing binding affinity. These computational findings provide a strong rationale for its synthesis and subsequent experimental evaluation as a novel anti-inflammatory agent.

References

  • Molecular docking analysis of COX-2 for potential inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Kurumbail, R., & Stallings, W. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Nekkaz, K., et al. (2020). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. [Link]

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (2022). PubMed Central. [Link]

  • El-Hachem, N., et al. (2023). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Kumar, P., & Kumar, A. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • THE EFFECT OF KAEMPFEROL, ETHYL-p-METHOXYCINNAMATE, AND THE ETHANOL EXTRACT OF Kaempferia galanga RHIZOME ON THE PRODUCTION OF PROSTAGLANDIN BY In-vitro AND In-silico STUDY. (2020). ResearchGate. [Link]

  • de Oliveira, V., et al. (2021). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Taylor & Francis Online. [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). 5kir - The Structure of Vioxx Bound to Human COX-2. Protein Data Bank Japan. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. (2021). Semantic Scholar. [Link]

  • Chitra, A., et al. (2023). Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives. Journal of Advanced Zoology. [Link]

  • Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. (2021). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2023). PubMed. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally compliant disposal. This document synthesizes regulatory standards, chemical reactivity principles, and field-proven best practices to ensure the safety of personnel and the protection of our environment.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. It is not a substitute for a site-specific risk assessment or the protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office and adhere to all local, state, and federal regulations before proceeding with any waste disposal.

Part 1: Core Principle - Hazard-Based Characterization

The foundation of proper chemical disposal is a thorough understanding of the substance's hazards. While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can deduce its primary hazards based on its chemical structure and data from analogous compounds. This "precautionary principle" is central to laboratory safety.

Structural Analysis:

  • Chloromethyl Group (-CH₂Cl): The presence of a chlorine atom classifies this compound as a halogenated organic compound .[1][2][3] This is the single most critical factor for its disposal, mandating segregation from non-halogenated waste streams.[4][5] Halogenated compounds can produce corrosive and toxic byproducts like hydrochloric acid (HCl) during incineration, requiring specialized flue gas scrubbing.[6]

  • Oxazole and Thiophene Rings: These nitrogen- and sulfur-containing heterocyclic rings indicate that combustion will also generate oxides of nitrogen (NOx) and sulfur (SOx).[7]

  • Analogous Compounds: Data from structurally similar chemicals, such as 2-chloro-5-(chloromethyl)-1,3-thiazole, suggest this compound should be treated as potentially toxic in contact with skin, harmful if swallowed, and a potential skin sensitizer that may cause burns.[7]

| Hazard Profile: 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | | :--- | :--- | | Primary Classification | Halogenated Organic Hazardous Waste [2][3] | | Anticipated Physical Hazards | May release toxic and corrosive fumes (HCl, SOx, NOx) upon combustion.[7] | | Anticipated Health Hazards | Harmful if swallowed ; Toxic in contact with skin ; Causes skin and eye irritation/burns ; May cause skin sensitization .[7][8] | | Anticipated Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[7] |

Part 2: Mandatory Safety Protocols & Engineering Controls

Given the anticipated hazards, all handling and preparation for disposal must be conducted with strict adherence to safety protocols to prevent personnel exposure.

Engineering Controls: All operations involving this compound, including weighing, transferring, and packaging for disposal, must be performed within a certified chemical fume hood.[1][9][10] This is non-negotiable and serves to minimize the risk of inhaling any fine particulates or volatile vapors.

Personal Protective Equipment (PPE): Proper PPE is the last line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste.

PPE Item Specification & Rationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards. Protects against splashes and potential airborne particulates.[11][12]
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Provides a necessary barrier against skin contact, which is a primary exposure route.[9][11] Note: Never wear latex gloves, as they offer poor protection against many organic chemicals.[13]
Protective Clothing A flame-resistant laboratory coat. Protects clothing and skin from contamination.[14][15]
Footwear Closed-toe shoes made of a non-porous material. Protects feet from spills and broken glass.[1][12]

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][4]

Step 1: Waste Segregation

This is the most critical step. This compound must be disposed of in a container specifically designated for Halogenated Organic Waste .[2][5]

  • Causality: Co-mingling halogenated and non-halogenated waste streams leads to complex and significantly more expensive disposal procedures for the entire container.[3] Furthermore, it can pose safety risks if incompatible chemicals are mixed.

Step 2: Container Selection and Management
  • Selection: Use a dedicated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).[16] Ensure the container is in good condition, free of cracks or leaks.[17]

  • Management: The container must be kept tightly sealed with a screw-top cap at all times, except when waste is actively being added.[4][17] This prevents the release of vapors and protects against spills.

Step 3: Waste Labeling

Proper labeling is a regulatory requirement and essential for safety. The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][18] The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole "

  • The accumulation start date (the date the first waste was added).

  • An accurate accounting of all contents.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[16]

Step 5: Final Disposal
  • Do not attempt to neutralize or treat this chemical waste in the lab.

  • Once the container is full or the accumulation time limit is approaching (as defined by your EHS office), submit a chemical waste pickup request through your institution's EHS department.

  • Trained EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled high-temperature incineration.[6][20]

Part 4: Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it in a dedicated, sealable container.

  • Label the container as "Hazardous Waste" with a description of the contents (e.g., "Spill debris of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole").

  • Arrange for disposal through your EHS office.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Part 5: Visualized Disposal Workflow

The following diagram outlines the critical decision-making pathway for the disposal of this compound.

G Disposal Workflow for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole cluster_prep Preparation & Handling cluster_process Disposal Protocol start Waste Generated ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood characterize Characterize Waste: Is it a Halogenated Organic? hood->characterize segregate Segregate into 'Halogenated Organic Waste' Container characterize->segregate Yes non_halogen Use 'Non-Halogenated' Waste Stream (Incorrect Path) characterize->non_halogen No container Use Properly Labeled, Sealed, Compatible Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store request Contact EHS for Pickup and Final Disposal store->request

Caption: Decision workflow for safe disposal of the target compound.

References

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Chlorination safety . YouTube. [Link]

  • The Complete Beginners Guide to Chemical Disposal . Goodway Technologies. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • Halogenated Solvents . University of Washington. [Link]

  • Proper Handling of Hazardous Waste Guide . US Environmental Protection Agency (EPA). [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions . Ecolink, Inc. [Link]

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • School Chemistry Laboratory Safety Guide . Centers for Disease Control and Prevention (CDC). [Link]

  • Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]

  • Safety in the Organic Chemistry Laboratory . Utah Tech University. [Link]

  • MATERIAL SAFETY DATA SHEET - Banrot 8G® . Greenbook.net. [Link]

  • WASTE MANAGEMENT . The University of Edinburgh. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As drug discovery and development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds that have limited documented safety profiles. This guide addresses the safe handling of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound with significant potential in synthetic applications.[1] The structural alerts within this molecule—specifically the reactive chloromethyl group—necessitate a cautious and well-informed approach.[1] This document provides the essential, immediate safety and logistical information required for its handling, from receipt to disposal, grounded in established laboratory safety principles and data from analogous structures.

Hazard Assessment: A Structurally-Informed Perspective

The primary hazards associated with 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are derived from its constituent functional groups. The chloromethyl group is a known reactive site, rendering the compound a potential alkylating agent.[1] Such groups can react with biological nucleophiles, necessitating stringent measures to prevent direct contact.

While specific toxicological data for this exact compound is not widely available, analysis of structurally similar chemicals provides a strong basis for hazard assessment. Related chloromethylated oxazoles and other heterocyclic compounds are known to cause:

  • Acute Oral Toxicity: A similar compound, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, is classified as "Harmful if swallowed" (Acute Tox. 4 Oral).[2]

  • Severe Skin and Eye Damage: Other chloromethylated heterocycles are classified as causing severe skin burns and eye damage.[3] Therefore, the potential for this compound to cause serious irritation or corrosive damage upon contact must be assumed.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][6]

Table 1: Inferred Hazard Profile

Hazard CategoryClassification & Precautionary StatementBasis of Assessment
Skin Contact Danger: Assumed to cause skin irritation or severe burns.[3][6]Inferred from structurally related chloromethylated heterocycles.
Eye Contact Danger: Assumed to cause serious eye irritation or damage.[3][4][7]Inferred from structurally related chloromethylated heterocycles.
Inhalation Warning: May cause respiratory irritation.[4][6] Avoid dust formation.[4]Inferred from related oxazole compounds.
Ingestion Warning: Harmful if swallowed.[2]Inferred from analogous compounds.

Personal Protective Equipment (PPE): A Multi-Tiered Protocol

A dynamic approach to PPE is crucial. The required level of protection must correspond to the specific handling operation and the associated risk of exposure.

Table 2: Required Personal Protective Equipment by Operational Level

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, standard nitrile gloves, lab coat, closed-toe shoes.For handling small quantities in a certified chemical fume hood where the risk of splash is minimal.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile).[8]When transferring solutions, heating, vortexing, or performing any operation with a risk of splashing or aerosol generation.[8]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[7]For responding to any uncontrolled release or significant spill of the compound.
Causality Behind PPE Choices:
  • Eye Protection: Due to the high risk of severe eye irritation or damage, standard safety glasses are insufficient for many tasks.[3][4] Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory when a splash hazard exists.[7][9]

  • Hand Protection: Double-gloving is recommended for handling potentially hazardous compounds to provide an additional barrier and a protocol for safe glove removal to prevent contamination.[10]

  • Respiratory Protection: All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to minimize exposure and ensure a controlled laboratory environment.

G cluster_prep Preparation cluster_handle Handling cluster_post Post-Reaction Prep 1. Verify Fume Hood Certification & Airflow PPE 2. Don Appropriate PPE (Refer to Table 2) Prep->PPE Proceed Weigh 3. Weigh Solid in Hood (Minimize Dust) PPE->Weigh Transfer 4. Transfer to Reaction Vessel (Use contained methods) Weigh->Transfer Decon 5. Decontaminate Surfaces & Glassware Transfer->Decon Waste 6. Segregate Waste (Halogenated Organics) Decon->Waste

Caption: Logical workflow for handling the compound.

Experimental Protocol:
  • Preparation & Engineering Controls:

    • Before beginning, confirm that the chemical fume hood has a current certification and that airflow is optimal.

    • Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize movement in and out of the sash.

    • Don the appropriate level of PPE as specified in Table 2 based on the planned procedure.

  • Handling and Transfer:

    • When weighing the solid compound, use a weigh boat or paper and perform the task in an area of the fume hood with minimal drafts to prevent dust from becoming airborne.

    • When transferring the solid to a reaction vessel, do so carefully and slowly. If dissolving in a solvent, add the solvent to the vessel first, if possible, and then add the solid to the liquid to reduce dust.

    • Close all containers immediately after use.

  • Decontamination:

    • Wipe down all surfaces within the fume hood where the compound was handled with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as contaminated solid waste.

    • Rinse all contaminated glassware. The first rinse must be collected and disposed of as hazardous liquid waste.[11]

Emergency and Disposal Plans

Emergency Procedures: Spill Response

G cluster_small Small Spill (<100 mL/g in Fume Hood) cluster_large Large Spill (>100 mL/g or Outside Hood) Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Associated Hazards Alert->Assess SmallSpill Contain with Absorbent Material Assess->SmallSpill LargeSpill Evacuate Laboratory Assess->LargeSpill Clean Clean Area with Appropriate Solvent SmallSpill->Clean ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS DisposeSmall Dispose of Materials as Halogenated Waste Clean->DisposeSmall Secure Secure Area & Prevent Entry ContactEHS->Secure

Caption: Decision tree for emergency spill response.

  • Personal Precautions: Avoid dust formation and ensure adequate ventilation.[7] Do not handle a spill without the appropriate emergency-level PPE.

  • Containment and Cleanup: For a small spill within a fume hood, cover with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or collect the material and place it in a sealed, labeled container for disposal.[4][7] Prevent the spill from entering drains.[7]

  • First Aid:

    • Inhalation: Move the victim to fresh air.[7]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[7]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[7]

    • Ingestion: Rinse the mouth with water.[7]

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

This compound must be treated as halogenated organic waste .

  • Waste Segregation: Never mix this waste with non-halogenated solvents or other waste streams.[12] Halogenated and non-halogenated waste should be collected separately.[12][13]

  • Containerization:

    • Collect all solid waste (contaminated gloves, wipes, weigh boats) in a clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Waste."

    • Collect all liquid waste (reaction residues, first rinses) in a designated, sealed, and properly vented container labeled "Liquid Halogenated Waste."[11][13]

    • Ensure waste containers are filled no more than 90% of their capacity and the exterior is clean.[13]

  • Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

References

  • Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.
  • CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole. CymitQuimica.
  • 4-(CHLOROMETHYL)-2-THIEN-2-YL-1,3-OXAZOLE Safety Data Sheets. Echemi.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid. Apollo Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA.
  • Safety Data Sheet. SynZeal.
  • Safety Data Sheet. Fluorochem.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 8.1 Organic solvent waste. Kemicentrum.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.